D-Arginine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883513 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-75-8 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-arginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of D-Arginine Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of D-Arginine hydrochloride, a crucial component in various research and pharmaceutical development applications. The guide details common synthetic routes, in-depth characterization methodologies, and presents key data in a structured format for ease of reference and comparison.
Introduction
D-Arginine, the non-proteinogenic stereoisomer of L-Arginine, has garnered increasing interest in biomedical research. While L-Arginine's roles are well-established, D-Arginine and other D-amino acids are now recognized for their unique physiological and pathological functions, including potential roles as signaling molecules and in neuroprotection.[1][2] The hydrochloride salt of D-Arginine is a stable, water-soluble form commonly used in experimental settings. This guide outlines the essential technical aspects of its synthesis and characterization for research purposes.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, broadly categorized into enzymatic and chemical approaches. Enzymatic methods are often preferred for their high stereoselectivity.
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific route to D-Arginine, often starting from a racemic mixture or the more abundant L-Arginine.
2.1.1. Kinetic Resolution of DL-Arginine using L-Arginase
This method relies on the selective conversion of L-Arginine to L-Ornithine by the enzyme L-arginase, leaving D-Arginine unreacted.[3]
Experimental Protocol:
-
Reaction Setup: A solution of DL-Arginine is prepared in an aqueous buffer at a pH range of 8.0 to 10.0.[3] A small amount of a divalent metal salt, such as a Mn²⁺ salt (10⁻³ to 10⁻⁵ M), can be added to enhance enzyme activity.[3]
-
Enzymatic Conversion: L-arginase (E.C. 3.5.3.1), typically isolated from bovine liver, is added to the solution. The reaction is maintained at a temperature between 20°C and 35°C for 5 to 48 hours, depending on the enzyme concentration.[3]
-
Enzyme Removal: Upon completion, the enzyme can be separated by ultrafiltration for potential reuse.[3]
-
Separation of D-Arginine: The unreacted D-Arginine is separated from the newly formed L-Ornithine. This can be achieved using ion-exchange chromatography, where the more basic ornithine binds to a strongly basic resin, allowing D-Arginine to be collected.[3]
-
Conversion to Hydrochloride Salt: The purified D-Arginine solution is then acidified with hydrochloric acid.
-
Isolation: The solution is concentrated under reduced pressure, and this compound is precipitated, often with the addition of a solvent like absolute ethanol. The resulting crystals are filtered, washed, and dried.[4]
Caption: Enzymatic synthesis of this compound.
Chemical Synthesis
Chemical synthesis routes often involve the guanidinylation of a chiral precursor like D-Ornithine.
2.2.1. Guanidinylation of D-Ornithine
This method involves the conversion of the side-chain amino group of D-Ornithine into a guanidinium (B1211019) group.
Experimental Protocol:
-
Protection of α-amino and carboxyl groups: The α-amino and carboxyl groups of D-Ornithine are first protected to ensure selective reaction at the side-chain amino group. Common protecting groups include Boc (tert-butoxycarbonyl) for the α-amino group and conversion to a methyl or ethyl ester for the carboxyl group.
-
Guanidinylation: The protected D-Ornithine is reacted with a guanidinylating agent. A variety of reagents can be used, such as S-methylisothiourea or 1H-pyrazole-1-carboxamidine hydrochloride. The reaction is typically carried out in an organic solvent in the presence of a base.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group removal and saponification for ester hydrolysis).
-
Conversion to Hydrochloride Salt and Isolation: The resulting D-Arginine is converted to its hydrochloride salt and isolated as described in the enzymatic method.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅ClN₄O₂ | [5] |
| Molecular Weight | 210.66 g/mol | [5] |
| Melting Point | 216-218 °C (lit.) | [6] |
| Solubility | Soluble in water (50 mg/ml) | [6][7] |
| Appearance | White crystalline powder | [6] |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H (carboxylic acid), N-H (amine/guanidinium) stretches |
| ~1700 | C=O (carboxylic acid) stretch |
| ~1670 | C=N (guanidinium) stretch |
| ~1600 | N-H bend |
| ~1400 | C-O stretch, O-H bend |
Note: Specific peak positions can vary slightly. The provided data is a general representation based on typical spectra of arginine hydrochloride.[5][8][9]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule.
Experimental Protocol:
The sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), and the ¹H and ¹³C NMR spectra are acquired.
| ¹H NMR (in D₂O) | Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.7-3.8 | t | α-CH | |
| ~3.2 | t | δ-CH₂ | |
| ~1.8-2.0 | m | β-CH₂ | |
| ~1.6-1.8 | m | γ-CH₂ |
| ¹³C NMR (in D₂O) | Chemical Shift (ppm) | Assignment |
| ~175-180 | C=O (carboxyl) | |
| ~157 | C (guanidinium) | |
| ~55 | α-CH | |
| ~41 | δ-CH₂ | |
| ~28 | β-CH₂ | |
| ~24 | γ-CH₂ |
Note: Chemical shifts are approximate and can be influenced by solvent and pH.[10][11][12][13]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
The sample is introduced into a mass spectrometer, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured.
| Ion | m/z |
| [M+H]⁺ (D-Arginine) | 175.12 |
| Fragment Ions | 70.1, 60.0 |
Note: The observed mass corresponds to the free base D-Arginine. Fragmentation patterns can be used for structural confirmation.[14]
Purity and Enantiomeric Excess
3.3.1. Thin-Layer Chromatography (TLC)
TLC can be used for a quick assessment of purity and, with a chiral stationary phase or chiral mobile phase additive, for enantiomeric resolution.
Experimental Protocol:
-
A solution of the synthesized this compound is spotted on a TLC plate.
-
The plate is developed in an appropriate solvent system.
-
The spots are visualized, typically by spraying with a ninhydrin (B49086) solution and heating. The presence of a single spot indicates high purity.[15]
3.3.2. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess.
Experimental Protocol:
-
The sample is dissolved in the mobile phase.
-
The solution is injected into an HPLC system equipped with a chiral column.
-
The retention times of the D- and L-enantiomers are compared to those of authentic standards.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Role in Signaling Pathways
While the signaling pathways involving D-Arginine are not as extensively characterized as those for L-Arginine, D-amino acids are known to function as signaling molecules in various biological systems.[1] In bacteria, for instance, certain D-amino acids can regulate cell wall synthesis.[16] In mammals, the endogenous presence of D-amino acids like D-serine in the nervous system points to their role in neurotransmission.
A hypothesized role for D-Arginine could be as a modulator of nitric oxide (NO) synthesis, either by competing with L-Arginine for transport or by interacting with nitric oxide synthase (NOS) enzymes. Further research is required to elucidate the precise signaling mechanisms.
Caption: Hypothesized modulation of L-Arginine signaling by D-Arginine.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. US5591613A - Method for the preparation of D-arginine and L-ornithine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. L-arginine, hydrochloride [webbook.nist.gov]
- 6. D-(-)-Arginine hydrochloride | 627-75-8 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. arar.sci.am [arar.sci.am]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Page loading... [guidechem.com]
- 12. D(-)-Arginine(157-06-2) 1H NMR spectrum [chemicalbook.com]
- 13. L-Arginine hydrochloride(1119-34-2) 1H NMR [m.chemicalbook.com]
- 14. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of D-Arginine Hydrochloride in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
D-Arginine, the dextrorotatory isomer of the amino acid arginine, presents a distinct and nuanced mechanism of action in neuronal cells compared to its well-studied counterpart, L-Arginine. While L-Arginine is the canonical substrate for nitric oxide synthase (NOS), a pivotal enzyme in neuronal signaling, evidence indicates D-Arginine does not effectively serve as a substrate or a direct competitive inhibitor for neuronal NOS (nNOS).[1] Instead, the primary therapeutic potential of D-Arginine hydrochloride in neuroscience appears to stem from its neuroprotective properties, particularly in counteracting glucocorticoid-induced neurotoxicity.[2] This mechanism, coupled with potential antioxidant effects, positions D-Arginine as a unique modulator of neuronal health, acting independently of the primary nitric oxide pathway. This guide provides a comprehensive overview of the current understanding of D-Arginine's neuronal mechanisms, presents quantitative data on its interactions, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Interaction with Neuronal Nitric Oxide Synthase (nNOS)
A foundational aspect of arginine metabolism in neurons is the synthesis of nitric oxide (NO), a critical retrograde messenger, from L-Arginine by nNOS.[3][4] A common misconception is that D-Arginine might act as a competitive inhibitor of this pathway. However, experimental evidence demonstrates that D-Arginine does not significantly inhibit the binding of L-Arginine analogs to the substrate-binding domain of nNOS.[1] This indicates that D-Arginine has a very low affinity for the enzyme's active site and does not act as a direct competitive inhibitor.
Therefore, the neuronal effects of D-Arginine are considered to be largely independent of the NO synthesis pathway. This is a critical distinction from L-Arginine and various synthetic analogs designed to inhibit NOS.[5]
Modulation of N-Methyl-D-Aspartate (NMDA) Receptors
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, which requires the binding of both glutamate (B1630785) (at the GluN2 subunit) and a co-agonist, typically glycine (B1666218) or D-serine (at the GluN1 subunit), for activation.[6][7] Given the structural similarity of D-Arginine to these amino acids, a potential interaction with the NMDA receptor has been considered.
However, current literature does not support a direct role for D-Arginine as either an agonist or a competitive antagonist at the glutamate or glycine binding sites of the NMDA receptor.[8][9] While some cationic, arginine-rich peptides have demonstrated neuroprotective effects by modulating NMDA receptor expression and reducing excitotoxic calcium influx, this appears to be an indirect effect not attributable to direct binding of the D-Arginine monomer to a ligand site.[10]
Neuroprotection Against Glucocorticoid-Induced Toxicity
The most compelling evidence for a direct mechanism of action for D-Arginine in neuronal cells lies in its ability to counteract the neurotoxic effects of high concentrations of glucocorticoids (GCs).[2] Prolonged exposure to elevated GCs, a hallmark of chronic stress, can predispose the central nervous system to damage by increasing oxidative stress and dysregulating the nitric oxide pathway.[2]
D-Arginine has been shown to provide neuroprotection against this GC-induced toxicity. A key advantage of this mechanism is its specificity; D-Arginine neutralizes the neurotoxic effects of GCs in the CNS without compromising their essential peripheral anti-inflammatory and immunosuppressive actions.[2] This suggests a novel therapeutic avenue for mitigating the neurological side effects of long-term GC therapy or chronic stress.
Data Presentation
Quantitative data on the direct interaction of this compound with key neuronal targets is sparse, primarily because it does not appear to be a potent ligand for the primary L-Arginine-utilizing enzymes or glutamate receptors. The following table summarizes the known interactions.
| Target Protein | Interaction Type | Quantitative Value (Ki, IC50, etc.) | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) | Substrate Activity | Not a substrate | [11] |
| Neuronal Nitric Oxide Synthase (nNOS) | Competitive Inhibition | Not observed to inhibit L-NNA binding | [1] |
| NMDA Receptor (GluN2 Subunit) | Ligand Binding | No direct binding reported | - |
| NMDA Receptor (GluN1 Subunit) | Ligand Binding | No direct binding reported | - |
Experimental Protocols
Protocol: Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
This protocol is adapted from commercially available kits and is designed to measure nNOS activity by quantifying the conversion of radiolabeled L-Arginine to L-Citrulline.[12]
Objective: To determine if this compound inhibits or alters the enzymatic activity of nNOS.
Materials:
-
Neuronal tissue homogenate or purified nNOS enzyme.
-
Homogenization Buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA).
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 100 µM L-Arginine).
-
Cofactors: NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (1 µM), Tetrahydrobiopterin (BH₄, 10 µM).
-
[³H]-L-Arginine.
-
Stop Buffer (e.g., 100 mM HEPES pH 5.5, 10 mM EDTA).
-
Dowex AG 50WX-8 resin (Na⁺ form), equilibrated in Stop Buffer.
-
Scintillation fluid and counter.
Procedure:
-
Sample Preparation: Homogenize neuronal tissue (e.g., cerebellum) in ice-cold Homogenization Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction) containing nNOS.[12]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
50 µL Reaction Buffer
-
10 µL Cofactor Mix (NADPH, CaCl₂, Calmodulin, BH₄)
-
1 µL [³H]-L-Arginine
-
10 µL of test compound (this compound at various concentrations) or vehicle control.
-
20 µL of enzyme preparation (tissue supernatant).
-
-
Incubation: Initiate the reaction by adding the enzyme preparation. Incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.
-
Separation: Add 200 µL of the equilibrated Dowex resin slurry to each tube to bind the unreacted [³H]-L-Arginine. Vortex and centrifuge.
-
Quantification: Transfer the supernatant, containing the neutrally charged [³H]-L-Citrulline, to a scintillation vial. Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of [³H]-L-Citrulline produced in the presence of D-Arginine to the control to determine any inhibitory effect.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the modulatory effects of this compound on NMDA receptor currents in cultured neurons.[13][14]
Objective: To determine if this compound alters NMDA-gated ion channel currents.
Materials:
-
Cultured primary hippocampal or cortical neurons on coverslips.[15]
-
External Solution (aCSF): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM Glycine. pH adjusted to 7.2 with NaOH.
-
Internal Pipette Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2 with CsOH.
-
Agonists: NMDA (100 µM), Glycine (10 µM).
-
Test Compound: this compound (1 µM - 1 mM).
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
Procedure:
-
Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
Obtaining a Seal: Under visual guidance, approach a neuron with the micropipette while applying positive pressure. Upon contact, release pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.
-
Recording:
-
Clamp the cell voltage at -70 mV.
-
Establish a baseline recording in the external solution.
-
Using a fast perfusion system, apply the agonist solution (NMDA + Glycine) for a brief period (e.g., 200 ms) to elicit an inward current.
-
Wash with the external solution until the current returns to baseline.
-
Perfuse the cell with the external solution containing the desired concentration of this compound for 2-3 minutes.
-
During the D-Arginine perfusion, re-apply the agonist solution and record the resulting current.
-
-
Analysis: Compare the amplitude and kinetics of the NMDA-evoked current in the absence and presence of this compound to determine any modulatory effects.
Protocol: Glucocorticoid-Induced Neurotoxicity Assay
This protocol outlines a method to assess the neuroprotective effects of this compound against glucocorticoid-induced cell death in a neuronal cell culture model.[16][17]
Objective: To quantify the ability of this compound to protect neurons from damage induced by high concentrations of a synthetic glucocorticoid.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated neurons).
-
Culture medium (e.g., Neurobasal medium with B-27 supplement).[15]
-
Glucocorticoid: Dexamethasone (stock solution in DMSO).
-
Test Compound: this compound (stock solution in water).
-
96-well culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).
-
Plate reader (570 nm).
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Treatment Groups:
-
Control (vehicle only).
-
Dexamethasone only (e.g., 100 µM).
-
This compound only (various concentrations).
-
Dexamethasone + this compound (co-treatment).
-
-
Incubation: Pre-treat the designated wells with this compound for 1 hour. Then, add Dexamethasone to the appropriate wells. Incubate the plate for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Remove the treatment media and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group. Determine if this compound significantly rescues the reduction in viability caused by Dexamethasone.
Conclusion and Future Directions
The mechanism of action of this compound in neuronal cells is fundamentally different from its L-isomer. It does not appear to directly engage with the canonical L-Arginine pathways, such as nitric oxide synthesis via nNOS, nor does it act as a direct ligand for NMDA receptors. The preponderance of current evidence points to a distinct neuroprotective role, primarily through the attenuation of glucocorticoid-induced neurotoxicity. This positions D-Arginine as a potentially valuable therapeutic agent for neurological conditions associated with chronic stress or high-dose glucocorticoid treatment, precisely because it avoids direct interference with major neurotransmitter systems.
Future research should focus on elucidating the precise molecular targets within the glucocorticoid toxicity pathway that are modulated by D-Arginine. Furthermore, a more detailed investigation into its antioxidant properties and its effects on mitochondrial function in neurons is warranted to build a complete picture of its neuroprotective capabilities.
References
- 1. NG-nitro-L-[3H]arginine binding properties of neuronal nitric oxide synthase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Arginine as a neuroprotective amino acid: promising outcomes for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 11. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 16. In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [scholarworks.umass.edu]
A Comparative In-Vivo Analysis of D-Arginine and L-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the in-vivo biological roles of D-Arginine and its naturally occurring stereoisomer, L-Arginine. While L-Arginine is widely recognized for its critical functions in nitric oxide synthesis and the urea (B33335) cycle, the in-vivo profile of D-Arginine is less understood and often relegated to that of an inactive counterpart. This document elucidates the distinct metabolic pathways, physiological effects, and pharmacokinetic profiles of both isomers, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A key focus is the metabolic divergence, with L-Arginine serving as a substrate for nitric oxide synthase and arginase, while D-Arginine is primarily metabolized by D-amino acid oxidase. Understanding these fundamental differences is crucial for researchers in drug development and life sciences to inform experimental design and interpret findings accurately.
Introduction
L-Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes. It serves as the primary substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses.[1] Furthermore, L-Arginine is a key intermediate in the urea cycle, facilitating the detoxification of ammonia (B1221849).[2] Its metabolic versatility extends to the synthesis of creatine, polyamines, proline, and glutamate.[3]
In contrast, D-Arginine, its D-enantiomer, is not a substrate for NOS and therefore does not directly contribute to NO production.[4] This distinction has led to its frequent use as a negative control in studies investigating the L-Arginine-NO pathway. However, D-Arginine is not biologically inert. It is metabolized in vivo by D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[5] This guide explores the in-vivo consequences of this metabolic pathway and provides a comprehensive comparison with the well-established roles of L-Arginine.
Comparative Biological Roles and Metabolism
The fundamental difference in the in-vivo roles of L-Arginine and D-Arginine stems from the stereospecificity of the enzymes that metabolize them.
L-Arginine: The Nitric Oxide Precursor and Urea Cycle Intermediate
L-Arginine is actively transported into cells and serves as a substrate for two major enzymatic pathways:
-
Nitric Oxide Synthase (NOS) Pathway: All three isoforms of NOS (eNOS, nNOS, and iNOS) exclusively utilize L-Arginine to produce nitric oxide and L-Citrulline.[6] NO plays a crucial role in regulating blood pressure, blood flow, and immune function.[7]
-
Arginase Pathway: Arginase converts L-Arginine to L-Ornithine and urea.[2] This is a critical step in the urea cycle for ammonia detoxification. L-Ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.
D-Arginine: Metabolism via D-Amino Acid Oxidase
D-Arginine is not recognized by NOS or arginase. Its primary metabolic fate in vivo is through the action of D-amino acid oxidase (DAAO), a flavoenzyme predominantly found in the peroxisomes of the kidney and liver.[5] The metabolism of D-Arginine by DAAO yields three products:
-
α-keto-δ-guanidinovalerate
-
Ammonia
-
Hydrogen Peroxide
While the in-vivo conversion of D-Arginine to L-Arginine has been suggested, the precise pathway and its physiological significance are still under investigation.[8] The accumulation of ammonia and hydrogen peroxide from D-Arginine metabolism can have toxicological implications.[1]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the in-vivo effects and pharmacokinetics of L-Arginine and D-Arginine.
Table 1: Comparative Pharmacokinetics of L-Arginine and D-Arginine
| Parameter | L-Arginine | D-Arginine | Reference |
| Oral Bioavailability | ~20% (highly variable) in humans | Higher than L-Arginine in mice | [9] |
| Peak Plasma Concentration (Cmax) | 50.0 ± 13.4 µg/mL (10g oral dose in humans) | ~1000 nmol/mL (2g/kg oral dose in mice) | [9] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (10g oral dose in humans) | 30-60 minutes (2g/kg oral dose in mice) | [9] |
| Toxicity (LD50, intraperitoneal in mice) | Not specified | 2800 mg/kg ("light toxicity order") | [10] |
Table 2: Comparative In Vivo Effects of L-Arginine and D-Arginine Administration in Rats (1000 mg/kg/day for 16 weeks)
| Parameter | Effect of L-Arginine | Effect of D-Arginine | Reference |
| L-Arginine Levels | Increased in skeletal muscle | Increased in upper small intestine and kidney | [8] |
| Urea Levels | No significant change in measured organs | Significantly increased in skeletal muscle | [8] |
| Arginine Decarboxylase (ADC) Protein Expression | Increased in liver, decreased in upper small intestine | Increased in liver, decreased in upper small intestine | [8] |
| Endothelial Nitric Oxide Synthase (eNOS) Protein Expression | No significant change | Increased | [8] |
| Creatinine Levels | Significantly reduced in urine | Significantly reduced in urine, increased in upper small intestine | [8] |
| Hydroxyproline Levels | No significant change | Decreased in upper small intestine, increased in kidney and brain | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the in-vivo effects of L-Arginine and D-Arginine.
Protocol for In Vivo Administration and Sample Collection in Rats
-
Animal Model: Male Sprague-Dawley rats (9 weeks old).
-
Acclimatization: House animals in individual cages for at least one week with free access to standard chow and water.
-
Administration: Dissolve L-Arginine or D-Arginine in drinking water at a concentration calculated to provide a dose of 1000 mg/kg/day based on average daily water consumption. A control group receives plain drinking water. Administer for a period of 16 weeks.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein at specified time points. For terminal collection, collect trunk blood after decapitation. Separate plasma by centrifugation and store at -80°C.
-
Tissues: At the end of the study, euthanize the rats and harvest tissues (liver, kidney, skeletal muscle, upper small intestine, aorta, lungs, brain). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Urine: House rats in metabolic cages for 24-hour urine collection at specified intervals.
-
Protocol for HPLC Quantification of Arginine Isomers in Plasma
This protocol is adapted from methods for quantifying arginine and its derivatives.[11][12]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., L-Homoarginine).
-
Deproteinize the sample by adding 400 µL of ice-cold methanol.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Pre-column derivatization: Use o-phthalaldehyde (B127526) (OPA) for fluorescence detection.
-
Fluorescence Detector: Set excitation and emission wavelengths appropriate for the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of L-Arginine and D-Arginine.
-
Calculate the concentration of each isomer in the plasma samples based on the peak area relative to the internal standard and the standard curve.
-
Protocol for D-Amino Acid Oxidase (DAAO) Activity Assay in Kidney Tissue
This protocol is based on the principle of detecting hydrogen peroxide produced from the DAAO reaction.[13]
-
Tissue Homogenization:
-
Homogenize ~50 mg of frozen kidney tissue in 500 µL of ice-cold phosphate (B84403) buffer (e.g., 100 mM, pH 8.0).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic and peroxisomal fraction) for the assay.
-
-
Reaction Mixture (per well of a 96-well plate):
-
50 µL of tissue homogenate supernatant.
-
150 µL of assay buffer containing:
-
D-Arginine (substrate, e.g., 10 mM final concentration).
-
Horseradish peroxidase (HRP, e.g., 2 U/mL).
-
A suitable chromogenic substrate for HRP (e.g., Amplex Red or o-dianisidine).
-
-
-
Assay Procedure:
-
Incubate the plate at 37°C.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for Amplex Red) at multiple time points (kinetic assay).
-
-
Calculation:
-
Calculate the rate of change in absorbance.
-
Use a standard curve generated with known concentrations of hydrogen peroxide to convert the rate of absorbance change to the rate of H2O2 production.
-
Express DAAO activity as nmol of H2O2 produced per minute per mg of protein.
-
Protocol for Arginase Activity Assay in Liver Tissue
This colorimetric assay measures the amount of urea produced from the arginase-catalyzed hydrolysis of L-Arginine.[8]
-
Tissue Homogenization:
-
Homogenize ~50 mg of frozen liver tissue in 500 µL of lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Arginase Activation:
-
To 50 µL of the liver homogenate, add 50 µL of a solution containing 10 mM MnCl2 in 50 mM Tris-HCl (pH 7.5).
-
Incubate at 55-60°C for 10 minutes to activate arginase.
-
-
Arginase Reaction:
-
Add 50 µL of L-Arginine solution (e.g., 0.5 M, pH 9.7) to the activated homogenate.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 400 µL of an acid mixture (e.g., H2SO4:H3PO4:H2O at a 1:3:7 ratio).
-
-
Urea Detection:
-
Add 25 µL of α-isonitrosopropiophenone (ISPF) solution (9% in absolute ethanol).
-
Heat at 100°C for 45 minutes.
-
Cool in the dark for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Generate a standard curve using known concentrations of urea.
-
Calculate the amount of urea produced in the samples.
-
Express arginase activity as µmol of urea produced per minute per mg of protein.
-
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways for L-Arginine and D-Arginine.
Caption: Metabolic fate of L-Arginine in vivo.
Caption: Metabolic fate of D-Arginine in vivo.
Conclusion
The in-vivo biological roles of D-Arginine and L-Arginine are fundamentally distinct, a consequence of the stereospecificity of the enzymes that govern their metabolism. L-Arginine is a vital substrate for nitric oxide synthesis and the urea cycle, with profound implications for cardiovascular health, immune function, and nitrogen metabolism. D-Arginine, while not a substrate for NOS, is actively metabolized by DAAO, leading to the production of an α-keto acid, ammonia, and hydrogen peroxide. This metabolic pathway results in a different pharmacokinetic profile and distinct physiological effects compared to L-Arginine. For researchers and professionals in drug development, a clear understanding of these differences is paramount for the design of rigorous experiments, the accurate interpretation of results, and the development of novel therapeutic strategies that may target these pathways. The use of D-Arginine as a simple negative control for L-Arginine should be approached with caution, considering its own metabolic fate and potential biological activities.
References
- 1. In vitro study of the metabolic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Metabolic Pathway Analysis of D-Arginine in Mammalian Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Arginine, the D-enantiomer of the conditionally essential amino acid L-Arginine, has long been considered the less biologically active of the two. However, emerging research has shed light on its distinct metabolic pathways and potential physiological roles in mammalian systems. This technical guide provides a comprehensive analysis of D-Arginine metabolism, focusing on the core enzymatic processes, downstream metabolic fate, and potential signaling implications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visualizations of the central metabolic pathway and associated experimental workflows are included to facilitate a deeper understanding of D-Arginine's biological journey.
The Core Metabolic Pathway of D-Arginine
In mammals, the primary catabolic pathway for D-Arginine is initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO). This enzyme exhibits stereospecificity, acting on D-amino acids while not affecting their L-counterparts[1]. The highest DAAO activity is typically found in the kidney and liver[1].
The central reaction catalyzed by DAAO is the oxidative deamination of D-Arginine. This process converts D-Arginine into the α-keto acid, 2-keto-5-guanidinovalerate (also known as α-keto-δ-guanidinovaleric acid), with the concomitant production of ammonia (B1221849) (NH₃) and hydrogen peroxide (H₂O₂)[1].
The primary metabolic pathway of D-Arginine is depicted below:
Downstream Metabolic Fate of 2-Keto-5-Guanidinovalerate
The metabolic fate of 2-keto-5-guanidinovalerate is not as extensively characterized as the initial conversion of D-Arginine. However, available evidence suggests several possibilities:
-
Cyclization: 2-Keto-5-guanidinovalerate can undergo spontaneous intramolecular cyclization to form a cyclic compound[2].
-
Excretion: In conditions of high arginine levels, such as the genetic disorder hyperargininemia, 2-keto-5-guanidinovalerate and its cyclic form have been identified in the urine, indicating a pathway for its elimination from the body[2].
-
Further Metabolism: While specific enzymatic pathways for the further breakdown of 2-keto-5-guanidinovalerate in healthy mammals are not well-defined, it is plausible that it can be further metabolized through pathways common to other α-keto acids, potentially entering central carbon metabolism.
Quantitative Data on D-Arginine Metabolism
The following tables summarize available quantitative data on D-Arginine concentrations in various tissues and the kinetic parameters of D-amino acid oxidase.
Table 1: D-Arginine Concentrations in Mammalian Tissues
| Tissue | Species | Concentration | Reference |
| Plasma | Mouse (ICR) | Undetectable (endogenous) | [3] |
| Plasma (post-oral administration) | Mouse (ICR) | ~2.4-fold increase | [4] |
| Cerebral Cortex | Mouse (ICR) | Undetectable (endogenous) | [3] |
| Cerebral Cortex (post-oral admin.) | Mouse (ICR) | Up to 94 pmol/mg wet tissue | [3] |
| Hypothalamus | Mouse (ICR) | Undetectable (endogenous) | [3] |
| Liver (post-oral administration) | Mouse (ICR) | ~719 pmol/mg wet tissue | [3] |
Table 2: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with D-Arginine
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Human Kidney | ~1.8 | Not Specified | |
| Pig Kidney | 1.8 | 0.15 |
Signaling Pathways Potentially Influenced by D-Arginine
While L-Arginine is the well-established substrate for nitric oxide synthase (NOS) and a key player in NMDA receptor function, the role of D-Arginine in these signaling pathways is less direct and still under investigation.
Nitric Oxide Synthesis
D-Arginine is not a substrate for nitric oxide synthase[5]. However, some studies suggest that D-Arginine can activate nitric oxide production through a receptor-mediated mechanism, possibly involving α-2 adrenoceptors, which then leads to the activation of endothelial nitric oxide synthase (eNOS)[5]. This indicates a non-substrate-based role for D-Arginine in modulating nitric oxide signaling.
NMDA Receptor Signaling
The direct interaction of D-Arginine with the N-methyl-D-aspartate (NMDA) receptor is not well-established. L-Arginine and its downstream product, nitric oxide, are known to modulate NMDA receptor activity[4][6]. Given that D-Arginine can indirectly influence nitric oxide levels, it may have a downstream modulatory effect on NMDA receptors. However, direct electrophysiological studies are needed to confirm any direct binding or allosteric modulation of the NMDA receptor by D-Arginine.
Experimental Protocols
D-Amino Acid Oxidase (DAAO) Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring DAAO activity in tissue homogenates by monitoring the production of α-keto acids[7][8].
Materials:
-
Tissue of interest (e.g., kidney, liver)
-
Homogenization Buffer: 75 mM Sodium Pyrophosphate, pH 8.5
-
Assay Buffer: 75 mM Sodium Pyrophosphate, pH 8.5
-
D-Arginine solution (substrate): 100 mM in Assay Buffer
-
2,4-Dinitrophenylhydrazine (DNPH) solution: 1 mM in 1 M HCl
-
0.6 M NaOH
-
UV/Vis Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude enzyme extract) and keep it on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 100 µL of the crude enzyme extract with 800 µL of Assay Buffer and 100 µL of 100 mM D-Arginine solution.
-
For the blank, substitute the D-Arginine solution with 100 µL of Assay Buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Derivatization and Measurement:
-
Stop the reaction by adding 500 µL of 1 mM DNPH solution.
-
Incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of the α-keto acid.
-
Add 2.5 mL of 0.6 M NaOH to develop the color.
-
Measure the absorbance at 445 nm.
-
-
Calculation:
-
Calculate the amount of 2-keto-5-guanidinovalerate produced using a standard curve generated with known concentrations of a similar α-keto acid.
-
Express DAAO activity as µmol of product formed per minute per mg of protein.
-
UPLC-MS/MS Analysis of D-Arginine and its Metabolites
This protocol provides a general framework for the sensitive and specific quantification of D-Arginine and 2-keto-5-guanidinovalerate in biological matrices like plasma or tissue homogenates.
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (IS): D-Arginine-¹³C₆,¹⁵N₄
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
-
UPLC Conditions:
-
Column: A chiral column suitable for amino acid separation (e.g., a CROWNPAK CR-I(+) column) is recommended for separating D- and L-Arginine. A HILIC column can be used for the separation of 2-keto-5-guanidinovalerate.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase should be optimized for the separation of the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
D-Arginine: Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 70.1
-
D-Arginine-¹³C₆,¹⁵N₄ (IS): Precursor ion (Q1) m/z 185.1 -> Product ion (Q3) m/z 74.1
-
2-keto-5-guanidinovalerate: Precursor ion (Q1) m/z 174.1 -> Product ion (Q3) m/z 115.1 (This is a predicted transition and should be optimized experimentally).
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of D-Arginine and 2-keto-5-guanidinovalerate spiked into a surrogate matrix.
-
Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Conclusion
The metabolic pathway of D-Arginine in mammalian systems is primarily a catabolic process initiated by D-amino acid oxidase, leading to the formation of 2-keto-5-guanidinovalerate. While the downstream fate of this α-keto acid requires further elucidation, its presence in urine suggests a mechanism for its clearance. The influence of D-Arginine on key signaling pathways, such as nitric oxide synthesis, appears to be indirect and receptor-mediated, distinguishing it from the direct substrate role of L-Arginine. The provided quantitative data and detailed experimental protocols offer a foundation for researchers and drug development professionals to further investigate the physiological and pathological significance of D-Arginine metabolism. Future studies focusing on the complete metabolic fate of 2-keto-5-guanidinovalerate and the specific signaling cascades initiated by D-Arginine will be crucial in fully understanding its role in mammalian biology.
References
- 1. scispace.com [scispace.com]
- 2. Excretion of alpha-keto-delta-guanidinovaleric acid and its cyclic form in patients with hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor activation induces nitric oxide synthesis from arginine in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The modulation of NMDA receptors and L-arginine/nitric oxide pathway is implicated in the anti-immobility effect of creatine in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
enantioselective synthesis methods for D-Arginine hydrochloride
An In-depth Technical Guide to the Enantioselective Synthesis of D-Arginine Hydrochloride
Introduction
D-Arginine, the non-proteinogenic stereoisomer of L-Arginine, is a critical chiral building block in the pharmaceutical industry. Its unique stereochemistry is leveraged in the synthesis of various active pharmaceutical ingredients (APIs), including peptides, peptidomimetics, and other complex molecules where precise stereocontrol is essential for biological activity and therapeutic efficacy. The hydrochloride salt of D-Arginine is often preferred due to its stability and solubility. This technical guide provides a comprehensive overview of the core enantioselective methods for producing this compound, tailored for researchers, scientists, and professionals in drug development. The focus is on enzymatic resolution, chemical resolution, and physicochemical separation techniques, presenting detailed experimental protocols, comparative data, and process workflows.
Core Synthesis Strategies
The synthesis of enantiomerically pure this compound primarily relies on the resolution of a racemic mixture of DL-Arginine. Key industrial and laboratory-scale strategies include:
-
Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes that preferentially act on one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
-
Chemical Resolution: This classical approach involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. These salts exhibit different physical properties, such as solubility, which allows for their separation.
-
Preferential Crystallization: A physicochemical method that involves inducing the crystallization of the desired enantiomer from a supersaturated solution of the racemate.
Enzymatic Kinetic Resolution using L-Arginase
This method leverages the high stereoselectivity of the enzyme L-arginase (E.C. 3.5.3.1), which specifically catalyzes the hydrolysis of L-Arginine into L-ornithine and urea, leaving the D-Arginine enantiomer untouched in the reaction mixture. This process is an effective dynamic kinetic resolution for isolating D-Arginine.[1]
Logical Workflow
Caption: Workflow for D-Arginine production via enzymatic resolution.
Experimental Protocol
The following protocol is adapted from the method described for the enzymatic conversion of DL-Arginine.[1]
-
Preparation of Reaction Medium: Prepare an aqueous solution of DL-Arginine with a concentration ranging from 5% to 40% by weight.
-
pH and Cofactor Addition: Adjust the pH of the solution to a range of 8.0 to 10.0. To enhance enzyme activity, add a salt of a bivalent metal, preferably a Mn²⁺ salt (e.g., MnCl₂), to a final concentration of 10⁻³ to 10⁻⁵ M.[1]
-
Enzymatic Reaction: Add L-arginase to the solution. Maintain the reaction temperature between 20°C and 35°C. The reaction time will depend on the enzyme concentration and is typically between 5 and 48 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the depletion of L-Arginine or the formation of L-ornithine using techniques like HPLC.
-
Separation of D-Arginine: Once the conversion of L-Arginine is complete, the resulting D-Arginine can be separated from L-ornithine and other components using standard methods such as ion-exchange chromatography.
-
Conversion to Hydrochloride Salt: The purified D-Arginine is dissolved in water, and the pH is adjusted with hydrochloric acid. The solution is then concentrated, and this compound is precipitated by the addition of a suitable anti-solvent like ethanol (B145695).
Quantitative Data
| Parameter | Value/Range | Reference |
| Substrate Concentration | 5 - 40% (w/w) | [1] |
| pH | 8.0 - 10.0 | [1] |
| Temperature | 20 - 35 °C | [1] |
| Reaction Time | 5 - 48 hours | [1] |
| Cofactor (Mn²⁺) | 10⁻³ - 10⁻⁵ M | [1] |
The Hydantoinase Process
The "hydantoinase process" is a powerful multi-enzymatic industrial method for producing various D-amino acids with high yield and enantioselectivity.[2] It involves a dynamic kinetic resolution cascade starting from a racemic 5-substituted hydantoin (B18101).
Signaling Pathway
Caption: Multi-enzyme cascade of the industrial hydantoinase process.
Methodology Overview
While a specific protocol for D-Arginine via this method is not detailed in the provided results, the general process is as follows[2]:
-
Racemization: The process starts with a racemic mixture of the hydantoin derivative of arginine. A hydantoin racemase enzyme continuously interconverts the L-hydantoin into D-hydantoin, ensuring a theoretical yield of 100%.
-
Hydrolysis: A stereoselective D-hydantoinase hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid.
-
Final Conversion: A D-carbamoylase (or D-aminoacylase) enzyme hydrolyzes the D-N-carbamoyl-amino acid to produce the final D-Amino Acid.
This process is highly efficient and has been successfully applied at an industrial scale for various D-amino acids, achieving high yields and enantioselectivity.[2]
Chemical Resolution via Diastereomeric Salt Formation
This classical method involves reacting racemic DL-Arginine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. D-3-bromocamphor-8-sulfonic acid is an effective resolving agent for this purpose.[3]
Experimental Workflow
Caption: Workflow for chemical resolution using a chiral resolving agent.
Experimental Protocol
This protocol is based on the optical resolution method using D-3-bromocamphor-8-sulfonic acid ammonium (B1175870) salt.[3]
-
Dissolution: Add DL-arginine (1.0 eq) and D-3-bromocamphor-8-sulfonic acid ammonium salt (1.0 eq) to a mixture of methanol and acetic acid (e.g., 200mL methanol and 80mL acetic acid for 10g of DL-arginine).
-
Heating: Heat the mixture to 50°C to ensure complete dissolution of the solids.
-
Crystallization: Slowly cool the solution to allow for the fractional crystallization of the less soluble diastereomeric salt (D-arginine-D-3-bromocamphor-8-sulfonate).
-
Isolation: Isolate the precipitated crystals by filtration.
-
Hydrolysis: Hydrolyze the isolated diastereomeric salt to liberate free D-Arginine. This can be effectively achieved using an ion-exchange resin.[3]
-
Salt Formation: Convert the free D-Arginine to its hydrochloride salt as described in previous sections.
-
Racemization (Optional): The L-Arginine remaining in the mother liquor can be racemized using a catalyst like salicylaldehyde (B1680747) and recycled to improve the overall yield.[3]
Quantitative Data
| Parameter | Value/Range | Reference |
| Resolving Agent | D-3-bromocamphor-8-sulfonic acid (or its salt) | [3] |
| Molar Ratio (Resolver:DL-Arg) | 0.5 - 1.5 equivalents (1.0 eq is typical) | [3] |
| Solvent System | Methanol / Acetic Acid | [3] |
| Racemization Catalyst | Salicylaldehyde, 3,5-dichlorosalicylaldehyde, etc. | [3] |
| Catalyst Amount | 0.05 - 0.2 equivalents (based on DL-Arginine) | [3] |
Isothermal Seeded Preferential Crystallization (ISPC)
Preferential crystallization is a technique used to separate enantiomers from a racemic compound-forming system. It relies on the controlled crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer. The process is guided by ternary phase diagrams (TPDs), which map the solubility behavior of the enantiomers and the racemate.[4][5]
Logical Workflow
Caption: Process flow for Isothermal Seeded Preferential Crystallization.
Methodology Overview
-
Phase Diagram Construction: The first step is to determine the ternary phase diagram for D-Arginine, L-Arginine, and the chosen solvent system (e.g., water-ethanol mixtures). This identifies the eutectic compositions and the metastable zone width, which are critical for the process.[4]
-
Solution Preparation: A supersaturated solution of DL-Arginine is prepared with a composition that lies within the metastable zone for the D-enantiomer. The use of an antisolvent like ethanol can shift the eutectic point, creating a wider operating range for crystallization.[4][5]
-
Seeding: The supersaturated solution is seeded with pure D-Arginine crystals. This induces the selective crystallization of D-Arginine.
-
Crystallization and Monitoring: The crystallization is allowed to proceed under isothermal conditions. The enantiomeric excess (ee) of the mother liquor is monitored. The process is stopped before the solution composition reaches the eutectic point to prevent the co-crystallization of the L-enantiomer.[4]
-
Isolation: The D-Arginine crystals are isolated by filtration, and the mother liquor, now enriched in L-Arginine, can be racemized and reused in a subsequent cycle.
Quantitative Data
The eutectic composition is a key parameter derived from the ternary phase diagram, indicating the limits of the resolution.
| Solvent System | Temperature | Eutectic Composition (ee%) | Reference |
| Water | 5 °C | 38% | [4] |
| Water | 15 - 45 °C | 50% | [4] |
| Water-Ethanol (0.65 vol fraction EtOH) | 5 - 45 °C | 68% | [4] |
The shift in the eutectic point to a higher ee% in the water-ethanol mixture demonstrates a significant process advantage, allowing for a higher yield per crystallization cycle.[4]
Summary and Comparison
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Resolution | High stereoselectivity of L-arginase | Very high enantioselectivity; Mild reaction conditions (pH, temp); Environmentally friendly. | Requires enzyme isolation/purchase; Separation of product from substrate and co-products is necessary. |
| Hydantoinase Process | Multi-enzyme cascade | Dynamic kinetic resolution (high theoretical yield); Established industrial process for D-AAs. | Requires multiple enzymes; Synthesis of hydantoin precursor is an extra step. |
| Chemical Resolution | Diastereomeric salt formation | Well-established classical method; Can be coupled with racemization for high yield. | Requires stoichiometric amounts of expensive chiral resolving agents; Often involves organic solvents. |
| Preferential Crystallization | Selective crystallization | No chiral auxiliaries needed; Can be highly efficient and scalable. | Requires precise control over supersaturation and temperature; Process development is complex (requires phase diagrams). |
References
- 1. US5591613A - Method for the preparation of D-arginine and L-ornithine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN108093635B - Process for preparing D-arginine - Google Patents [patents.google.com]
- 4. Separation of Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D-Arginine Hydrochloride: A Precursor for Enhanced Stability and Novel Functionality in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to overcome the inherent limitations of their naturally occurring counterparts. Among these, D-Arginine hydrochloride has emerged as a critical precursor for the synthesis of novel peptides with enhanced therapeutic potential. Its use addresses one of the most significant challenges in peptide drug development: proteolytic instability. By replacing the native L-Arginine with its D-enantiomer, researchers can significantly extend the in-vivo half-life of peptides, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the use of this compound in novel peptide synthesis, detailing experimental protocols, presenting comparative data, and visualizing key workflows and biological pathways.
The Significance of D-Arginine Incorporation
The primary advantage of substituting L-Arginine with D-Arginine lies in the enhanced resistance to enzymatic degradation.[4] Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and preferentially recognize L-amino acids.[5] Peptides incorporating D-amino acids are poor substrates for these enzymes, resulting in a significantly longer biological half-life.[2][3] This enhanced stability is a critical attribute for therapeutic peptides, as it can lead to improved bioavailability and sustained therapeutic action.[6]
Beyond stability, the introduction of a D-amino acid can also modulate the biological activity of a peptide. While the fundamental properties of the arginine side chain, such as its positive charge and hydrogen bonding capabilities, are retained, the altered stereochemistry can lead to unique interactions with biological targets.[4] This can result in modified receptor binding affinities, altered cell penetration efficiencies, and even novel pharmacological profiles.
Quantitative Data on D-Arginine Containing Peptides
The benefits of D-Arginine incorporation are evident in various comparative studies. The following tables summarize key quantitative data highlighting the advantages of D-Arginine-containing peptides.
| Parameter | L-Arginine Peptide (Onc18) | D-Arginine Peptide (Onc112) | Reference |
| Half-life in mouse serum | 25 minutes | > 8 hours | [2] |
| Remaining peptide after 1 hour in commercial serum | Not specified | > 96% | [2] |
Table 1: Comparative Proteolytic Stability of L-Arginine vs. D-Arginine Containing Peptides. This table illustrates the dramatic increase in stability achieved by substituting L-Arginine with D-Arginine in an oncocin derivative.
| Parameter | Vehicle | R18 (L-Arginine Peptide) | R18D (D-Arginine Peptide) | Reference |
| Mean Infarct Volume Reduction (%) | 0 | 12 | 33 | [6] |
| Neurological Score (lower is better) | 3 | 2 | 1.5 | [6] |
Table 2: Neuroprotective Effects of L- and D-Poly-Arginine Peptides in a Rat Model of Stroke. This data highlights the superior in vivo efficacy of the D-Arginine containing peptide, likely attributable to its enhanced stability.
Experimental Protocols
The synthesis of peptides containing D-Arginine typically follows standard solid-phase peptide synthesis (SPPS) protocols, with special considerations for the coupling of the sterically hindered D-amino acid. The most common precursor used is Fmoc-D-Arg(Pbf)-OH.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing Peptide
This protocol outlines the manual coupling of Fmoc-D-Arg(Pbf)-OH onto a solid support resin.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-D-Arg(Pbf)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIEA, 6 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the Pbf group, a "double coupling" may be necessary to ensure complete reaction.[8][9] To do this, after the initial coupling, drain the vessel and repeat steps 4 and 5.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide sequence is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf and other side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.
Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Materials:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Ethanol
Methodology:
-
Take a small sample of the resin beads after the coupling step and wash them thoroughly with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the resin beads.
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Blue or purple beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.
-
Yellow or colorless beads: Negative result, indicating a complete coupling reaction.[7]
-
Visualizing Workflows and Pathways
Experimental and Chemical Workflows
The following diagrams illustrate the key workflows in the synthesis and analysis of D-Arginine containing peptides.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Detailed workflow for a single D-Arginine coupling cycle.
Signaling Pathway: Cellular Uptake of Arginine-Rich Peptides
Arginine-rich peptides, including those containing D-Arginine, are known to act as cell-penetrating peptides (CPPs). One of the proposed mechanisms for their cellular uptake is macropinocytosis.
Caption: Proposed macropinocytosis pathway for CPP uptake.
Conclusion
This compound is an invaluable precursor in the synthesis of novel peptides for therapeutic applications. Its incorporation offers a reliable strategy to enhance proteolytic stability, a critical factor for improving the in vivo performance of peptide-based drugs. While the synthesis of D-Arginine containing peptides requires careful optimization of coupling conditions, the potential benefits in terms of increased half-life and efficacy are substantial. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and evaluate these promising molecules. As our understanding of the nuanced effects of stereochemistry on peptide function continues to grow, the use of D-Arginine and other non-proteinogenic amino acids will undoubtedly play an increasingly important role in the future of peptide drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
An In-depth Technical Guide to the Physiological Effects of D-Arginine Supplementation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-Arginine, the D-enantiomer of the semi-essential amino acid L-Arginine, has historically been considered the biologically inactive stereoisomer, often utilized as a negative control in studies focused on the L-Arginine/nitric oxide (NO) pathway. However, emerging evidence reveals that D-Arginine is not merely an inert compound but possesses a distinct metabolic fate and unique physiological effects. This technical guide provides a comprehensive analysis of the current understanding of D-Arginine, focusing on its metabolism, pharmacokinetics, and its divergent physiological impacts compared to its L-isoform. We present quantitative data from key studies, detail experimental protocols, and provide visual diagrams of metabolic and signaling pathways to offer a thorough resource for the scientific community. The primary catabolic pathway for D-Arginine in eukaryotes is through the peroxisomal flavoenzyme D-amino acid oxidase (DAAO), a stark contrast to L-Arginine's metabolism by nitric oxide synthase (NOS) and arginase.[1] This metabolic distinction leads to significant differences in bioavailability, with animal studies indicating that D-Arginine may achieve higher and more sustained plasma concentrations following oral administration than L-Arginine. While D-Arginine is not a substrate for NOS and does not directly produce nitric oxide, some studies suggest it may indirectly influence NOS expression.[2][3] Furthermore, D-Arginine exhibits distinct pharmacological activities, including dose-dependent effects on the central nervous system.[4] This guide synthesizes these findings to facilitate a deeper understanding of D-Arginine's physiological role and to inform future research and development.
Metabolism of D-Arginine vs. L-Arginine
The metabolic pathways of D-Arginine and L-Arginine are fundamentally different, which dictates their distinct physiological roles.
D-Arginine Metabolism
In eukaryotes, D-Arginine is primarily metabolized by D-amino acid oxidase (DAAO), a FAD-containing flavoenzyme.[5][6] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process.[6][7] This enzyme is found in various tissues, including the kidney, liver, and brain.[8] The breakdown of D-Arginine by DAAO is a key step in its clearance and detoxification.[7] In contrast, many prokaryotes utilize a D-arginine dehydrogenase for its catabolism.[5]
Caption: Metabolic pathway of D-Arginine in eukaryotes via D-amino acid oxidase (DAAO).
L-Arginine Metabolism
L-Arginine is a substrate for two primary enzymatic pathways: nitric oxide synthases (NOS) and arginases.[9]
-
NOS Pathway: NOS enzymes (eNOS, nNOS, iNOS) convert L-Arginine to nitric oxide (NO) and L-Citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][10]
-
Arginase Pathway: Arginase hydrolyzes L-Arginine into urea (B33335) and L-Ornithine.[11] L-Ornithine is a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen deposition.[9] These two pathways compete for their common substrate, L-Arginine.[9]
Caption: The two primary competing metabolic pathways for L-Arginine in mammals.
Comparative Enzyme Kinetics
The efficiency of D-Arginine breakdown varies among species, which can be understood by examining the kinetic parameters of the primary metabolizing enzymes.
| Species/Organism | Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Source Organ |
| Homo sapiens (Human) | D-amino acid oxidase (DAAO) | D-Arginine | ~1.8 | Not specified | Kidney |
| Sus scrofa (Pig) | D-amino acid oxidase (DAAO) | D-Arginine | 1.8 | 0.15 | Kidney |
| Table 1: Comparative kinetic parameters for D-Arginine metabolism by D-amino acid oxidase (DAAO) in different species. Data provides insight into the metabolic capacity for D-Arginine.[5] |
Pharmacokinetics and Bioavailability
A significant distinction between D-Arginine and L-Arginine lies in their pharmacokinetic profiles following oral administration. While L-Arginine's utility as an oral supplement is limited by extensive first-pass metabolism, animal studies suggest D-Arginine exhibits higher oral bioavailability.[12]
Comparative Bioavailability in Mice
A study in ICR mice demonstrated that orally administered D-Arginine achieves a higher peak plasma concentration (Cmax) and maintains elevated levels for a longer duration compared to an equivalent dose of L-Arginine.[12] This is attributed to D-Arginine's distinct metabolic pathway and slower clearance.[12]
| Parameter | L-Arginine (2 g/kg) | D-Arginine (2 g/kg) |
| Peak Plasma Concentration (Cmax) | Lower | Higher |
| Time to Peak (Tmax) | 30 minutes | 30 minutes |
| Plasma Concentration Trend | Gradual decrease after peak | Sustained elevated level |
| Table 2: Summary of pharmacokinetic data from a study in ICR mice following oral administration of L-Arginine or D-Arginine. Data indicates higher bioavailability for D-Arginine in this animal model.[12] |
Experimental Protocol: Bioavailability Study in Mice
-
Objective: To compare the plasma concentration-time profiles of L-Arginine and D-Arginine after oral administration.[12]
-
Subjects: Male ICR mice.[12]
-
Administration: A single oral dose of either L-Arginine (2 g/kg body weight) or D-Arginine (2 g/kg body weight) was administered.[12]
-
Sample Collection: Blood samples were collected from the trunk at 30, 60, and 90 minutes post-administration.[12]
-
Analysis: Plasma concentrations of the amino acids were determined. Pharmacokinetic parameters such as Cmax and Tmax were calculated from the resulting concentration-time profiles.[12]
Caption: Experimental workflow for the comparative bioavailability study in mice.[12]
Physiological Effects
Interaction with the Nitric Oxide (NO) Pathway
The synthesis of NO is catalyzed by NOS enzymes, which exhibit a high degree of stereospecificity.
-
Direct Effects: Experimental evidence confirms that L-Arginine is the exclusive physiological substrate for all NOS isoforms (eNOS, nNOS, iNOS).[2] D-Arginine does not serve as a substrate for NOS and therefore does not directly contribute to NO production.[2] It is frequently used as a negative control in NO synthesis experiments for this reason.[2]
-
Indirect Effects on eNOS Expression: Despite not being a direct substrate, one study in Sprague-Dawley rats reported that chronic oral administration of D-Arginine (1000 mg/kg/day for 16 weeks) led to an increase in the protein expression of endothelial nitric oxide synthase (eNOS) in the aorta and kidney.[3] This suggests a potential indirect regulatory role that warrants further investigation.
| Treatment Group | Aorta eNOS Expression (vs. Control) | Kidney eNOS Expression (vs. Control) |
| L-Arginine (1000 mg/kg/day) | Significant Increase | Significant Increase |
| D-Arginine (1000 mg/kg/day) | Significant Increase | Significant Increase |
| Table 3: Effect of 16-week oral L-Arginine and D-Arginine supplementation on eNOS protein expression in male Sprague-Dawley rats.[3] |
-
Objective: To investigate the effects of high-dose oral L- or D-arginine on L-arginine metabolic pathways.[3]
-
Subjects: Nine-week-old male Sprague-Dawley rats.[3]
-
Administration: Rats were treated with L-arginine or D-arginine at a dose of 1000 mg/kg/day administered in their drinking water for 16 weeks. A control group received plain drinking water.[3]
-
Sample Collection: Aorta and kidney tissues were collected at the end of the 16-week period.[3]
-
Analysis: Western blotting was performed on tissue lysates using a specific anti-eNOS antibody (1:500 dilution) to quantify the protein expression levels of eNOS.[3]
Central Nervous System (CNS) Effects
D-Arginine demonstrates distinct, dose-dependent pharmacological activity within the CNS, contrasting sharply with the effects of L-Arginine.
-
Neuropharmacological Profile: A screening in mice revealed that D-Arginine has a biphasic effect. At a dose of 700 mg/kg, it displayed central stimulant properties.[4] Conversely, at a higher dose of 1400 mg/kg, a depressant profile was observed, which included a potentiation of pentobarbital-induced sleep time and a marked anticonvulsant action against pentylenetetrazole-induced seizures.[4]
-
Dopaminergic System Modulation: Studies in neonatal chicks suggest that the stimulant effect of D-Arginine may be linked to the brain's dopaminergic system.[13] Central administration of D-Arginine potentiated stress responses. This was associated with a higher dopamine (B1211576) (DA) metabolic rate (DOPAC/DA ratio) in the diencephalon and lower mesencephalic DA levels.[13] Furthermore, in vitro experiments showed that D-Arginine perfusion elevated the mRNA expression of monoamine oxidase B (MAO-B), a key enzyme in DA metabolism.[13][14]
Caption: Proposed mechanism for D-Arginine's influence on dopaminergic signaling.[13][14]
Toxicology and Safety Profile
The toxicological profile of D-Arginine has been evaluated in animal models. It is important to distinguish its safety from that of L-Arginine, for which more extensive human data is available.
-
Acute Toxicity: In mice, D-Arginine administered intraperitoneally showed a light order of toxicity.[4] The median lethal dose (LD50) was determined, and the effect of co-administration with other agents was also evaluated.[4]
| Compound/Condition | Route | LD50 in Mice |
| D-Arginine (alone) | Intraperitoneal | 2800 mg/kg |
| D-Arginine + Propranolol (2 mg/kg) | Intraperitoneal | 3600 mg/kg |
| D-Arginine + Betamethasone (0.5 mg/kg) | Intraperitoneal | 3300 mg/kg |
| Table 4: Acute toxicity (LD50) of D-Arginine in male albino mice.[4] |
-
Side Effects: There is limited specific data on the side effects of D-Arginine supplementation in humans. For L-Arginine, the most commonly reported adverse effects are gastrointestinal, including nausea, bloating, and diarrhea, particularly at single doses greater than 9 grams.[15][16] Given that D-amino acids are generally less readily absorbed, high oral doses of D-Arginine might also be expected to provoke gastrointestinal symptoms.
Conclusion and Future Directions
The available scientific evidence demonstrates that D-Arginine is not a biologically inert molecule. Its distinct metabolic pathway via D-amino acid oxidase fundamentally distinguishes it from L-Arginine. This metabolic difference likely underpins its higher oral bioavailability observed in animal models, a characteristic that could be of significant interest for drug development.
While D-Arginine does not directly participate in nitric oxide synthesis, its potential to indirectly modulate eNOS expression presents a novel area for investigation. Furthermore, its dose-dependent stimulant and depressant effects on the central nervous system, possibly mediated through the dopaminergic system, highlight a pharmacological profile that is separate from its L-isoform.
For researchers and drug development professionals, D-Arginine represents more than just a control compound. Its unique pharmacokinetics and physiological effects warrant further exploration to understand its potential therapeutic applications and to fully elucidate its role in mammalian physiology. Future studies should focus on confirming the bioavailability findings in human subjects, exploring the mechanisms of its CNS activity, and clarifying its long-term effects on vascular and renal health.
References
- 1. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological and pharmacological effects of D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 7. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Intracerebroventricular injection of L-arginine and D-arginine induces different effects under an acute stressful condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Adverse gastrointestinal effects of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the side effects of Arginine? [synapse.patsnap.com]
The Untraveled Path: A Technical Guide to D-Arginine Hydrochloride's Role in Non-Nitric Oxide Synthase Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Arginine, the dextrorotatory enantiomer of L-arginine, has long been considered the biologically inert counterpart to its more famous sibling, the precursor to nitric oxide (NO). However, emerging research is beginning to illuminate the subtle yet significant roles D-arginine hydrochloride plays in cellular processes independent of nitric oxide synthase (NOS). This technical guide provides an in-depth exploration of these non-NOS pathways, offering a comprehensive resource for researchers and drug development professionals. While the primary metabolic fate of D-arginine in eukaryotes is oxidative deamination by D-amino acid oxidase (DAAO), its potential interactions with other key enzymes in arginine metabolism, such as arginase, arginine decarboxylase (ADC), and arginine:glycine amidinotransferase (AGAT), are areas of growing interest. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of D-arginine's non-canonical roles.
The Predominant Non-NOS Pathway: D-Amino Acid Oxidase (DAAO)
In eukaryotes, the principal route for D-arginine metabolism is through the action of D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme.[1] DAAO catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process.[2]
Signaling Pathway
The metabolism of D-arginine by DAAO is a straightforward catabolic pathway.
Metabolism of D-Arginine by D-Amino Acid Oxidase (DAAO).
Quantitative Data
The kinetic parameters of DAAO for D-arginine have been characterized, providing insight into the efficiency of this metabolic process.
| Enzyme | Species/Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Source Organ/Organism |
| D-amino acid oxidase (DAAO) | Homo sapiens (Human) | D-Arginine | ~1.8 | Not specified | Kidney |
| D-amino acid oxidase (DAAO) | Sus scrofa (Pig) | D-Arginine | 1.8 | 0.15 | Kidney |
Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) for D-Arginine.[1]
Experimental Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay
A common method to determine DAAO activity involves the colorimetric or fluorometric detection of hydrogen peroxide produced during the oxidative deamination of D-arginine.
Workflow for a D-Amino Acid Oxidase (DAAO) activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DAAO assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3).
-
Prepare a working solution of horseradish peroxidase (HRP) and a suitable fluorogenic or colorimetric probe (e.g., Amplex Red, o-dianisidine) in the same buffer.
-
Prepare a solution of purified DAAO enzyme.
-
-
Reaction Setup:
-
In a 96-well microplate, add the assay buffer, D-arginine solution (at varying concentrations for kinetic studies), HRP, and the probe to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DAAO enzyme solution to each well.
-
Immediately place the plate in a microplate reader and measure the change in fluorescence or absorbance at the appropriate wavelength in kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
For kinetic analysis, plot the initial rates against the D-arginine concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_ values.
-
Potential Interactions with Other Non-NOS Arginine Pathways
While DAAO represents the primary metabolic route for D-arginine, its structural similarity to L-arginine raises the possibility of interactions with other key enzymes in arginine metabolism. However, direct quantitative data for these interactions are currently limited. The following sections outline the established pathways for L-arginine as a comparative framework.
Arginase Pathway and Polyamine Synthesis
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.
It is important to note that there is currently a lack of robust quantitative data (e.g., IC50 or Ki values) to definitively characterize D-arginine as a significant inhibitor of mammalian arginase isoforms. Some studies suggest D-arginine does not significantly inhibit arginase activity.
L-Arginine metabolism via the arginase and polyamine synthesis pathway.
To investigate the potential inhibitory effect of D-arginine on arginase activity, a colorimetric assay measuring urea production can be employed.
Workflow for an arginase inhibition assay.
Detailed Methodology:
-
Enzyme Activation: Activate arginase by pre-incubating with a buffer containing MnCl₂.
-
Reaction Setup: In a 96-well plate, add the activated arginase and varying concentrations of this compound. Include a control with no D-arginine.
-
Reaction Initiation: Start the reaction by adding a fixed concentration of L-arginine.
-
Incubation and Termination: Incubate at 37°C for a predetermined time, then stop the reaction with an acidic solution.
-
Urea Detection: Measure the amount of urea produced using a colorimetric method, such as the diacetyl monoxime method.
-
Data Analysis: Calculate the percentage of inhibition for each D-arginine concentration and determine the IC50 value.
Arginine Decarboxylase (ADC) Pathway and Agmatine (B1664431) Synthesis
Arginine decarboxylase (ADC) catalyzes the conversion of L-arginine to agmatine, a neuromodulator and precursor for polyamine synthesis in some organisms. While some reports suggest D-arginine may inhibit ADC, these are often in the context of in vivo studies blocking L-arginine effects, and direct enzymatic inhibition data for mammalian ADC is scarce. One study on a bacterial ADC found D-arginine was not a substrate.
L-Arginine metabolism to agmatine via Arginine Decarboxylase (ADC).
Arginine:Glycine Amidinotransferase (AGAT) Pathway and Creatine (B1669601) Synthesis
Arginine:glycine amidinotransferase (AGAT) is the first and rate-limiting enzyme in the biosynthesis of creatine. It catalyzes the transfer of a guanidino group from L-arginine to glycine, forming guanidinoacetate, which is subsequently methylated to creatine. There is currently no significant evidence to suggest that D-arginine acts as either a substrate or an inhibitor of AGAT.
L-Arginine metabolism in the creatine synthesis pathway.
Cellular Uptake of D-Arginine
The mechanism of cellular uptake for D-arginine is not as well-characterized as that for L-arginine, which utilizes cationic amino acid transporters (CATs). Some studies suggest that the uptake of D-amino acids may be less efficient than their L-counterparts. However, arginine-rich peptides, including those composed of D-arginine, are known to be effective cell-penetrating peptides (CPPs), suggesting that mechanisms beyond simple amino acid transport, such as macropinocytosis, may be involved, particularly at higher concentrations.[3]
Experimental Protocol: Cellular Uptake Assay
A common method to study the cellular uptake of D-arginine involves using a fluorescently labeled version of the amino acid and quantifying its internalization by fluorescence microscopy or flow cytometry.
Workflow for a cellular uptake assay of fluorescently labeled D-Arginine.
Detailed Methodology:
-
Cell Culture: Plate cells of interest in a suitable format (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry).
-
Incubation: Treat the cells with a solution containing fluorescently labeled D-arginine for various time points.
-
Washing: After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized D-arginine.
-
Analysis:
-
Fluorescence Microscopy: Fix the cells, counterstain the nuclei if desired, and visualize the subcellular localization of the fluorescent D-arginine.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population to quantify uptake.
-
Conclusion and Future Directions
The role of this compound in non-nitric oxide synthase pathways is a field that, while still in its nascent stages, holds considerable promise for novel therapeutic interventions. The primary and well-characterized pathway involves its catabolism by D-amino acid oxidase. However, its potential to interact with other enzymes of arginine metabolism, such as arginase, arginine decarboxylase, and arginine:glycine amidinotransferase, remains an area ripe for further investigation. The lack of comprehensive quantitative data on these interactions underscores the need for further focused research. Elucidating the precise mechanisms and kinetics of D-arginine's involvement in these pathways will be crucial for understanding its full physiological and pharmacological potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
The Discovery and Function of D-Amino Acid Oxidases on D-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acid oxidase (DAAO), a flavoenzyme first identified by Hans Adolf Krebs in 1935, plays a pivotal role in the metabolism of D-amino acids.[1] This in-depth technical guide focuses on the interaction of DAAO with the basic D-amino acid, D-Arginine. While D-Arginine is generally considered a less favorable substrate for DAAO compared to neutral D-amino acids, its metabolism by this enzyme has significant physiological implications.[2] This document provides a comprehensive overview of the discovery of DAAO, its enzymatic function with respect to D-Arginine, detailed experimental protocols for the assessment of its activity, and the metabolic fate of the resulting products. Quantitative kinetic data are summarized, and key pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.
Introduction: The Discovery and Significance of D-Amino Acid Oxidase
The journey into the world of D-amino acid metabolism began in 1935 when Hans Adolf Krebs discovered D-amino acid oxidase in porcine kidney homogenates.[1] Shortly thereafter, it was identified as the second known flavoenzyme, utilizing flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[1] DAAO (EC 1.4.3.3) is a peroxisomal flavoprotein that catalyzes the stereospecific oxidative deamination of D-amino acids.[3] This enzymatic reaction converts D-amino acids into their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide as byproducts.[1][4]
DAAO is widely distributed across various species, from yeast to mammals, with high expression levels in the kidney, liver, and brain of vertebrates.[3][5] Its physiological roles are diverse, ranging from the detoxification of D-amino acids derived from dietary sources and gut microbiota to the regulation of neuromodulatory D-amino acids like D-serine in the central nervous system.[3][6]
While DAAO exhibits the highest activity towards neutral D-amino acids, it also metabolizes basic D-amino acids, including D-Arginine, albeit with lower efficiency.[2] The enzymatic processing of D-Arginine by DAAO is a critical aspect of its catabolism and has implications for various physiological processes.
Enzymatic Function of DAAO on D-Arginine
The fundamental reaction catalyzed by D-amino acid oxidase is the oxidative deamination of a D-amino acid. In the specific case of D-Arginine, DAAO facilitates its conversion to α-keto-δ-guanidinovalerate (also known as 5-guanidino-2-oxopentanoate), ammonia (NH₃), and hydrogen peroxide (H₂O₂).[3]
General Reaction:
D-amino acid + O₂ + H₂O → α-keto acid + NH₃ + H₂O₂[3]
Specific Reaction with D-Arginine:
D-Arginine + O₂ + H₂O → α-keto-δ-guanidinovalerate + NH₃ + H₂O₂
This reaction is stereospecific, meaning DAAO exclusively acts on the D-enantiomer of arginine and is inactive towards its L-counterpart.[4] The reaction proceeds through a reductive half-reaction, where the FAD cofactor is reduced to FADH₂, followed by an oxidative half-reaction, where FADH₂ is reoxidized by molecular oxygen to produce hydrogen peroxide.
The DAAO Active Site and Substrate Binding
The active site of DAAO is a well-defined cavity where the D-amino acid substrate binds. The binding of the substrate is primarily mediated by interactions with key amino acid residues. A highly conserved arginine residue (Arg285 in Rhodotorula gracilis DAAO) plays a crucial role in binding the carboxylate group of the D-amino acid substrate, ensuring its correct orientation for catalysis.[3] The specificity of DAAO towards different D-amino acids is influenced by the hydrophobicity and steric constraints of the active site. While the active site readily accommodates neutral and hydrophobic side chains, the bulky and charged guanidinium (B1211019) group of D-Arginine results in a less optimal fit, leading to lower catalytic efficiency.[2]
Quantitative Data on DAAO Activity with D-Arginine
The kinetic parameters of DAAO vary significantly depending on the enzyme source and the substrate. While extensive data is available for preferred substrates like D-Alanine, specific kinetic constants for D-Arginine are less common. The following tables summarize the available quantitative data for DAAO from various species with D-Arginine and other representative D-amino acids for comparison.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Rhodotorula gracilis (Yeast) | D-Arginine | - | 20 | - | --INVALID-LINK-- |
| Rhodotorula gracilis (Yeast) | D-Alanine | 2.58 ± 0.09 | - | - | [7] |
| Human (recombinant) | D-Alanine | 1.3 ± 0.2 | 5.2 ± 0.1 | 4.0 | [1] |
| Human (recombinant) | D-Serine | 140 ± 20 | 27 ± 1 | 0.19 | [1] |
| Porcine Kidney | D-Alanine | 1.7 ± 0.3 | 7.3 ± 0.6 | 4.3 | [1] |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Signaling Pathways and Metabolic Fate
The metabolism of D-Arginine initiated by DAAO is the first step in a catabolic pathway that ultimately integrates with central metabolic cycles.
D-Arginine Metabolic Pathway
The product of the DAAO-catalyzed reaction, α-keto-δ-guanidinovalerate, is further metabolized. A key subsequent step is its decarboxylation to 4-guanidinobutanal (B1206143).[3] This intermediate can then be further processed, although the complete pathway is not fully elucidated in all organisms. A plausible route involves the conversion of 4-guanidinobutanal to intermediates that can enter the tricarboxylic acid (TCA) cycle.
Experimental Protocols
Several methods can be employed to measure the activity of D-amino acid oxidase using D-Arginine as a substrate. The choice of assay depends on the available equipment and the specific requirements of the experiment.
Oxygen Consumption Assay
This is a direct method that measures the consumption of molecular oxygen during the oxidative deamination of D-Arginine.
Materials:
-
Purified D-amino acid oxidase
-
D-Arginine solution (substrate)
-
Oxygen electrode system (e.g., Clark-type)
-
Reaction buffer (e.g., 75 mM sodium pyrophosphate, pH 8.5)[8]
-
FAD solution (if using apoenzyme)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the reaction buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the D-Arginine solution to the reaction chamber to the desired final concentration.
-
Initiate the reaction by adding a known amount of DAAO enzyme.
-
Record the rate of oxygen consumption over time. The initial linear rate is proportional to the enzyme activity.
Data Analysis: The rate of oxygen consumption is used to calculate the enzyme activity, typically expressed in units (μmol of substrate consumed per minute) per milligram of protein.
Spectrophotometric Assay (Coupled Assay)
This indirect method couples the production of a reaction product to a colorimetric or fluorometric signal. A common approach is to measure the production of hydrogen peroxide.
5.2.1. Horseradish Peroxidase (HRP) Coupled Assay with o-Dianisidine
Materials:
-
Purified D-amino acid oxidase
-
D-Arginine solution
-
Reaction buffer (e.g., 75 mM sodium pyrophosphate, pH 8.5)[8]
-
Horseradish peroxidase (HRP)
-
o-Dianisidine (chromogenic substrate for HRP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, D-Arginine, HRP, and o-dianisidine.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding DAAO.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 460 nm) over time, which corresponds to the oxidation of o-dianisidine by the H₂O₂ produced.
Data Analysis: The initial rate of absorbance change is used to calculate the enzyme activity using the molar extinction coefficient of oxidized o-dianisidine.
Fluorometric Assay
Fluorometric assays offer higher sensitivity and are suitable for high-throughput screening.
Materials:
-
Purified D-amino acid oxidase
-
D-Arginine solution
-
DAAO Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)[1]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black microplate, prepare a reaction mixture containing DAAO Assay Buffer, HRP, and the fluorogenic probe.[1]
-
Add varying concentrations of D-Arginine to the wells. Include a no-substrate control.
-
Initiate the reaction by adding the purified DAAO to each well.[1]
-
Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).[1]
Data Analysis: The initial rate of fluorescence increase is proportional to the DAAO activity. A standard curve using known concentrations of H₂O₂ can be used for quantification.
Conclusion and Future Directions
D-amino acid oxidase, since its discovery, has been a subject of intense research, revealing its multifaceted roles in biology. While its activity on D-Arginine is modest compared to its preferred substrates, this interaction is a key component of D-Arginine catabolism. The production of α-keto-δ-guanidinovalerate and its subsequent entry into central metabolic pathways highlight the integration of D-amino acid metabolism with the broader metabolic network.
For researchers and drug development professionals, understanding the nuances of DAAO's substrate specificity and enzymatic function is crucial. The development of specific inhibitors or modulators of DAAO activity holds therapeutic potential for conditions where D-amino acid levels are dysregulated.
Future research should focus on several key areas:
-
Elucidation of the complete catabolic pathway of D-Arginine downstream of DAAO activity in various organisms, including humans.
-
Detailed structural studies of DAAO in complex with D-Arginine or its analogs to better understand the molecular basis of its substrate specificity for basic amino acids.
-
Investigation into the physiological and pathological consequences of altered D-Arginine metabolism by DAAO.
The continued exploration of DAAO's function will undoubtedly uncover new insights into the intricate world of D-amino acid biology and its relevance to health and disease.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Substitution of Arginine 120 in Human D-Amino Acid Oxidase Favors FAD-Binding and Nuclear Mistargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of arginine 285 in the active site of Rhodotorula gracilis D-amino acid oxidase. A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. Directed evolution of Rhodotorula gracilisd-amino acid oxidase using single-cell hydrogel encapsulation and ultrahigh-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocols for the Incorporation of D-Arginine Hydrochloride in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies and best practices for the solid-phase peptide synthesis (SPPS) of peptides containing D-Arginine.
Introduction
The incorporation of D-amino acids, such as D-Arginine, into peptide sequences is a critical strategy for enhancing peptide stability against enzymatic degradation, thereby improving their therapeutic potential. D-Arginine's cationic guanidinium (B1211019) group is often pivotal for biological activities like cell penetration and nucleic acid binding.[1] However, the synthesis of arginine-containing peptides, particularly with D-isomers, presents significant challenges due to the highly basic and nucleophilic nature of the guanidinium side chain.[1]
These application notes provide a comprehensive guide to the use of D-Arginine in peptide synthesis, covering side-chain protection strategies, coupling protocols, potential side reactions, and methods for minimal protection approaches using D-Arginine hydrochloride directly.
Core Principles and Challenges
The primary challenge in synthesizing arginine-containing peptides is managing the reactivity of the guanidinium side chain (pKa ≈ 12.5).[2] This requires robust protection during synthesis to prevent unwanted reactions. Key challenges that must be addressed include:
-
δ-Lactam Formation: During the carboxyl group activation step, the side-chain guanidinium group can perform an intramolecular nucleophilic attack, forming a stable six-membered δ-lactam. This depletes the activated amino acid, leading to deletion sequences and lower yields.[1][2][3] This is considered the most significant side reaction during arginine incorporation.[3]
-
Racemization: The α-carbon of an activated amino acid is susceptible to base-catalyzed epimerization, converting the desired D-Arginine to L-Arginine.[4] This occurs via two primary mechanisms: the formation of a transient oxazolone (B7731731) intermediate or direct enolization.[4] Factors like highly activating coupling reagents (e.g., HBTU, HATU), non-hindered bases (e.g., DIPEA), and elevated temperatures increase the risk of racemization.[4]
-
Aggregation: The presence of multiple charged arginine residues can lead to peptide aggregation on the solid support, hindering reagent access and reducing synthesis efficiency.[1]
-
Steric Hindrance: The bulky nature of both the Nα-protecting group (e.g., Fmoc) and the side-chain protecting group (e.g., Pbf) can lead to incomplete coupling reactions, especially in sterically hindered or aggregation-prone sequences.[1]
Protecting Group Strategies
The choice of protecting group for the guanidinium side chain is critical for a successful synthesis. The ideal group must be stable during repeated Nα-deprotection steps (e.g., with piperidine (B6355638) in Fmoc-SPPS) but readily removable during the final cleavage from the resin.[2] The most common protecting groups are sulfonyl-based.[2]
Comparison of Common Arginine Protecting Groups
The selection of a protecting group involves a trade-off between stability and ease of removal. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the most widely used in modern Fmoc-SPPS due to its high acid lability.[5][6]
| Protecting Group | Abbreviation | Common Chemistry | Relative Lability | Cleavage Conditions & Time | Key Considerations |
| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Fmoc | Most Labile | TFA-based cocktail, ~1-3 hours.[5][7] | Most common choice for Fmoc-SPPS. Less prone to reattaching to Tryptophan residues compared to Pmc.[7] May be too labile for some applications. |
| Pentamethylchroman-sulfonyl | Pmc | Fmoc | Intermediate | TFA-based cocktail, can be slower than Pbf.[6] | More acid labile than Mtr.[6] Useful for peptides with multiple arginines. |
| Methoxytrimethylbenzene-sulfonyl | Mtr | Fmoc | Least Labile | TFA/thioanisole. Can require prolonged reaction times (up to 24 hours) or elevated temperatures.[7][8] | Difficult to remove completely, especially in sequences with multiple Arg(Mtr) residues, which can lead to side reactions.[6][7] |
| Tosyl | Tos | Boc | Very Stable | Anhydrous HF.[3][7] | Standard in Boc chemistry. Not susceptible to the same side reactions as NO₂. Can modify Tryptophan during cleavage.[7] |
| Nitro | NO₂ | Boc, Fmoc (orthogonal) | Very Stable | HF (Boc); SnCl₂ (Fmoc).[3][7][9] | Prevents δ-lactam formation.[3][9] Removal with HF can lead to ornithine formation. Can be used orthogonally in Fmoc-SPPS.[3][7] |
Experimental Protocols
Protocol 1: Standard SPPS Cycle for D-Arginine Incorporation (Fmoc/tBu)
This protocol outlines a single coupling cycle on a solid-phase peptide synthesizer.
Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v). Perform this step twice: first for 3 minutes, drain, and then for 10-15 minutes to ensure complete removal of the Fmoc group.[2][10]
-
Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash sequence is DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling: Add the pre-activated Fmoc-D-Arg(Pbf)-OH solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature. (See Protocol 4.2 for activation details).[2]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3x) to remove excess reagents.
-
Capping (Optional): To block any unreacted free amines and prevent deletion sequences, treat the resin with a capping solution (e.g., Acetic Anhydride/DIPEA/DMF) for 10 minutes. This step is particularly important for difficult couplings.
-
Proceed to the next deprotection/coupling cycle.
Protocol 2: Activation and Coupling of Fmoc-D-Arg(Pbf)-OH
To minimize racemization and δ-lactam formation, the choice of coupling reagents and conditions is critical. Using a carbodiimide-based method with an additive like OxymaPure is recommended to reduce racemization compared to onium salts like HBTU.[4]
Methodology:
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), a coupling agent, and an additive in DMF.
-
Activation:
-
Carbodiimide Method (Lower Racemization): Dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.) and OxymaPure (3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 2-5 minutes.[3][4]
-
Onium Salt Method (Faster Coupling): Dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to begin activation.[2]
-
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For difficult sequences, the reaction time may be extended or a double coupling performed.
| Coupling Cocktail (Amino Acid:Reagent:Additive:Base) | Base | Temperature | Racemization Risk | Notes |
| Fmoc-D-Arg(Pbf)-OH/DIC/OxymaPure (1:1:1) | None added during activation | 0°C to RT | Low | Active esters formed are less susceptible to racemization.[4] Recommended for sensitive residues. |
| Fmoc-D-Arg(Pbf)-OH/HBTU/HOBt/DIPEA (1:0.95:1:2) | DIPEA | Room Temperature | Moderate to High | Highly efficient but can promote racemization, especially with non-hindered bases.[4] |
| Fmoc-D-Arg(Pbf)-OH/HATU/HOAt/DIPEA (1:0.95:1:2) | DIPEA | Room Temperature | High | Very fast and effective for difficult couplings, but carries a higher risk of racemization.[4] |
| Fmoc-D-Arg(Pbf)-OH/DIC/OxymaPure (1:1:1) with Collidine | 2,4,6-Collidine | Room Temperature | Low | Using a sterically hindered base like collidine instead of DIPEA can reduce racemization.[4] |
Protocol 3: Side-Chain Unprotected this compound Coupling
Recent advances allow for the use of side-chain unprotected Fmoc-D-Arg(HCl)-OH, simplifying the synthesis and purification process.[11] This "minimal protection" strategy requires specific coupling conditions to prevent side reactions.
Methodology:
-
Reagent Preparation: Use Fmoc-D-Arg(HCl)-OH (2.0 eq.) and Oxyma Pure (2.0–5.0 eq.).[11]
-
Activation and Coupling: Pre-activate the mixture with DIC (2.0 eq.) in a green solvent like N-butyl-pyrrolidinone (NBP) for 5 minutes.[11] Add the activated solution to the deprotected resin and couple for 2 hours.[11]
-
Washing: After coupling, wash the resin with the selected solvent and a 0.5 M solution of Oxyma Pure in the solvent to maintain a slightly acidic environment, which helps suppress side reactions.[11]
Protocol 4: Final Cleavage and Deprotection
This protocol removes the side-chain protecting groups and cleaves the peptide from the solid support simultaneously. The composition of the cleavage cocktail is crucial to scavenge reactive cations generated during the process, especially if sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met) are present.[12]
Methodology:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage: Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).[8]
-
Incubation: Stir the mixture at room temperature. For peptides with a single Arg(Pbf), 1-2 hours is typically sufficient. For multiple arginine residues or more stable protecting groups like Mtr, longer times may be needed.[6][8]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
| Reagent Cocktail | Composition (v/v/w) | Target Residues / Protecting Groups |
| Standard TFA/TIS/H₂O | TFA (95%) / Triisopropylsilane (2.5%) / H₂O (2.5%) | General purpose, for peptides without sensitive residues like Trp, Cys, Met.[10] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | For peptides containing multiple sensitive residues. |
| TFA/EDT/H₂O/TIS | TFA (94%) / 1,2-Ethanedithiol (2.5%) / H₂O (2.5%) / TIS (1%) | Effective for removing Pbf and other tBu-based groups. |
Protocol 5: Validation of D-Arginine Incorporation
After synthesis and purification, it is essential to confirm the incorporation and stereochemical integrity of D-Arginine. This is typically done by total acid hydrolysis of the peptide followed by chiral analysis of the resulting amino acids.[13]
Methodology:
-
Peptide Hydrolysis:
-
Chiral Analysis via HPLC:
-
Column: Use a chiral stationary phase (CSP) column.[13]
-
Standards: Prepare standard solutions of L-Arginine and D-Arginine.
-
Analysis: Reconstitute the hydrolyzed sample in the mobile phase and analyze by HPLC. Identify and quantify the D- and L-Arginine peaks by comparing their retention times to the standards.[13]
-
-
Chiral Analysis via LC-MS with Marfey's Reagent:
-
Derivatization: React the hydrolyzed amino acid mixture with Marfey's reagent (L-FDAA), which creates diastereomers of the D- and L-amino acids.[13]
-
Analysis: Separate and detect these stable diastereomers using a standard C18 reversed-phase column and mass spectrometry. The different retention times and mass-to-charge ratios allow for accurate quantification.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for D-Arginine Hydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arginine, the D-enantiomer of the semi-essential amino acid Arginine, has emerged as a molecule of interest in cancer research. Unlike its L-counterpart which can promote tumor growth, D-Arginine has demonstrated inhibitory effects on cancer cell proliferation[1]. These application notes provide a comprehensive overview of the preparation and use of D-Arginine hydrochloride in cell culture media for studying its anti-cancer properties. The primary mechanism of action is believed to involve its metabolism by D-amino acid oxidase (DAAO), an enzyme that produces hydrogen peroxide (H₂O₂), leading to oxidative stress and subsequent cancer cell death[2][3][4][5].
Chemical Properties and Stability
Proper handling and storage of this compound are crucial for reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅ClN₄O₂ | N/A |
| Molecular Weight | 210.66 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility | Freely soluble in water | N/A |
| Storage | Store at room temperature, protected from light and moisture. | N/A |
| Solution Stability | Aqueous solutions are most stable in a slightly acidic to neutral pH range (5-7). Solutions should be sterile-filtered and stored at 2-8°C for short-term use or frozen for long-term storage. Avoid repeated freeze-thaw cycles. | N/A |
Application: Inhibition of Cancer Cell Proliferation
The primary application of this compound in cell culture is to investigate its potential as a selective anti-cancer agent. This is particularly relevant for cancers with low D-amino acid oxidase (DAAO) activity, where exogenous DAAO in combination with a D-amino acid could be a therapeutic strategy[2][3][4][5].
Proposed Mechanism of Action
The cytotoxic effect of D-Arginine in cancer cells is primarily attributed to the generation of reactive oxygen species (ROS) through the action of D-amino acid oxidase (DAAO).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add sterile water to dissolve the powder. Gently vortex to ensure complete dissolution.
-
Adjust the pH of the solution to 7.0-7.4 using sterile 1N NaOH or 1N HCl if necessary, to match the pH of the cell culture medium.
-
Bring the solution to the final desired volume with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.
Protocol 2: Determination of IC₅₀ using MTT Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range for this compound is 0.1 mM to 10 mM. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Quantitative Data
Currently, there is a lack of specific IC₅₀ values for this compound in the public domain for various cancer cell lines. Researchers are encouraged to perform dose-response studies as outlined in Protocol 2 to determine the effective concentration for their specific cell line of interest. The inhibitory effect of D-arginine on tumor growth has been noted, in contrast to the stimulatory effect of L-arginine[1].
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| N/A | N/A | N/A | D-arginine is inhibitory to tumor growth | [1] |
| Various | Pancreatic, Colon, Glioblastoma | In combination with DAAO | Induction of cell death (necrosis or apoptosis) | [2] |
| HepG2, SK-Hep-1 | Hepatocellular Carcinoma | In cells overexpressing DAAO + 1mM D-Alanine | Increased apoptosis | [3][4] |
Note: The provided data for D-amino acids often involves co-treatment with D-amino acid oxidase (DAAO) or the use of other D-amino acids like D-Alanine.
Troubleshooting
-
Low Solubility: If this compound does not dissolve completely, gentle warming may be applied. Ensure the final solution is at room temperature before adding to cells.
-
pH Shift in Media: High concentrations of hydrochloride salts can lower the pH of the culture medium. It is crucial to check the pH of the final working solution and adjust if necessary.
-
Inconsistent Results: Ensure consistent cell seeding density and incubation times. Use a fresh, sterile stock solution of this compound for each experiment.
Conclusion
This compound presents a promising avenue for cancer research due to its inhibitory effects on tumor cell proliferation. The protocols and information provided in these application notes serve as a starting point for researchers to investigate the potential of this compound as a therapeutic agent. Further studies are warranted to establish its efficacy and mechanism of action in a wider range of cancer models.
References
- 1. Arginine-conjugated albumin microspheres inhibits proliferation and migration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aseica.es [aseica.es]
- 3. researchgate.net [researchgate.net]
- 4. D-amino acid oxidase suppresses hepatocellular carcinoma via oxidizing D-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aseica.es [aseica.es]
Application Notes and Protocols for Formulating D-Arginine Hydrochloride Solutions for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arginine, the D-enantiomer of the semi-essential amino acid arginine, is increasingly utilized in biomedical research to investigate its unique physiological effects, which can differ significantly from its more common L-isoform. While L-Arginine is a well-known precursor to nitric oxide (NO), D-Arginine is not a substrate for nitric oxide synthase (NOS) and is metabolized by D-amino acid oxidase (DAAO).[1][2] This distinction makes D-Arginine a valuable tool for dissecting the roles of specific metabolic pathways and for exploring its potential therapeutic applications, such as in neuroprotection.[1][3]
These application notes provide detailed protocols for the preparation of D-Arginine hydrochloride solutions for in vivo animal studies, along with a summary of relevant quantitative data and visualizations of key pathways and workflows to ensure accurate and reproducible experimental outcomes.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Vehicle/Condition | Citation |
| Solubility | 50 mg/mL | Water | [3][4][5] |
| Freely Soluble | PBS (pH 7.2) | ||
| Storage (Solid) | ≥ 4 years | -20°C | |
| Storage (Aqueous Solution) | Not recommended for > 1 day | Aqueous buffers |
Table 2: In Vivo Administration of this compound in Mice
| Administration Route | Dosage Range | Vehicle | Notes | Citation |
| Intraperitoneal (i.p.) | 700 - 1400 mg/kg | 0.9% Saline | Pharmacological effects observed at these doses. | [6] |
| LD50: 2800 mg/kg | 0.9% Saline | Median lethal dose. | [6] |
Note: Much of the in vivo literature focuses on L-Arginine. The dosages for L-Arginine can be significantly higher, for instance, intraperitoneal doses of 2-4 g/kg are used to induce experimental pancreatitis in mice.[4][7] Researchers should carefully consider the distinct pharmacological profiles of D- and L-Arginine when designing experiments.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution for Intraperitoneal Injection
This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 28 mg/mL in sterile 0.9% saline, suitable for intraperitoneal administration in mice. This concentration is a starting point and can be adjusted based on the desired final dosage.
Materials:
-
This compound (MW: 210.66 g/mol )
-
Sterile 0.9% Sodium Chloride (NaCl) for Injection
-
Sterile 1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 100 mL volumetric flask
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter with a sterile probe
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Sterile storage vials
Procedure:
-
Calculation: To prepare 100 mL of a 28 mg/mL solution, weigh out 2.8 g of this compound.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the 2.8 g of this compound to a sterile 100 mL volumetric flask containing a sterile magnetic stir bar. Add approximately 80 mL of sterile 0.9% NaCl and stir until the solid is completely dissolved.
-
pH Adjustment: The pH of an unadjusted this compound solution in water is typically between 4.7 and 6.2.[8] For in vivo administration, it is crucial to adjust the pH to a physiological range (approximately 7.4).[9][10]
-
Aseptically measure the pH of the solution using a calibrated pH meter.
-
Slowly add sterile 1 M NaOH dropwise while stirring to raise the pH.
-
If the pH overshoots, use sterile 1 M HCl to bring it back down.
-
Continuously monitor the pH until it stabilizes at 7.4.
-
-
Final Volume Adjustment: Once the pH is adjusted, add sterile 0.9% NaCl to bring the final volume to 100 mL.
-
Sterilization: To ensure the sterility of the final solution, filter it through a sterile 0.22 µm syringe filter into a sterile storage vial.[9]
-
Storage and Use: Store the sterile solution at 2-8°C. It is recommended to use freshly prepared solutions, ideally within 24 hours of preparation.[11] Before administration, visually inspect the solution for any precipitation or contamination.
Mandatory Visualization
References
- 1. D-Arginine: A Functionally Neutralizing D-Amino Acid against Glucocorticoids Neurotoxic Effects in the Hippocampus: Promising Outcome for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Arginine as a neuroprotective amino acid: promising outcomes for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Methodology of L-Arginine-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Arginine is neuroprotective through suppressing HIF-1α/LDHA-mediated inflammatory response after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of D-Arginine Hydrochloride Purity via High-Performance Liquid Chromatography
AN-HPLC-001
Introduction
Arginine is a semi-essential amino acid crucial for numerous physiological processes. While L-Arginine is the biologically active enantiomer, the presence of its counterpart, D-Arginine, can be an indicator of specific metabolic pathways or arise as an impurity during synthetic manufacturing processes. For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of Arginine hydrochloride is critical for ensuring the safety and efficacy of pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of D-Arginine and L-Arginine enantiomers, enabling the precise determination of D-Arginine hydrochloride purity. The method utilizes a chiral stationary phase for direct enantioselective separation, which is a preferred technique due to its simplicity and reduced potential for introducing impurities.[1][2]
Target Audience: This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quality control of this compound.
Experimental Protocol
This protocol outlines the validated HPLC method for determining the enantiomeric purity of this compound.
1. Materials and Reagents
-
This compound reference standard
-
L-Arginine hydrochloride reference standard
-
DL-Arginine hydrochloride reference standard
-
Methanol (B129727) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403) (analytical grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following tables summarize the necessary chromatographic conditions. Two alternative methods are presented to provide flexibility based on laboratory resources and specific sample matrices.
Table 1: Chromatographic Conditions - Method 1
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:50 mM Sodium Dihydrogen Phosphate Buffer (pH 4.6) (20:80, v/v)[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 214 nm[3] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Table 2: Chromatographic Conditions - Method 2
| Parameter | Value |
| Column | Chirobiotic T, 250 x 4.6 mm, 5 µm[4] |
| Mobile Phase | 20 mM Ammonium Acetate:Methanol (pH 4.1) (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm[5] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase (Method 1): Prepare a 50 mM solution of sodium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.6 using dilute phosphoric acid or sodium hydroxide. Mix with methanol in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[1][3]
-
Mobile Phase (Method 2): Prepare a 20 mM solution of ammonium acetate in HPLC grade water. Adjust the pH to 4.1. Mix with methanol in a 50:50 (v/v) ratio. Filter and degas.[1]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of DL-Arginine hydrochloride reference standard in the mobile phase to obtain a final concentration of approximately 1 mg/mL.[2]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration, for example, 1 mg/mL.[2]
4. HPLC Analysis Procedure
-
Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject the DL-Arginine hydrochloride standard solution to determine the retention times for both L-Arginine and D-Arginine enantiomers.[2]
-
Inject the this compound sample solution.
-
Record the chromatograms and integrate the peak areas for both enantiomers.
5. Calculation of Purity
The enantiomeric purity of the this compound sample is calculated as the percentage of the peak area of D-Arginine relative to the total peak area of both D- and L-Arginine.
Purity (%) = (AreaD-Arginine / (AreaD-Arginine + AreaL-Arginine)) x 100
Data Presentation
The following table summarizes representative data obtained from the analysis of a this compound sample using Method 1.
Table 3: Representative Chromatographic Data and Purity Calculation
| Compound | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| L-Arginine | 8.5 | 150 | |
| D-Arginine | 10.2 | 29850 | 99.5 |
| Total | 30000 |
Potential Impurities
Besides the L-enantiomer, other potential impurities in Arginine hydrochloride can arise from the manufacturing process or degradation.[6] These include:
-
Process-Related Impurities: Unreacted amino acids such as lysine (B10760008) and ornithine.[6]
-
Degradation Impurities: Oxidation products and products from racemization.[6]
The described HPLC method is specific for enantiomeric purity. The analysis of other impurities may require a different chromatographic method, such as a reversed-phase HPLC method.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of the key components.
Caption: Experimental workflow for HPLC purity determination.
Caption: Logical relationship of key analytical components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
Application Note: Quantification of D-Arginine Hydrochloride in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, a semi-essential amino acid, exists as two enantiomers, L-Arginine and D-Arginine. While L-Arginine is the common, biologically active form integral to numerous physiological processes, the presence and concentration of D-Arginine can be indicative of specific metabolic pathways or the influence of certain microorganisms.[1] Accurate quantification of D-Arginine in biological matrices such as plasma and tissue is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the quantification of D-Arginine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway of L-Arginine Metabolism
L-Arginine is a substrate for several important metabolic pathways, including the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular system, and the urea (B33335) cycle for the detoxification of ammonia.[2][3][4] The presence of D-Arginine can potentially influence these pathways, making its accurate measurement critical.
Caption: Key metabolic pathways of L-Arginine.
Experimental Protocols
Method 1: Chiral HPLC for Enantioselective Separation
This method allows for the direct separation of D- and L-Arginine without derivatization, simplifying the workflow.[1]
Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Sample Preparation (Tissue)
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with protein precipitation as described for plasma samples.
HPLC Conditions
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[1] |
| Mobile Phase | 20 mM Ammonium Acetate:Methanol (50:50, v/v), pH 4.1[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method 2: LC-MS/MS for High-Sensitivity Quantification
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices.[5]
Sample Preparation (Plasma and Tissue)
-
Follow the sample preparation steps outlined in Method 1.
-
Prior to protein precipitation, spike the samples with a stable isotope-labeled internal standard (e.g., ¹³C₆-Arginine) to correct for matrix effects and procedural variability.[5][6]
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column |
| Mobile Phase A | 0.2% Formic acid in Water[7] |
| Mobile Phase B | 75% Acetonitrile/25% Methanol/0.2% Formic acid[7] |
| Flow Rate | 0.2 mL/min[7] |
| Gradient | Linear gradient from 80% B to 45% B over 1.25 minutes[7] |
| Injection Volume | 5 µL[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Arginine | 175.2 | 70.1[5] |
| ¹³C₆-Arginine (IS) | 181.0 | 74.0[8] |
Experimental Workflow
Caption: General workflow for D-Arginine quantification.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of arginine.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 7.5 - 150 µmol/L[9] |
| Intra-day Precision (%CV) | 0.82%[9] |
| Inter-day Precision (%CV) | 4.01%[9] |
| Recovery | 91.5 ± 3.03% to 113 ± 8.21%[10] |
| Lower Limit of Quantification (LLOQ) | 0.14 µM[10] |
Table 2: Chiral HPLC Method Performance
| Parameter | Method 1 | Method 2 |
| Column | Astec® CHIROBIOTIC® T[1] | Chirobiotic T[1] |
| Mobile Phase | Methanol:50 mM Sodium Dihydrogen Phosphate Buffer (pH 4.6) (20:80, v/v)[1] | 20 mM Ammonium Acetate:Methanol (pH 4.1) (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Resolution (Rs) between D/L enantiomers | > 1.5 | > 1.5 |
Conclusion
The described methods provide robust and reliable approaches for the quantification of D-Arginine in plasma and tissue samples. The choice between chiral HPLC and LC-MS/MS will depend on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the availability of instrumentation. The use of stable isotope-labeled internal standards with LC-MS/MS is highly recommended for achieving the highest accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Arginine - Wikipedia [en.wikipedia.org]
- 3. Arginine - Essential amino acid driving nitric oxide production and cardiovascular health - biocrates life sciences gmbh [biocrates.com]
- 4. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of L-arginine, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma: a step improvement in precision by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Labeled D-Arginine Hydrochloride in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) utilizing stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways, providing a dynamic snapshot of cellular metabolism.[1] While 13C-labeled L-arginine is widely used to study pathways like nitric oxide synthesis and the urea (B33335) cycle, the use of 13C-labeled D-Arginine hydrochloride offers a unique opportunity to investigate the metabolism of D-amino acids.[2][3] D-amino acids are increasingly recognized for their roles in various physiological and pathological processes. The primary enzyme responsible for the metabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[4][5] By tracing the fate of the 13C label from D-Arginine, researchers can elucidate the activity of DAAO and the subsequent integration of its metabolic products into central carbon metabolism.
These application notes provide a comprehensive guide to using 13C-labeled this compound for metabolic flux analysis, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant metabolic pathways and experimental workflows.
Principle of 13C-Labeled D-Arginine Tracing
When cells are cultured in a medium containing 13C-labeled D-Arginine, the labeled amino acid is taken up and metabolized primarily by D-amino acid oxidase (DAAO).[4] DAAO converts D-arginine into 2-oxo-5-guanidinopentanoic acid, which is then further metabolized. The 13C label is incorporated into downstream metabolites, and the pattern and extent of this labeling can be measured using mass spectrometry (MS). This data allows for the calculation of metabolic fluxes through the D-amino acid metabolism pathway and connected central carbon metabolism pathways.
Key Applications
-
Quantifying D-amino acid oxidase (DAAO) activity: Directly measure the flux of D-arginine through the DAAO-catalyzed reaction in cells or tissues.
-
Investigating D-amino acid metabolism: Elucidate the metabolic fate of D-arginine and its contribution to other metabolic pathways.
-
Drug development: Screen for inhibitors or activators of DAAO and assess their impact on D-amino acid metabolism.
-
Disease research: Study the role of D-amino acid metabolism in diseases where DAAO is implicated, such as neurological disorders.[6]
Data Presentation
Quantitative data from 13C-D-Arginine MFA experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Example of D-Arginine Metabolic Flux in Different Cell Lines
| Metabolic Pathway | Flux Rate (nmol/mg protein/hr) in Cell Line A | Flux Rate (nmol/mg protein/hr) in Cell Line B |
| D-Arginine Uptake | 50.3 ± 4.5 | 25.1 ± 2.8 |
| D-Amino Acid Oxidase Flux | 45.2 ± 3.9 | 10.5 ± 1.2 |
| α-Ketoglutarate Synthesis from D-Arginine | 15.8 ± 1.7 | 3.2 ± 0.4 |
Table 2: Example of Isotope Enrichment in Key Metabolites Following 13C-D-Arginine Labeling
| Metabolite | Isotope Enrichment (%) - Control | Isotope Enrichment (%) - Treatment |
| D-Arginine | 98.5 ± 0.5 | 98.2 ± 0.6 |
| 2-Oxo-5-guanidinopentanoic acid | 40.2 ± 3.1 | 15.7 ± 1.9 |
| Glutamate | 10.5 ± 1.2 | 3.8 ± 0.5 |
| α-Ketoglutarate | 8.7 ± 0.9 | 2.5 ± 0.3 |
Metabolic Pathways and Experimental Workflow
D-Arginine Metabolism Pathway
The following diagram illustrates the primary metabolic pathway for D-Arginine in mammalian cells.
References
- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
Application Notes & Protocols: D-Arginine Hydrochloride as a Negative Control in Nitric Oxide Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which includes endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS).[1][2][3] These enzymes facilitate the conversion of L-Arginine to L-Citrulline and NO.[1][3][4]
A key characteristic of NOS enzymes is their stereospecificity for their substrate.[1] While L-Arginine is the natural substrate for all NOS isoforms, its stereoisomer, D-Arginine, is not recognized by the enzyme and therefore does not lead to the production of nitric oxide.[1] This makes D-Arginine hydrochloride an ideal negative control in experimental assays designed to measure NO production. Its use allows researchers to differentiate between specific, L-Arginine-dependent NO synthesis and any non-specific signals or background noise in the assay.
These application notes provide a comprehensive guide to using this compound as a negative control in nitric oxide assays, with a focus on the widely used Griess assay for the quantification of nitrite (B80452) (a stable breakdown product of NO).
Data Presentation
The following table summarizes the expected outcomes when using L-Arginine as the substrate and this compound as the negative control in a typical in vitro nitric oxide assay. The data is illustrative and actual values may vary depending on the experimental system (e.g., cell type, enzyme concentration).
| Treatment Group | Description | Expected Nitric Oxide Production (Relative to Control) | Rationale |
| Control | Cells or enzyme preparation in basal medium. | Baseline | Represents the endogenous level of NO production without additional substrate. |
| L-Arginine | Cells or enzyme preparation treated with L-Arginine. | Significant Increase | L-Arginine is the substrate for NOS, leading to increased NO synthesis.[1] |
| D-Arginine HCl | Cells or enzyme preparation treated with this compound. | No Significant Increase | D-Arginine is not a substrate for NOS and therefore should not increase NO production.[1] This confirms that the observed NO production in the L-Arginine group is specific to NOS activity. |
| L-NAME | Cells or enzyme preparation pre-treated with a NOS inhibitor (e.g., L-NAME) followed by L-Arginine. | Baseline or Decreased | L-NAME is a competitive inhibitor of NOS, which should block the L-Arginine-induced increase in NO production, further validating the specificity of the assay. |
Experimental Protocols
Protocol: Measurement of Nitric Oxide Production using the Griess Assay
This protocol describes the measurement of nitrite in cell culture supernatants as an indicator of nitric oxide production.
Materials:
-
Cells capable of producing nitric oxide (e.g., RAW 264.7 macrophages, endothelial cells)
-
Cell culture medium (phenol red-free medium is recommended to avoid colorimetric interference)
-
L-Arginine solution (sterile-filtered)
-
This compound solution (sterile-filtered)
-
Lipopolysaccharide (LPS) or other appropriate stimulant for iNOS induction (if applicable)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in deionized water
-
Note: Store solutions in the dark at 4°C. The complete Griess reagent is prepared by mixing equal volumes of Solution A and Solution B immediately before use.[5]
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm[5][6]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
If studying inducible NOS, stimulate the cells with an appropriate agent (e.g., LPS for macrophages) for the desired time.
-
Replace the culture medium with fresh, phenol (B47542) red-free medium containing the following treatments:
-
Vehicle control (medium only)
-
L-Arginine (e.g., 1 mM)
-
This compound (e.g., 1 mM)
-
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Preparation of Nitrite Standard Curve:
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.[5]
-
Prepare the complete Griess reagent by mixing equal volumes of Solution A and Solution B.
-
Add 50 µL of the complete Griess reagent to each well containing the standards and samples.[5]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[5]
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[5][6]
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the nitrite standards versus their concentration to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Nitric Oxide Synthesis Pathway
Caption: Nitric Oxide Synthesis Pathway highlighting L-Arginine as the substrate and D-Arginine as a non-substrate.
Experimental Workflow for Nitric Oxide Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 4.6. Nitric Oxide Assay [bio-protocol.org]
Application Notes and Protocols for Cell Viability Assays with D-Arginine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, a semi-essential amino acid, plays a critical role in numerous cellular functions, including protein synthesis, nitric oxide production, and cell signaling. The metabolic state of cancer cells often presents a dependency on external arginine, creating a potential therapeutic window. While L-Arginine's role is extensively studied, the D-enantiomer, D-Arginine, has shown inhibitory effects on tumor growth, presenting a compelling avenue for cancer research and drug development. This document provides detailed protocols for assessing cell viability following treatment with D-Arginine hydrochloride, focusing on the widely used MTT assay. It also outlines the key signaling pathways influenced by arginine metabolism and offers guidance on data presentation and interpretation.
The hydrochloride salt of D-Arginine can impact the pH of the cell culture medium, especially at high concentrations. It is crucial to monitor and, if necessary, adjust the pH of the medium to maintain optimal cell culture conditions (typically pH 7.2-7.4) and avoid confounding effects on cell viability.[1]
Data Presentation
Quantitative data from cell viability assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell viability. Below is a template for presenting such data.
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (mM) | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined | ASS1 proficient |
| e.g., A375 | Malignant Melanoma | 48 | Data to be determined | ASS1 deficient |
| e.g., PANC-1 | Pancreatic Carcinoma | 72 | Data to be determined | ASS1 deficient |
| e.g., HeLa | Cervical Cancer | 72 | Data to be determined | ASS1 proficient |
Note: ASS1 (Argininosuccinate Synthetase 1) is a key enzyme in the endogenous synthesis of arginine. Its expression status can determine a cell's dependence on external arginine.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining cell viability with this compound using the MTT assay.
Signaling Pathways Affected by Arginine Metabolism
Arginine metabolism is intricately linked to key signaling pathways that regulate cell proliferation and survival.
Caption: Key signaling pathways influenced by arginine metabolism in cancer cells.
D-Arginine and Apoptosis Induction
The inhibitory effect of D-Arginine on tumor cells is often linked to the induction of apoptosis (programmed cell death).
Caption: Simplified logical flow of this compound inducing apoptosis in cancer cells.
References
Application Note and Protocol for the Chiral Separation of D- and L-Arginine Hydrochloride
Introduction
Arginine, a semi-essential amino acid, is a critical component in numerous physiological processes. While L-Arginine is the common biologically active enantiomer, the presence of D-Arginine can be an indicator of specific metabolic pathways or may be present as an impurity in synthetic preparations.[1] Consequently, the ability to accurately separate and quantify these enantiomers is crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the chiral separation of D- and L-Arginine hydrochloride using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), a method favored for its directness and reduced potential for analytical errors.[1]
The primary method detailed herein utilizes a macrocyclic glycopeptide-based CSP, specifically one employing teicoplanin, which has demonstrated high selectivity for a wide range of amino acids.[2][3] This approach avoids the need for derivatization, simplifying the analytical process and minimizing the risk of introducing impurities.[1][4]
Data Presentation
The following table summarizes the key quantitative data and chromatographic conditions for the successful chiral separation of D- and L-Arginine.
| Parameter | Method 1 | Method 2 |
| Column | Astec® CHIROBIOTIC® T | Chirobiotic T |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727):50 mM Sodium Dihydrogen Phosphate (B84403) Buffer (pH 4.6) (20:80, v/v)[4] | 20 mM Ammonium (B1175870) Acetate (B1210297):Methanol (pH 4.1) (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] | Not Specified |
| Detection | UV at 254 nm | Not Specified |
| Elution Order | L-Arginine followed by D-Arginine[3] | Not Specified |
Experimental Protocol
This protocol outlines the steps for the determination of D- and L-Arginine enantiomers using a chiral HPLC method with UV detection.
1. Materials and Reagents
-
D-Arginine hydrochloride (Reference Standard)
-
L-Arginine hydrochloride (Reference Standard)
-
DL-Arginine hydrochloride (Reference Standard)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Phosphate (Analytical Grade)
-
Ammonium Acetate (HPLC Grade)
-
Phosphoric Acid or Sodium Hydroxide (for pH adjustment)
-
Water (HPLC Grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase
-
Method 1 Mobile Phase:
-
Prepare a 50 mM Sodium Dihydrogen Phosphate buffer by dissolving the appropriate amount of sodium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 4.6 using phosphoric acid or sodium hydroxide.
-
Mix the buffer with methanol in a ratio of 80:20 (v/v).
-
Degas the mobile phase by sonication or other suitable means before use.
-
-
Method 2 Mobile Phase:
-
Prepare a 20 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Adjust the pH of the buffer to 4.1.
-
Mix the buffer with methanol in a ratio of 50:50 (v/v).
-
Degas the mobile phase before use.
-
4. Preparation of Standard and Sample Solutions
-
Standard Solutions: Prepare individual stock solutions of D-Arginine HCl, L-Arginine HCl, and a racemic mixture of DL-Arginine HCl in the mobile phase at a concentration of, for example, 1 mg/mL.[1]
-
Working Standard Solutions: From the stock solutions, prepare working standard solutions at appropriate concentrations for calibration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Arginine hydrochloride in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Chromatographic Procedure
-
Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Set the flow rate to 1.0 mL/min and the column temperature to ambient.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject a standard solution of DL-Arginine to determine the retention times for both L-Arginine and D-Arginine.[1]
-
Inject the L-Arginine and D-Arginine standard solutions to confirm the elution order.
-
Inject the sample solution.
-
Identify and quantify the D- and L-Arginine peaks in the sample chromatogram based on the retention times established with the standards.
6. System Suitability
Perform system suitability tests by injecting the racemic standard solution multiple times. The resolution between the D- and L-Arginine peaks should be greater than 1.5. The relative standard deviation (RSD) for the peak areas of replicate injections should be less than 2.0%.
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC analysis of D- and L-Arginine.
References
Application of D-Arginine Hydrochloride in Protein Refolding Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant proteins expressed in bacterial systems, particularly at high levels, often accumulate as insoluble and non-functional aggregates known as inclusion bodies. The recovery of active protein from these aggregates requires a two-step process: solubilization of the inclusion bodies using strong denaturants, followed by a refolding step where the denaturant is removed, allowing the protein to assume its native, biologically active conformation. A major challenge during in vitro refolding is the tendency of the protein to re-aggregate, leading to low recovery yields. D-Arginine hydrochloride has emerged as a widely used and effective additive in refolding buffers to suppress aggregation and enhance the yield of correctly folded proteins.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in protein refolding.
While the vast majority of published literature focuses on L-Arginine, the underlying mechanism of action is primarily attributed to the guanidinium (B1211019) group of the arginine side chain, which is achiral. Therefore, D-Arginine is expected to exhibit similar efficacy in suppressing protein aggregation during refolding. Both isomers act as "chemical chaperones" by stabilizing folding intermediates and increasing their solubility.
Mechanism of Action
The precise mechanism by which arginine facilitates protein refolding is not fully elucidated, but it is understood to act primarily as an aggregation suppressor.[1][3] It does not necessarily increase the rate of folding but rather prevents the off-pathway aggregation of folding intermediates, thereby increasing the yield of the native protein.[3] The proposed mechanisms include:
-
Solubilization of Folding Intermediates: Arginine has been shown to increase the solubility of unfolded or partially folded protein species.[4][5][6] This is crucial as these intermediates expose hydrophobic patches that are prone to aggregation.
-
Interaction with Protein Surfaces: The guanidinium group of arginine can interact with aromatic amino acid residues (such as tryptophan) on the protein surface through cation-π interactions.[7] These interactions can mask hydrophobic patches and prevent intermolecular associations that lead to aggregation.
-
"Neutral Crowder" Effect: Arginine may also act as a "neutral crowder," influencing the equilibrium of protein association-dissociation and hindering the formation of aggregation nuclei.[6][8]
It is important to note that arginine is not a universal folding enhancer and its effectiveness can be protein-dependent. For proteins containing disulfide bonds, arginine may not prevent the formation of incorrect intermolecular disulfide bridges, which can also lead to aggregation.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effect of arginine on protein refolding.
| Protein | Arginine Concentration | Refolding Yield (%) | Observations |
| Bovine Carbonic Anhydrase B | 0.75 M | ~100% | Arginine effectively suppressed hydrophobic aggregation for this cysteine-free protein.[9] |
| rhG-CSF (five cysteines) | 0 - 2 M | ~65% (max) | Aggregation still occurred, likely due to intermolecular disulfide bond formation.[9] |
| Hen Egg White Lysozyme (B549824) | 0.9 M | ~80% | Arginine increased the final refolding yield by suppressing aggregation.[5] |
| Recombinant rPA | 0.2 - 0.5 M | Not specified | Arginine increased the solubility of unfolded and intermediate species.[4] |
| Parameter | Condition | Observation |
| Aggregation of Lysozyme | 0.4 M L-ArgHCl | Significant suppression of light scattering at 600 nm, indicating reduced aggregation.[11] |
| Solubility of unfolded Lysozyme | 1.0 M L-ArgHCl | Increased equilibrium solubility of various denatured forms of lysozyme.[5] |
| Oligomer formation in GFP (two cysteines) | 2 M Arginine | Increased soluble oligomer content to ~30%, formed via intermolecular disulfide bonds.[9][10] |
Experimental Protocols
The two most common methods for protein refolding are dilution and dialysis. The addition of this compound to the refolding buffer is a key component of these protocols.
Protocol 1: Protein Refolding by Dilution
This method involves the rapid dilution of the concentrated, denatured protein solution into a larger volume of refolding buffer.
Materials:
-
Purified inclusion bodies
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea, 50 mM Tris-HCl (pH 8.0), 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 0.4-1.0 M this compound, 1 mM EDTA, 1 mM reduced glutathione (B108866) (GSH), 0.1 mM oxidized glutathione (GSSG).
-
Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.
-
Centrifuge
-
Spectrophotometer
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the purified inclusion bodies in Denaturation Buffer to a final protein concentration of 10-20 mg/mL.[12]
-
Incubate at room temperature for 1-2 hours with gentle stirring.
-
Centrifuge at >10,000 x g for 10 minutes to remove any insoluble material. The supernatant contains the denatured protein.[12]
-
-
Refolding by Dilution:
-
Concentration and Buffer Exchange:
-
Concentrate the refolded protein solution using an appropriate method such as ultrafiltration.
-
Dialyze the concentrated protein against the Dialysis Buffer at 4°C with at least three buffer changes to remove the D-Arginine and other refolding additives.[12]
-
-
Analysis of Refolded Protein:
-
Determine the protein concentration using a spectrophotometer (e.g., absorbance at 280 nm).
-
Assess the extent of aggregation by Size Exclusion Chromatography (SEC).
-
Determine the biological activity of the refolded protein using a relevant assay.
-
Protocol 2: Protein Refolding by Dialysis
This method involves a gradual removal of the denaturant by dialysis against a refolding buffer.
Materials:
-
Solubilized protein in Denaturation Buffer (as in Protocol 1)
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 0.4-1.0 M this compound, 1 mM EDTA, redox shuffling system (e.g., GSH/GSSG).
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Large volume of Refolding Buffer
Procedure:
-
Preparation of Denatured Protein:
-
Prepare the solubilized protein in Denaturation Buffer as described in Protocol 1.
-
-
Dialysis:
-
Place the denatured protein solution in dialysis tubing.
-
Immerse the dialysis bag in a large volume of chilled (4°C) Refolding Buffer (e.g., 100 times the volume of the sample).
-
Stir the buffer gently at 4°C.
-
Perform several buffer changes over a period of 24-48 hours to gradually remove the denaturant. A stepwise reduction in denaturant concentration can also be employed.
-
-
Recovery and Analysis:
-
Recover the refolded protein from the dialysis bag.
-
Centrifuge the sample to remove any precipitated protein.
-
Analyze the supernatant for protein concentration, aggregation state (by SEC), and biological activity.
-
Concluding Remarks
This compound is a valuable and widely applicable tool for improving the recovery of active proteins from inclusion bodies. By suppressing aggregation, it allows a greater proportion of the protein to follow the correct folding pathway. The optimal concentration of this compound and other refolding conditions should be empirically determined for each target protein. The protocols provided here serve as a starting point for the development of a robust and efficient protein refolding process.
References
- 1. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of arginine on refolding of aggregated proteins: not facilitate refolding, but suppress aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
D-Arginine Hydrochloride Aqueous Solution Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Arginine hydrochloride in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, exposure to oxidizing agents, and light.[1] D-Arginine is generally stable under neutral and acidic conditions at room temperature for short-term storage. However, its stability can be compromised under high pH (alkaline) conditions, at elevated temperatures, and in the presence of oxidizing agents like peroxides.[1] While less critical, prolonged exposure to light should also be avoided for long-term storage.[1]
Q2: What are the expected degradation products of D-Arginine in an aqueous solution?
A2: Under non-enzymatic stress conditions, D-Arginine can degrade through several pathways. The primary degradation products include:
-
Oxidation products: Guanidine and urea (B33335) are significant degradation products formed in the presence of oxidizing agents.[1]
-
Hydrolysis products: The guanidinium (B1211019) group can be slowly hydrolyzed to form ornithine and urea.[2]
-
Racemization products: D-Arginine can convert to its L-enantiomer, L-Arginine, especially at elevated temperatures and alkaline pH.[1][2]
Q3: How should I prepare and store this compound aqueous solutions to ensure maximum stability?
A3: To maximize the stability of your this compound solutions, follow these guidelines:
-
Use High-Purity Water: Always prepare solutions using purified, sterile water (e.g., HPLC-grade or Milli-Q water).[1]
-
Buffer the Solution: Unbuffered aqueous solutions of arginine are strongly alkaline, which can promote degradation over time.[1][2] If your experimental conditions permit, buffering the solution to a slightly acidic or neutral pH (ideally pH 5-7) is recommended for enhanced stability.[2]
-
Storage Conditions: For short-term storage (up to 24 hours), solutions can be kept at room temperature, protected from light.[1] For long-term storage, it is best to aliquot the solution and store it at -20°C (for up to one month) or -80°C (for up to six months).[1] It is crucial to avoid repeated freeze-thaw cycles.[3]
-
Fresh Preparation: For critical experiments, it is always best practice to prepare solutions fresh.[1]
Q4: Can this compound solutions be autoclaved?
A4: Yes, solutions of arginine may be autoclaved for sterilization.[4] However, be aware that elevated temperatures can accelerate degradation and racemization.[1] For sensitive applications, sterilization by filtration through a 0.22 µm filter is a preferred alternative.[1]
Q5: My solid this compound powder appears clumped. Is it still usable?
A5: this compound is hygroscopic, meaning it can absorb moisture from the air, which leads to clumping or caking.[5] If the powder is only clumped and has not discolored, it can often be used after gently breaking up the clumps with a clean, dry spatula. To prevent this, always store the solid powder in a tightly sealed, moisture-resistant container in a dry and cool place.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound aqueous solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of D-Arginine concentration in solution. | 1. Incorrect pH: The solution pH may be too alkaline, accelerating degradation.[1][2] 2. High Storage Temperature: The solution is being stored at an elevated temperature.[1] 3. Oxidant Contamination: The presence of oxidizing agents (e.g., peroxides, metal ions) in the formulation.[1][2] | 1. Measure the pH of the solution. If it is alkaline, consider buffering to a neutral or slightly acidic pH (5-7) if compatible with your experiment. 2. Store the solution at a controlled room temperature for short-term use or frozen (-20°C or -80°C) for long-term storage.[1][3] 3. Use high-purity water and reagents to prepare solutions. Ensure all glassware is thoroughly cleaned. |
| Solution turns yellow over time. | Degradation: Discoloration can be an indicator of chemical degradation, possibly due to prolonged exposure to high temperatures or light.[3] | It is recommended to discard the discolored solution and prepare a fresh batch. Ensure future storage is in a cool, dark place.[3] |
| Precipitation observed in stored solutions. | 1. pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered alkaline solutions, potentially causing precipitation.[3][4] 2. Exceeded Solubility: The concentration may have exceeded the solubility limit at a lower storage temperature. | 1. Store solutions in tightly sealed containers to minimize contact with air.[3] Consider using a buffered solution. 2. Before use, allow the solution to return to room temperature and ensure all precipitate has redissolved. If it does not redissolve, prepare a fresh, less concentrated solution. |
| Inconsistent or unexpected experimental results. | Racemization: D-Arginine may have racemized to L-Arginine, especially if the solution was exposed to high temperatures or alkaline pH.[1][2] | Prepare fresh solutions for each experiment. Avoid prolonged heating or storage in basic buffers. If racemization is a concern, use a chiral analytical method to determine the enantiomeric purity. |
Illustrative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. This data is compiled from forced degradation studies and serves as an illustrative guide.
| Stress Condition | Description | Time | Expected Degradation | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | 24 hours | Minimal to no degradation observed.[6] | - |
| Basic Hydrolysis | 0.1 N NaOH at 60°C | 24 hours | Minimal to no degradation observed.[6] | Ornithine, Urea |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | Significant degradation (e.g., ~70%).[6] | Guanidine, Urea, other oxidation products.[1] |
| Thermal | 80°C in aqueous solution | 48 hours | Moderate degradation is expected.[1] | Racemization to L-Arginine, Ornithine, Urea.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for quantifying D-Arginine and resolving it from its potential degradation products. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for polar compounds like arginine.[1]
1. Chromatographic System:
-
System: Standard HPLC with a UV detector.
-
Column: HILIC column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 70% Acetonitrile and 30% 50 mM Potassium dihydrogen phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 215 nm.[1]
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase or purified water. Create a series of dilutions from the stock to generate a calibration curve.
-
Sample Solution: Dilute the this compound solution to be tested to a concentration that falls within the range of the calibration curve, using the same diluent as the standard.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
Identify the D-Arginine peak based on its retention time compared to the standard.
-
Quantify the amount of D-Arginine in the sample using the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The method is considered stability-indicating if these new peaks are well-resolved from the parent D-Arginine peak.
Protocol 2: Forced Degradation Study
A forced degradation study is performed to demonstrate the specificity of the analytical method and to identify potential degradation pathways. The goal is typically to achieve 5-20% degradation of the active substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in purified water at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH. Dilute to a suitable concentration for analysis.[1]
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl. Dilute for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute for analysis.[1][6]
-
Thermal Degradation: Incubate the aqueous stock solution at 80°C for 48 hours. Cool the solution before analysis.[1]
-
Control Sample: Keep a sample of the stock solution at the recommended storage condition (e.g., 2-8°C, protected from light) to serve as an unstressed control.
3. Analysis:
-
Analyze all stressed samples and the control sample using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the area of the main D-Arginine peak confirm degradation.
Visualizations
Below are diagrams illustrating key concepts related to this compound stability.
Caption: Major degradation pathways of D-Arginine in aqueous solutions.
Caption: Troubleshooting workflow for D-Arginine solution instability.
References
troubleshooting aggregation of D-Arginine hydrochloride in phosphate buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting aggregation issues of D-Arginine hydrochloride in phosphate (B84403) buffers.
Frequently Asked Questions (FAQs)
Q1: What is the difference between D-Arginine and this compound, and which should I use in phosphate buffers?
A1: D-Arginine is the free base form of the amino acid, while this compound is its salt form. For applications in phosphate buffers, This compound is highly recommended . The hydrochloride salt significantly increases the aqueous solubility and stability of the compound, especially in neutral to slightly acidic solutions. The free base form tends to have lower solubility in neutral pH buffers and is more prone to precipitation.
Q2: I observed a precipitate after dissolving this compound in my phosphate buffer. What are the common causes?
A2: Precipitation of this compound in phosphate buffers can be attributed to several factors:
-
Concentration: The concentration of this compound may have exceeded its solubility limit under the specific buffer conditions (pH, temperature, and ionic strength).
-
Temperature: this compound's solubility is temperature-dependent. A clear solution prepared at room temperature may form a precipitate upon refrigeration (e.g., at 4°C).
-
pH: While this compound is more soluble in acidic conditions, its solubility can decrease as the pH approaches its isoelectric point. In phosphate buffers, the pH can influence the equilibrium between different ionic forms of both arginine and phosphate, potentially leading to the formation of less soluble complexes.
-
Buffer Composition: High concentrations of phosphate ions may interact with the guanidinium (B1211019) group of arginine, potentially forming less soluble salts.
Q3: How does pH affect the solubility of this compound in phosphate buffers?
A3: The solubility of this compound is significantly influenced by pH. Generally, it is more soluble in acidic to neutral pH ranges. As the pH increases and becomes more alkaline, the solubility may decrease. When preparing solutions, dissolving this compound in a slightly acidic phosphate buffer (e.g., pH 6.0-6.5) before adjusting to a higher target pH can often prevent precipitation.
Q4: Can I heat the buffer to dissolve the this compound precipitate?
A4: Gentle warming (e.g., to 37°C) can be an effective method to redissolve precipitated this compound. However, it is crucial to consider the thermal stability of other components in your experimental system. Avoid excessive heat, as it may degrade the compound or other reagents. Once dissolved, it is advisable to maintain the solution at a temperature where solubility is ensured for the duration of the experiment.
Q5: Is it advisable to store stock solutions of this compound in phosphate buffer?
A5: For optimal results, it is best to prepare fresh solutions of this compound in phosphate buffer for each experiment. If storage is necessary, it is recommended to prepare a concentrated stock solution in sterile water or a slightly acidic buffer, filter-sterilize it, and store it at 4°C for short-term use or in aliquots at -20°C for long-term storage. When diluting the stock solution into your final phosphate buffer, ensure thorough mixing and be mindful of the final concentration to avoid precipitation.
Data Presentation
Table 1: Estimated Solubility of this compound in 0.1 M Phosphate Buffer
| pH | Temperature (°C) | Estimated Solubility | Notes |
| 6.0 | 4 | Moderate | Lower temperature reduces solubility. Ensure complete dissolution before cooling. |
| 6.0 | 25 | High | Generally good solubility at room temperature. |
| 6.0 | 37 | High | Increased temperature enhances solubility. |
| 7.4 | 4 | Low to Moderate | Prone to precipitation, especially at higher concentrations. Prepare fresh if possible. |
| 7.4 | 25 | Moderate | A commonly used physiological pH; be cautious with concentrations above 10-20 mg/mL. |
| 7.4 | 37 | Moderate to High | Warming can improve solubility at this pH. |
| 8.0 | 4 | Low | Higher pH and low temperature significantly decrease solubility. High risk of precipitation. |
| 8.0 | 25 | Low to Moderate | Solubility is reduced at alkaline pH. |
| 8.0 | 37 | Moderate | Increased temperature helps, but solubility is still lower than at acidic or neutral pH. |
Disclaimer: The values in this table are estimates based on general principles of amino acid solubility and should be used as a guideline. It is strongly recommended to perform small-scale solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Phosphate-Buffered Saline (PBS)
Objective: To prepare a stable stock solution of this compound in PBS (pH 7.4) while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Methodology:
-
Equilibrate: Allow the this compound powder to reach room temperature before opening the container to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add the powder to a volume of sterile PBS that is less than the final desired volume (e.g., 80% of the final volume).
-
Stirring: Place the container on a magnetic stirrer and stir at a moderate speed.
-
Gentle Warming (Optional): If the powder does not dissolve completely at room temperature, warm the solution to 37°C in a water bath while continuing to stir.
-
Final Volume Adjustment: Once the this compound is fully dissolved, add sterile PBS to reach the final desired volume.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: For immediate use, keep the solution at room temperature or 37°C. For short-term storage (up to a week), store at 4°C. For long-term storage, aliquot the solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting Aggregation of this compound in Phosphate Buffer
Objective: To redissolve precipitated this compound in a phosphate buffer.
Materials:
-
Phosphate buffer containing precipitated this compound
-
Water bath or incubator
-
Sonicator (optional)
-
pH meter
-
1 M HCl and 1 M NaOH solutions (sterile)
Methodology:
-
Gentle Warming: Place the container with the turbid solution in a water bath set to 37°C. Swirl the container gently at regular intervals. Often, the precipitate will redissolve with warming.
-
Sonication: If warming is not sufficient, place the container in a sonicator water bath for 5-10 minute intervals. This can help break up aggregates and facilitate dissolution.
-
pH Adjustment (if applicable):
-
If your experimental protocol allows for a temporary pH shift, slowly add sterile 1 M HCl dropwise while monitoring the pH. As the pH decreases, the solubility of this compound will increase.
-
Once the solution is clear, you can carefully readjust the pH back to the desired value using sterile 1 M NaOH. Be aware that the precipitate may reappear if the concentration is too high for the final pH.
-
-
Dilution: If the above steps fail, the concentration of this compound may be too high for the given buffer conditions. Consider diluting the solution with more of the base phosphate buffer to a concentration that remains soluble.
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting the aggregation of this compound.
Caption: D-Arginine acts as a competitive inhibitor of Nitric Oxide Synthase (NOS).
Technical Support Center: Optimizing D-Arginine Hydrochloride Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing D-Arginine hydrochloride in cell culture experiments while minimizing cytotoxic effects. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: Like its L-isomer, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic effects are cell-type dependent and influenced by experimental conditions. It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental setup.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While D-Arginine is generally considered less biologically active than L-Arginine, high concentrations may lead to cytotoxicity through several mechanisms analogous to those observed with L-Arginine[1]:
-
pH Shift in Culture Medium: The hydrochloride salt, when dissolved at high concentrations, can lower the pH of the culture medium, inducing cellular stress and reducing viability.[1]
-
Metabolic Overload: An excess of any single amino acid can disrupt cellular homeostasis and lead to metabolic stress.
-
Osmotic Stress: High concentrations of this compound can increase the osmolarity of the culture medium, potentially leading to cell damage.
Q3: How does the cytotoxicity of this compound compare to L-Arginine hydrochloride?
A3: L-Arginine is a substrate for nitric oxide synthase (NOS), and at high concentrations, can lead to cytotoxic levels of nitric oxide (NO) production in certain cell types.[1] D-Arginine is not a substrate for NOS, suggesting that NO-mediated cytotoxicity is less of a concern. However, direct comparative cytotoxicity studies are limited, and it is recommended to empirically determine the toxicity profile for your specific application.
Q4: What is a typical starting concentration range for this compound in cell culture?
A4: A starting point for concentration optimization could be in the low millimolar (mM) range. However, as there is limited specific data on cytotoxic concentrations for this compound across various cell lines, it is imperative to perform a dose-response experiment to identify the optimal non-toxic concentration for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Reduced Cell Viability or Proliferation | High Concentration of this compound: The concentration used may be above the toxic threshold for your specific cell line. | Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value and a safe working concentration. |
| pH Shift in Culture Medium: The hydrochloride salt may have lowered the medium's pH.[1] | 1. Measure the pH of the medium after adding this compound. 2. Adjust the pH to the optimal range for your cells (typically 7.2-7.4) using sterile sodium bicarbonate or HEPES buffer. 3. Consider preparing a stock solution in a buffered solution like PBS. | |
| Metabolic Imbalance: An excess of D-Arginine may be causing cellular stress.[1] | 1. Reduce the concentration of this compound. 2. Ensure the culture medium is not deficient in other essential amino acids or nutrients. | |
| Precipitation in Culture Medium | Poor Solubility: The concentration may exceed the solubility limit in the culture medium, especially at lower temperatures. | 1. Prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water or PBS) and warm gently to dissolve completely before diluting into the final culture medium. 2. Prepare fresh solutions for each experiment. |
| Inconsistent Experimental Results | Variability in Stock Solution: Inconsistent preparation or storage of the this compound stock solution. | 1. Prepare a large batch of the stock solution, aliquot, and store at -20°C to ensure consistency across experiments. 2. Avoid repeated freeze-thaw cycles. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. | Always perform a new dose-response curve when switching to a new cell line. |
Data Presentation
Due to a lack of specific published IC50 values for this compound across a wide range of cell lines, a definitive data table cannot be provided. It is highly recommended that researchers determine the cytotoxic profile of this compound for their specific cell line using the protocols outlined below.
For context, studies on L-Arginine have shown varied effects. For example, in human lung fibroblasts, concentrations up to 6 mM have been shown to promote proliferation, while deprivation leads to apoptosis.[2][3] In contrast, arginine deprivation is a therapeutic strategy for certain cancers that are auxotrophic for arginine.[4][5][6]
Table 1: Hypothetical Example of Experimental Data for this compound Cytotoxicity
| Cell Line | Assay | Incubation Time (hours) | IC50 (mM) | Notes |
| Example Cancer Cell Line (e.g., HeLa) | MTT | 48 | User Determined | Perform a dose-response curve from 0.1 mM to 10 mM. |
| Example Normal Fibroblast (e.g., NIH/3T3) | LDH | 48 | User Determined | Assess membrane integrity in response to increasing concentrations. |
| Example Neuronal Cell Line (e.g., SH-SY5Y) | MTT | 72 | User Determined | Neuronal cells may exhibit different sensitivities. |
This table is for illustrative purposes only. Researchers must generate their own data.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (serum-free medium may be required for the assay to reduce background)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.[10][11]
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.[10][11]
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. L-arginine stimulates fibroblast proliferation through the GPRC6A-ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Arginine deprivation, growth inhibition and tumour cell death: 3. Deficient utilisation of citrulline by malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. LDH cytotoxicity assay [protocols.io]
potential interference of D-Arginine hydrochloride with biochemical assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of D-Arginine hydrochloride in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the hydrochloride salt of D-Arginine, a stereoisomer of the naturally occurring L-Arginine. In research, it is often used as a negative control in studies involving L-Arginine-dependent pathways, such as nitric oxide synthesis, because it is generally not metabolized by the same enzymes.[1] Its structural similarity to L-Arginine allows it to be used to investigate the stereospecificity of enzymes and transporters.
Q2: Can this compound interfere with my biochemical assays?
Yes, this compound can potentially interfere with several common biochemical assays. The primary mechanisms of interference include:
-
Direct interaction with assay reagents: The guanidinium (B1211019) group of D-Arginine can react with or bind to assay components.
-
Enzymatic inhibition: D-Arginine can act as a competitive inhibitor for some enzymes that recognize L-Arginine.
-
Alteration of sample pH: The hydrochloride salt can affect the pH of your sample, which is critical for many enzymatic reactions and colorimetric assays.[2]
-
Effects on cell viability and metabolism: At high concentrations, D-Arginine may impact cellular processes, confounding the results of cell-based assays.
Q3: Which assays are most likely to be affected by this compound?
The following assays are particularly susceptible to interference from this compound:
-
Protein Quantification Assays: Especially the Bradford assay.
-
Enzyme Assays: Specifically those involving arginine as a substrate or regulator, such as Nitric Oxide Synthase (NOS) and Arginase assays.
-
Cell Viability and Cytotoxicity Assays: Including MTT, XTT, and LDH assays.
Troubleshooting Guides
Protein Quantification Assays (Bradford Assay)
Issue: Inaccurate protein concentration measurement in samples containing this compound.
Background: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic amino acid residues like arginine and lysine.[3][4][5] The presence of free D-Arginine in the sample can lead to an overestimation of the protein concentration due to the dye binding to the free amino acid.
Troubleshooting Steps:
-
Assess the Potential for Interference:
-
Compare the absorbance of a blank solution (buffer without protein) with and without this compound at the concentration present in your samples. A significant increase in absorbance in the presence of D-Arginine indicates interference.
-
-
Mitigation Strategies:
-
Use a Different Protein Assay: The Bicinchoninic Acid (BCA) assay is generally less susceptible to interference from free amino acids than the Bradford assay. However, it is still important to run proper controls.
-
Remove D-Arginine Before Assay:
-
Dialysis or Desalting: For purified protein samples, use dialysis or a desalting column to remove D-Arginine.[6]
-
Protein Precipitation: Precipitate the protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation.[6] After precipitation, the protein pellet is washed to remove contaminants like D-Arginine and then resolubilized for quantification.
-
-
Experimental Protocol: Protein Precipitation to Remove Interfering Substances
-
Sample Preparation: Take a known volume of your protein sample containing this compound.
-
Precipitation: Add an equal volume of 20% TCA to your sample. Vortex and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of cold acetone to remove residual TCA and D-Arginine. Centrifuge again for 5 minutes. Repeat the wash step.
-
Drying: Air-dry the pellet to remove any remaining acetone.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your chosen protein assay.
-
Quantification: Proceed with the protein quantification assay.
Quantitative Data on Arginine Interference in Bradford Assay
| D-Arginine Concentration | Potential Effect on Absorbance (595 nm) |
| Low (µM range) | Minimal to no significant interference expected. |
| High (mM range) | Significant increase in background absorbance, leading to overestimation of protein concentration.[7][8] |
Note: The exact degree of interference is concentration-dependent and should be empirically determined for your specific experimental conditions.
Enzyme Assays
Issue: Misinterpretation of results in NOS activity assays.
Background: D-Arginine is not a substrate for nitric oxide synthase (NOS) and is often used as a negative control.[1] However, its presence can still influence the assay.
Troubleshooting Steps:
-
Competitive Inhibition of L-Arginine Uptake: D-Arginine can act as a competitive inhibitor of the cationic amino acid transporters (CATs) that transport L-Arginine into cells.[9][10] This can reduce the intracellular availability of the substrate L-Arginine, leading to an apparent decrease in NOS activity.
-
Control for Transporter Inhibition:
-
When using D-Arginine as a negative control, it is crucial to consider its effect on L-Arginine transport.
-
Include a control group with L-Arginine and a non-interfering osmolyte to account for any osmotic effects of adding this compound.
-
Signaling Pathway: L-Arginine Transport and NOS Activation
Issue: Concern about D-Arginine inhibiting arginase activity.
Background: Arginase catalyzes the hydrolysis of L-Arginine to L-ornithine and urea. Studies have shown that D-Arginine is not a substrate for arginase and does not significantly inhibit its activity.
Troubleshooting Steps:
-
Use as a Negative Control: D-Arginine can be effectively used as a negative control in arginase activity assays to demonstrate the stereospecificity of the enzyme.
-
Confirm Lack of Interference:
-
Run a control reaction with arginase and D-Arginine as the sole substrate. No significant product formation (urea or ornithine) should be detected compared to a no-enzyme control.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Prepare 3 Reaction Conditions:\n1. L-Arginine + Arginase\n2. D-Arginine + Arginase\n3. No Substrate + Arginase", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"]; measure [label="Measure Urea/Ornithine Production", fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="Analyze Results", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; positive_result [label="High Product in (1)\nMinimal Product in (2) & (3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; negative_result [label="Significant Product in (2)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion_pos [label="D-Arginine is a valid\nnegative control", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion_neg [label="Potential Contamination or\nAssay Issue", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> setup; setup -> incubate; incubate -> measure; measure -> analyze; analyze -> positive_result [label="Expected"]; analyze -> negative_result [label="Unexpected"]; positive_result -> conclusion_pos; negative_result -> conclusion_neg; }
By following these guidelines and performing the appropriate controls, researchers can minimize the potential for interference from this compound and ensure the accuracy and reliability of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bradford protein assay | Abcam [abcam.com]
- 4. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent racemization of D-Arginine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the racemization of D-Arginine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound solutions?
A1: Racemization is the process where a pure enantiomer, such as D-Arginine, converts into a mixture of both D- and L-enantiomers.[1] This is a significant concern because the biological activity of amino acids is often stereospecific. The presence of the L-enantiomer as an impurity can alter the efficacy, and pharmacological properties of your D-Arginine-containing formulation.[2]
Q2: What are the primary factors that induce racemization of this compound in solution?
A2: The main factors that accelerate racemization are elevated temperatures and alkaline pH conditions.[1][3] Exposure to light and the presence of certain metal ions can also contribute to the degradation and potential racemization of arginine solutions.[3]
Q3: What is the optimal pH range for maintaining the stability of a this compound solution?
A3: D-Arginine is most stable in a slightly acidic to neutral pH range, typically between 5 and 7.[3] Unbuffered aqueous solutions of arginine are naturally alkaline, which can promote degradation and racemization over time.[1] Therefore, using a suitable buffer system is recommended for maintaining the desired pH.
Q4: How should I store my this compound solutions to ensure long-term stability?
A4: For long-term storage, it is recommended to store this compound solutions at low temperatures, such as 2-8°C or frozen at -20°C.[4] Solutions should be stored in tightly sealed, light-protected containers (e.g., amber vials) to prevent degradation from light exposure and contamination.[3][4]
Q5: Can I autoclave a solution of this compound?
A5: While some sources suggest that L-arginine solutions can be autoclaved, this process involves high temperatures and pressures, which can accelerate racemization. If the stereochemical integrity of your D-Arginine is critical, autoclaving is not recommended. Sterile filtration is a safer alternative for sterilization.
Troubleshooting Guide
Problem: I'm observing a decrease in the expected biological activity of my D-Arginine-containing medium over time.
| Possible Cause | Recommended Solution |
| Racemization of D-Arginine to L-Arginine | The L-enantiomer may be interfering with the biological process. It is crucial to verify the enantiomeric purity of your solution using a suitable analytical method, such as chiral HPLC. Prepare fresh solutions and store them under optimal conditions (see storage recommendations in the FAQs). |
| Chemical Degradation | The solution's pH may be outside the optimal range, or it may have been exposed to high temperatures or light.[3] Prepare a fresh, buffered solution (pH 5-7) and store it properly. |
Problem: My analytical results (e.g., HPLC) show an unexpected peak corresponding to L-Arginine.
| Possible Cause | Recommended Solution |
| Racemization during storage or sample preparation | Review your storage and handling procedures. Ensure the solution has been stored at the correct temperature and pH. For analysis, minimize the time the sample is at room temperature and avoid harsh conditions during sample preparation. |
| Contamination of the starting material | Verify the certificate of analysis for your this compound to confirm its initial enantiomeric purity. If necessary, re-analyze the solid material. |
Problem: The pH of my unbuffered this compound solution is increasing over time.
| Possible Cause | Recommended Solution |
| Absorption of atmospheric carbon dioxide | Aqueous solutions of arginine are alkaline and can absorb CO2 from the air, which can alter the pH.[5] For applications sensitive to pH changes, it is highly recommended to use a buffer system (e.g., phosphate (B84403) or citrate (B86180) buffers) to maintain a stable pH within the optimal range of 5-7. |
Factors Influencing this compound Stability in Solution
| Factor | Influence on Racemization | Recommended Conditions |
| pH | Racemization is significantly accelerated at alkaline pH.[1] | Maintain a pH between 5 and 7 using a suitable buffer. |
| Temperature | Higher temperatures increase the rate of racemization.[2] | Store solutions at low temperatures (2-8°C or -20°C). Avoid repeated freeze-thaw cycles.[4] |
| Light | Prolonged exposure to light, especially UV light, can induce degradation.[3] | Store solutions in amber or opaque containers, protected from light. |
| Oxidizing Agents | The presence of oxidizing agents can lead to chemical degradation.[1] | Use high-purity water and avoid the introduction of oxidizing agents into the solution. |
| Storage Duration | The longer the solution is stored, the greater the potential for racemization. | For critical applications, use freshly prepared solutions whenever possible. |
Experimental Protocols
Protocol: Determination of Enantiomeric Purity of this compound by Chiral HPLC
This protocol provides a general method for the analysis of the enantiomeric purity of this compound. Method optimization may be required for specific equipment and applications.
1. Materials and Equipment:
-
This compound sample
-
L-Arginine hydrochloride reference standard
-
DL-Arginine hydrochloride reference standard
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Chiral stationary phase (CSP) column (e.g., Teicoplanin-based, such as Chirobiotic T)[6][7]
-
Methanol (B129727) (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
High-purity water
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare a 50 mM sodium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 4.6 with orthophosphoric acid.
-
The mobile phase consists of a mixture of methanol and the prepared buffer (e.g., 20:80 v/v).[6] The exact ratio may need optimization.
-
Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solutions: Prepare stock solutions of D-Arginine HCl, L-Arginine HCl, and DL-Arginine HCl in the mobile phase at a concentration of approximately 1 mg/mL. Create a working standard solution containing both D- and L-arginine to confirm peak identification and resolution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: Chirobiotic T (or equivalent)
-
Mobile Phase: Methanol:50 mM Sodium Dihydrogen Phosphate buffer pH 4.6 (20:80, v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 214 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine the retention times for D- and L-Arginine and to verify system suitability (e.g., resolution between the enantiomeric peaks).
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to D- and L-Arginine.
6. Calculation of Enantiomeric Purity:
-
Calculate the percentage of the L-Arginine impurity using the following formula: % L-Arginine = (Peak Area of L-Arginine / (Peak Area of D-Arginine + Peak Area of L-Arginine)) * 100
Visualizations
Caption: Factors contributing to the racemization of D-Arginine in solution.
Caption: Workflow for preparing and maintaining stable D-Arginine HCl solutions.
References
improving the solubility of D-Arginine hydrochloride for high-concentration stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Arginine hydrochloride, focusing on the preparation of high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other common solvents?
A1: this compound is soluble in water.[1][2] While specific quantitative data for the D-isomer can be limited, the solubility is expected to be very similar to its L-isomer counterpart. L-Arginine hydrochloride has a solubility of 75.1 g/100 mL in cold water.[3] The solubility of DL-Arginine hydrochloride in water is reported to be 50 mg/mL, which can be increased with gentle heating.[4] It is also soluble in organic solvents like DMSO and DMF, though to a lesser extent than in water.[5]
Q2: What factors influence the solubility of this compound?
A2: The primary factors affecting the solubility of this compound are:
-
Temperature: Solubility generally increases with higher temperatures.[4]
-
pH: this compound is the salt of a strong acid (HCl) and a weak base (D-Arginine). Dissolving it in water will result in a slightly acidic solution. Adjusting the pH can significantly impact solubility.
-
Co-solvents: The presence of other solutes can either increase or decrease its solubility.
Q3: Why is my this compound solution cloudy or forming a precipitate?
A3: Cloudiness or precipitation in your this compound solution can be due to several reasons:
-
Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration higher than its solubility limit at the current temperature and pH.
-
Temperature Drop: If a solution was prepared at an elevated temperature, a decrease in temperature can lead to precipitation as the solubility decreases.
-
pH Shift: If the pH of the solution is adjusted towards the isoelectric point of D-Arginine, its solubility will decrease, potentially causing it to precipitate.
-
Interaction with Buffer Components: Certain salts in your buffer system might interact with this compound, leading to the formation of a less soluble complex.
Q4: How should I store high-concentration stock solutions of this compound?
A4: For short-term storage, aqueous stock solutions can be stored at 2-8°C for up to a day.[5] For longer-term storage, it is recommended to aliquot the sterile-filtered stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound powder | Concentration is too high for the current conditions. | 1. Increase Temperature: Gently warm the solution (e.g., to 37°C) with continuous stirring. 2. Sonication: Use a sonicator to aid in the dissolution process. 3. Adjust pH: Lowering the pH with a small amount of dilute HCl can increase solubility. |
| Precipitate forms after the solution cools down | The solution was supersaturated at a higher temperature. | 1. Maintain Temperature: If possible, maintain the solution at a slightly elevated temperature. 2. Prepare a Lower Concentration: Make a stock solution at a concentration that remains stable at your desired storage temperature. 3. Re-dissolve Before Use: Gently warm and vortex the solution to re-dissolve the precipitate before use. |
| Solution becomes cloudy when added to a neutral buffer (e.g., PBS) | The concentration of this compound is too high to be soluble at the neutral pH of the buffer. | 1. Lower the Final Concentration: Dilute the stock solution further in the buffer. 2. Adjust pH of the Final Solution: If your experiment allows, slightly lower the pH of the final buffered solution. 3. Step-wise pH Adjustment: First, dissolve the this compound in a slightly acidic solution and then slowly adjust the pH back to neutral with a base, observing for any precipitation. |
Quantitative Solubility Data
The following table summarizes the available solubility data for arginine hydrochloride. Note that much of the available quantitative data is for the L-isomer or the DL-racemic mixture; however, the solubility of this compound is expected to be very similar.
| Compound | Solvent | Temperature | Solubility |
| L-Arginine Hydrochloride | Water | 20°C | 75.1 g/100 mL[3] |
| DL-Arginine Hydrochloride | Water | Not Specified | 50 mg/mL[4] |
| L-Arginine | Water | 0°C | 83 g/L[4] |
| L-Arginine | Water | 50°C | 400 g/L[4] |
| L-Arginine Hydrochloride | PBS (pH 7.2) | Not Specified | Freely Soluble[5] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound.
Materials:
-
This compound (Molecular Weight: 210.66 g/mol )
-
Nuclease-free water
-
Sterile beaker and magnetic stir bar
-
Sterile 100 mL volumetric flask
-
0.22 µm sterile filter unit
-
Sterile storage bottles or tubes
Methodology:
-
Weighing: Accurately weigh 21.07 g of this compound.
-
Dissolving:
-
Add approximately 80 mL of nuclease-free water to a sterile beaker with a magnetic stir bar.
-
Slowly add the weighed this compound to the water while stirring.
-
If dissolution is slow, gently warm the beaker on a hot plate with stirring (do not boil).
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of nuclease-free water and add it to the volumetric flask to ensure all the compound is transferred.
-
Add nuclease-free water to bring the final volume to the 100 mL mark.
-
-
Sterilization:
-
Aseptically filter the 1 M this compound solution through a 0.22 µm sterile filter into a sterile bottle.
-
-
Storage:
-
For immediate use, store at 2-8°C.
-
For long-term storage, aliquot into sterile, single-use tubes and store at -20°C.
-
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell culture model.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27
-
This compound stock solution (prepared as in Protocol 1)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed primary neurons in a 96-well plate at an appropriate density and culture for 10-14 days to allow for maturation.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium without this compound).
-
Incubate the cells for 1 to 24 hours.
-
-
Glutamate-Induced Excitotoxicity:
-
After the pre-treatment period, add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate (B1630785) to the negative control wells.
-
Incubate the plate for a period that allows for significant cell death in the glutamate-only treated wells (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation with glutamate, assess neuronal viability using either an MTT or LDH assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
-
Visualizations
Signaling Pathway Diagram
Caption: D-Arginine's neuroprotective mechanism via inhibition of the HIF-1α/LDHA pathway in microglia.
Experimental Workflow Diagram
Caption: Workflow for an in vitro neuroprotection assay using this compound.
References
Technical Support Center: D-Arginine Hydrochloride Supplementation in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding pH shifts observed in cell culture media after the addition of D-Arginine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why does adding this compound to my cell culture medium decrease the pH?
A1: this compound (D-Arg-HCl) is the salt of a weak base (D-Arginine) and a strong acid (hydrochloric acid). When dissolved in an aqueous solution like cell culture medium, it dissociates, releasing D-Arginine and hydrogen chloride (HCl). The HCl then fully dissociates, releasing hydrogen ions (H+), which increases the acidity of the medium and thus lowers the pH. A 10% solution of L-Arginine hydrochloride in water can have a pH between 4.7 and 6.2, demonstrating its acidic nature.[1]
Q2: How significant is the pH drop I should expect?
A2: The magnitude of the pH drop depends on the concentration of this compound added and the buffering capacity of your cell culture medium.[2] Media with higher concentrations of buffers like sodium bicarbonate or HEPES will resist pH changes more effectively. The table below provides an estimated pH drop for different concentrations of this compound added to a standard bicarbonate-buffered medium like DMEM.
Q3: What are the consequences of a suboptimal pH in my cell culture?
A3: Maintaining a stable physiological pH, typically between 7.2 and 7.4 for most mammalian cell lines, is critical for cell health and experimental reproducibility.[3] Deviations from the optimal pH range can negatively impact numerous cellular processes, including:
-
Cell Growth and Proliferation: Most cells have a narrow pH range for optimal growth.[3]
-
Metabolism: Enzymatic activity is highly pH-dependent.
-
Cell Morphology: Changes in pH can alter cell shape and attachment.
-
Nutrient Uptake and Protein Synthesis.
Q4: Are there alternatives to this compound that have less impact on the pH?
A4: Yes, several alternatives can be considered:
-
D-Arginine (Free Base): The free base form of D-Arginine is less acidic than its hydrochloride salt. However, it may have lower solubility.
-
Buffered Arginine Solutions: Some suppliers offer pre-formulated, pH-adjusted arginine solutions that are ready to be added to cell cultures.[4]
-
In-house pH-Adjusted Stock Solutions: You can prepare a concentrated stock solution of this compound and pre-adjust its pH to a physiological range before adding it to your culture medium. See the detailed protocol below.
Q5: How is D-Arginine metabolized by cells, and does it affect the same signaling pathways as L-Arginine?
A5: D-Arginine and L-Arginine are metabolized differently. L-Arginine is a substrate for enzymes like nitric oxide synthase (NOS) and arginase, leading to the production of critical signaling molecules like nitric oxide (NO) and polyamines.[5][6][7] In contrast, D-Arginine is primarily metabolized by the enzyme D-amino acid oxidase (DAAO), which is not involved in these pathways.[8] This is a crucial distinction, as D-Arginine will not serve as a precursor for NO production. Some studies suggest that D-arginine does not interact with the NMDA receptor pathway in the same way as L-arginine.[9]
Troubleshooting Guide: Correcting pH Shifts
If you observe a significant drop in your cell culture medium's pH after adding this compound, follow this step-by-step guide to rectify the issue.
Immediate Corrective Actions:
-
Stop Further Additions: Do not add any more this compound to your cultures until the pH issue is resolved.
-
Measure the pH: Aseptically take a small aliquot of the medium and measure the pH using a calibrated pH meter. Do not rely on the color of the phenol (B47542) red indicator alone for an accurate reading.
-
Adjust the pH:
-
Use a sterile, dilute solution of sodium hydroxide (B78521) (NaOH), typically 0.1 N to 1 N, to carefully bring the pH back into the desired range (e.g., 7.2-7.4).[10][11]
-
Add the NaOH dropwise while gently swirling the medium to avoid localized areas of high pH.
-
After each addition, allow the medium to equilibrate before re-measuring the pH.
-
-
Sterile Filter (if necessary): If you are adjusting the pH of a larger batch of medium outside of the culture vessel, you must sterile-filter it through a 0.22 µm filter before use to ensure sterility.[12]
Workflow for pH Correction
Data Presentation
Table 1: Estimated pH Drop in DMEM with this compound Addition
| Concentration of D-Arginine HCl Added (mM) | Molecular Weight ( g/mol ) | Amount Added to 1L of Medium (g) | Estimated pH of Medium (Starting pH 7.4) |
| 1 | 210.66 | 0.21 | ~7.3 |
| 5 | 210.66 | 1.05 | ~7.1 |
| 10 | 210.66 | 2.11 | ~6.9 |
| 20 | 210.66 | 4.21 | ~6.7 |
Note: These are estimates. The actual pH will vary depending on the specific formulation of the medium and its buffering capacity. It is always recommended to measure the pH after any additions.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
This protocol describes how to prepare a 100x (e.g., 200 mM) stock solution of this compound that is pH-adjusted to minimize its impact on the final culture medium.
Materials:
-
This compound powder
-
Cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 1 N Sodium Hydroxide (NaOH)
-
Sterile, calibrated pH meter and probe
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed to make your desired concentration and volume of stock solution. For example, for 50 mL of a 200 mM stock solution:
-
0.2 mol/L * 0.05 L * 210.66 g/mol = 2.1066 g
-
-
Dissolve the Powder: Weigh out the this compound and dissolve it in approximately 80% of the final volume of cell culture-grade water or PBS in a sterile conical tube.
-
Adjust the pH:
-
Place the solution on a stir plate in a sterile environment (e.g., a laminar flow hood).
-
Aseptically introduce a sterile pH probe.
-
Slowly add sterile 1 N NaOH drop by drop until the pH of the solution reaches your target, typically between 7.2 and 7.4.
-
-
Bring to Final Volume: Add sterile water or PBS to reach the final desired volume.
-
Sterile Filtration: Draw the pH-adjusted stock solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile tube.
-
Label and Store: Label the tube with the name of the compound, concentration, date, and store at 2-8°C or -20°C for long-term storage, according to the manufacturer's recommendations.
Protocol 2: Monitoring Cell Viability After a pH Shift
This protocol outlines the use of a Trypan Blue exclusion assay to assess cell viability after a pH stress event.
Materials:
-
Cell culture suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Sample Collection: Aseptically collect a representative sample of your cell suspension.
-
Staining: Mix a small volume of your cell suspension with an equal volume of Trypan Blue stain (e.g., 20 µL of cells + 20 µL of Trypan Blue). Incubate for 1-2 minutes at room temperature.
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid.
-
-
Calculate Viability:
-
Viability (%) = (Number of viable cells / Total number of cells) * 100
-
Mandatory Visualizations
Metabolic Pathways of D-Arginine vs. L-Arginine
Signaling Pathway Comparison
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. scientificbio.com [scientificbio.com]
- 3. assaycell.com [assaycell.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The modulation of NMDA receptors and l-arginine/nitric oxide pathway is implicated in the anti-immobility effect of creatine in the tail suspension test - ProQuest [proquest.com]
- 9. Involvement of NMDA receptors and L-arginine-nitric oxide pathway in the antidepressant-like effects of zinc in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
minimizing oxidative degradation of D-Arginine hydrochloride during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the oxidative degradation of D-Arginine hydrochloride during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing or Browning) of Solid this compound | 1. Light Exposure: Photodegradation can occur upon exposure to UV or visible light. 2. High Temperature: Thermal degradation can be accelerated by elevated temperatures. 3. Maillard Reaction: Reaction with reducing sugars (e.g., lactose) present as excipients can cause non-enzymatic browning.[1][2][3][4] | 1. Store the solid compound in an amber or opaque vial to protect it from light. 2. For long-term storage, keep the solid this compound at controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid prolonged exposure to high temperatures. 3. When formulating, avoid the use of reducing sugars as excipients if possible. If their use is necessary, control the humidity and temperature of the storage environment strictly. |
| Clumping or Caking of Powder | Exposure to Humidity: this compound is hygroscopic and can absorb moisture from the air, leading to physical changes. | Store in a tightly sealed container with a desiccant in a low-humidity environment (ideally below 60% relative humidity). For long-term storage, consider a desiccator cabinet. |
| Inconsistent Experimental Results or Loss of Potency | 1. Chemical Degradation: The this compound may have degraded due to oxidation, hydrolysis, or photodegradation. 2. Improper Stock Solution Storage: Aqueous solutions of this compound are prone to degradation and are not recommended for long-term storage. | 1. Always use freshly prepared solutions for assays. If using a stored stock solution, perform a quality control check (e.g., HPLC) to confirm its integrity. 2. For stock solutions, store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions should ideally not be stored for more than a day. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation: The new peaks likely represent degradation products resulting from oxidative, thermal, or photodegradation. | Characterize the degradation products using techniques like mass spectrometry (MS). Perform forced degradation studies to identify potential degradation products and validate the stability-indicating nature of your HPLC method. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause oxidative degradation of this compound during storage?
The primary factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including oxidation.[5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Humidity: this compound is hygroscopic, and the presence of moisture can facilitate degradative reactions.
-
Oxygen: As an oxidative process, the presence of atmospheric oxygen is a direct contributor to degradation.
-
Incompatible Excipients: Certain excipients, especially reducing sugars like lactose, can react with the amino group of arginine in the Maillard reaction, leading to browning and degradation.[1][2][3][4]
2. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a well-closed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. The storage area should have controlled humidity (ideally below 60% RH).
3. What are the likely oxidative degradation products of this compound?
While specific quantitative data on the oxidative degradation of this compound is limited, studies on arginine suggest that oxidation can lead to the formation of guanidine, urea, and other related compounds. Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) are recommended to identify the specific degradation profile of your product.
4. Can antioxidants be used to minimize the degradation of this compound?
Yes, the inclusion of antioxidants in a formulation can help mitigate oxidative degradation. While specific studies on this compound are not abundant, common antioxidants used in pharmaceutical formulations that could be considered include:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)
-
Tocopherols (Vitamin E)
The effectiveness of a particular antioxidant will depend on the formulation and storage conditions. Compatibility and efficacy studies are essential.
5. Which excipients should be avoided when formulating with this compound?
To prevent the Maillard reaction, it is advisable to avoid direct contact with reducing sugars such as lactose, glucose, and fructose (B13574) in the formulation, especially under conditions of high humidity and temperature.[1][2][3][4] If a sugar is necessary, a non-reducing sugar like sucrose (B13894) may be a more suitable alternative. Compatibility studies with all planned excipients are crucial during pre-formulation development.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Arginine
Note: The following data is primarily based on studies of L-Arginine. The chemical stability of D-Arginine under abiotic stress conditions is expected to be similar.
| Stress Condition | Duration | Temperature | Observation |
| Acidic (0.1 N HCl) | 24 hours | 60°C | No significant degradation observed. |
| Basic (0.1 N NaOH) | 24 hours | 60°C | No significant degradation observed. |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp. | Degradation observed. |
| Thermal | 48 hours | 80°C | Degradation observed. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., silica-based).
-
Mobile Phase: Isocratic mixture of a buffer (e.g., 50 mM Potassium dihydrogen phosphate) and an organic solvent (e.g., Acetonitrile) in a ratio of approximately 30:70 (v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[7]
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Validation: To validate the method as stability-indicating, perform forced degradation studies as described in Table 1. The method is considered suitable if the degradation products are well-resolved from the parent this compound peak.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying causes of this compound degradation.
References
- 1. Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 6. jocpr.com [jocpr.com]
- 7. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]
Technical Support Center: Analytical Challenges in Detecting Low Concentrations of D-Arginine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of low concentrations of D-Arginine.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Chromatographic Resolution Between D- and L-Arginine
Question: I am observing poor or no separation between my D- and L-Arginine peaks using chiral HPLC. What could be the cause and how can I fix it?
Answer:
-
Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for enantiomeric separation. Not all chiral columns are suitable for resolving amino acid enantiomers.
-
Solution 1:
-
Ensure you are using a CSP specifically designed for amino acid enantioseparation, such as a crown ether-based or a ligand-exchange chromatography (LEC) column.
-
Consult the column manufacturer's literature for specific applications related to arginine enantiomers.
-
-
Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including pH and organic modifier concentration, significantly impacts chiral recognition.
-
Solution 2:
-
Systematically vary the mobile phase composition. For example, in reversed-phase chiral HPLC, adjust the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Optimize the pH of the aqueous component of the mobile phase, as the ionization state of arginine is crucial for its interaction with the CSP.[1]
-
-
Cause 3: Inadequate Derivatization. If using a pre-column derivatization method with a chiral derivatizing agent (e.g., Marfey's reagent), incomplete or inconsistent derivatization can lead to poor resolution.[2]
-
Solution 3:
-
Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.[2]
-
Verify the stability of the derivatized products under your chromatographic conditions.
-
Issue 2: Low Signal-to-Noise Ratio and Poor Sensitivity
Question: My D-Arginine signal is very low, close to the baseline noise, making accurate quantification impossible. How can I improve the sensitivity of my assay?
Answer:
-
Cause 1: Insufficient Sample Concentration. The concentration of D-Arginine in your sample may be below the limit of detection (LOD) of your current method.
-
Solution 1:
-
Employ a sample pre-concentration step. Solid-phase extraction (SPE) can be an effective way to concentrate your analyte of interest while also removing interfering matrix components.[3]
-
Increase the injection volume if your HPLC system allows, but be mindful of potential peak broadening.
-
-
Cause 2: Suboptimal Detector Settings. The detector may not be set to the optimal wavelength or parameters for your derivatized or underivatized D-Arginine.
-
Solution 2:
-
If using UV detection after derivatization, ensure you are monitoring at the maximum absorbance wavelength of the derivative.[4]
-
For mass spectrometry (MS) detection, optimize the ionization source parameters (e.g., spray voltage, gas flows) and select the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).[5]
-
-
Cause 3: Matrix Effects in Mass Spectrometry. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of D-Arginine, leading to inaccurate and low signals.[6]
-
Solution 3:
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in measuring low concentrations of D-Arginine?
A1: The main challenges stem from the need to distinguish D-Arginine from its high-abundance enantiomer, L-Arginine, and the inherent properties of arginine itself. These include its high polarity and small size, which make it difficult to retain on standard reversed-phase chromatography columns.[6][8] Additionally, complex biological matrices can introduce interferences and matrix effects.[6][8]
Q2: Which analytical technique is considered the gold standard for D-Arginine quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard.[5][8] It offers high sensitivity, specificity, and the ability to multiplex the analysis of D-Arginine with other related compounds. The use of stable isotope-labeled internal standards with LC-MS/MS provides the most accurate and precise quantification.[5][7]
Q3: Is derivatization always necessary for D-Arginine analysis?
A3: Not always, but it is often employed to improve chromatographic separation and detection sensitivity.[9] Pre-column derivatization with a chiral reagent can create diastereomers that are more easily separated on a standard achiral column.[2] Derivatization can also introduce a chromophore or fluorophore, enhancing UV or fluorescence detection.[9] However, direct analysis of underivatized amino acids is possible with specialized techniques like hydrophilic interaction liquid chromatography (HILIC).[10]
Q4: How can I ensure the stability of D-Arginine in my samples after collection?
A4: Proper sample handling is crucial. For biological samples like blood, delayed processing can lead to enzymatic degradation of arginine.[11] It is recommended to place samples on ice immediately after collection and process them as quickly as possible. For long-term storage, samples should be kept at -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[6]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for arginine using various analytical methods. Note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-UHPLC-CAD | L-Arginine | 2 µmol/L | 10 µmol/L | [12] |
| HPAEC-IPAD | L-Arginine | 0.1 µmol/L | 0.3 µmol/L | [12] |
| HPLC-FLD | L-Arginine, ADMA | 0.14 µM (L-Arginine), 12 nM (ADMA) | - | [3] |
| HPLC-UV | L-Arginine, L-Citrulline | 1 µg/mL | 5 µg/mL | [4] |
| HPLC-Fluorescence | Methylated Arginines | 10-20 fmol | - | [13] |
| RP-HPLC | N-Acetylcysteine, L-Arginine | 2.903 µg/mL (L-Arginine) | 9.677 µg/mL (L-Arginine) | [14] |
Experimental Protocols
Protocol: Chiral HPLC Analysis of D/L-Arginine after Derivatization with Marfey's Reagent
This protocol outlines the indirect analysis of D- and L-Arginine enantiomers following derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA).
-
Sample Hydrolysis (if D-Arginine is in a peptide):
-
Place the peptide sample (10-100 µg) in a hydrolysis tube.
-
Add 200 µL of 6 N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[2]
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization:
-
Dissolve the dried amino acid mixture in 100 µL of 1 M sodium bicarbonate.
-
Add a solution of Marfey's reagent in acetone (B3395972) (e.g., 200 µL of a 1% w/v solution).[2]
-
Incubate the mixture at 40°C for 1 hour in the dark.[2]
-
Stop the reaction by adding 100 µL of 2 N HCl.[2]
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS Conditions:
-
Column: A standard C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]
-
Flow Rate: Typically 0.2-0.5 mL/min.[2]
-
Detection: Mass spectrometer operating in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring) to detect the diastereomeric derivatives.[2]
-
-
Data Analysis:
-
Analyze a derivatized standard mixture of D- and L-Arginine to determine the retention times of the corresponding diastereomers.
-
Analyze the derivatized sample and identify the diastereomers based on their retention times and mass-to-charge ratios.
-
Quantify the amount of D- and L-Arginine based on the peak areas of their respective diastereomers.
-
Visualizations
Caption: General experimental workflow for D-Arginine detection.
Caption: Troubleshooting logic for poor D-Arginine signal.
References
- 1. Separation of dansylated amino acid enantiomers by chiral ligand-exchange CE with a zinc(II) L-arginine complex as the selecting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 9. Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Arginases and Arginine Deficiency Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Determination of methylated arginines by column-switching high-performance liquid chromatography-fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]
optimizing mobile phase for baseline separation of arginine enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the baseline separation of arginine enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase composition so critical for the chiral separation of arginine?
The mobile phase is a key driver of the separation process, directly influencing the interactions between the arginine enantiomers and the chiral stationary phase (CSP). Arginine is a polar, zwitterionic compound, and its charge state is highly dependent on pH.[1][2] Optimizing the mobile phase—including the type and concentration of the organic modifier, buffer composition, and pH—is essential to control the retention, selectivity, and resolution of the D- and L-enantiomers.[1][3]
Q2: What are the most common types of chiral stationary phases (CSPs) for arginine enantiomer separation?
The most successful direct separations of underivatized arginine enantiomers are typically achieved on macrocyclic glycopeptide-based CSPs.[1] Specifically, teicoplanin-based columns, such as the Astec® CHIROBIOTIC® T, are frequently cited due to their ionic groups, which are well-suited for polar analytes like amino acids.[1][3] Crown-ether CSPs are also effective for separating amino acid enantiomers.[4][5] While polysaccharide-based CSPs can be used, they may present challenges with underivatized amino acids due to their poor solubility in non-polar solvents.[1]
Q3: What are typical starting mobile phase compositions?
For teicoplanin-based CSPs, a reversed-phase mobile phase is common. Good starting points include:
-
A mixture of methanol (B129727) and an aqueous buffer, such as 50 mM sodium dihydrogen phosphate, at a ratio of approximately 20:80 (v/v) and a pH of around 4.6.[3][6]
-
An LC-MS compatible mobile phase consisting of water, methanol, and a small amount of an acidifier like formic acid (e.g., 30:70:0.02 v/v/v).[1]
Q4: How does mobile phase pH affect the separation of arginine enantiomers?
The pH of the mobile phase dictates the ionization state of both the arginine molecule and the stationary phase. Arginine has an isoelectric point of approximately 9.7, meaning it will be positively charged at a pH below this value.[2][7] This charge is critical for the electrostatic interactions with the CSP. Adjusting the pH can significantly alter retention times and selectivity, making it a powerful tool for optimizing resolution.[3] For teicoplanin-based columns, a slightly acidic pH (e.g., 4.6) is often used to achieve good separation.[3]
Q5: Should I use methanol or acetonitrile (B52724) as the organic modifier?
The choice of organic modifier can have a significant impact on separation. For the enantiomeric separation of arginine on a teicoplanin CSP, methanol has been shown to provide enhanced peak symmetry and improved resolution compared to acetonitrile.[3][8] In many cases, enantioselectivity increases with the concentration of the organic modifier.[1] However, retention behavior can exhibit a "U-shaped" profile, where retention first decreases and then increases as the organic modifier percentage rises, so a systematic evaluation is recommended.[1]
Troubleshooting Guide
Problem: Poor or No Baseline Separation
If you are observing co-elution or insufficient resolution between the D- and L-arginine peaks, follow this systematic approach.
Caption: A logical workflow for troubleshooting poor baseline separation.
-
Answer:
-
Adjust the Organic Modifier Concentration: Enantioselectivity is highly dependent on the percentage of the organic modifier.[1] Systematically vary the concentration of methanol or acetonitrile in your mobile phase. For teicoplanin CSPs, retention can follow a U-shaped curve, so explore a wide range.[1]
-
Optimize Mobile Phase pH: The pH controls the ionization of arginine and is a critical parameter for achieving selectivity.[2] Make small, incremental adjustments to the buffer pH (e.g., ±0.2 units) and observe the effect on resolution. A pH of 4.6 has been shown to be effective for teicoplanin columns.[3]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol may improve peak shape and resolution.[3][8]
-
Verify Column Health: Poor resolution can be a sign of a degraded or contaminated column. Check the column's backpressure and theoretical plates. If performance is poor, attempt to regenerate it according to the manufacturer's instructions or replace it.
-
Problem: Excessive Peak Tailing
-
Answer:
-
Increase Buffer Concentration: Peak tailing can occur due to unwanted ionic interactions with residual silanols on the silica (B1680970) support. Increasing the buffer concentration (e.g., from 25 mM to 50 mM) can help mask these sites and improve peak shape.[9]
-
Adjust pH: Ensure the mobile phase pH is stable and appropriate for keeping arginine in a consistent ionization state.[9]
-
Check for Contamination: Strongly retained impurities from previous injections can build up at the column head, causing peak distortion.[10] Flush the column with a strong solvent or consider using a guard column.
-
Problem: Drifting or Unstable Retention Times
-
Answer:
-
Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phases are a common cause of retention time drift. Ensure accurate measurements and thorough mixing. If preparing the mobile phase online, check the pump's proportioning valves for correct operation.[10]
-
Stabilize Column Temperature: Fluctuations in ambient temperature can cause retention times to shift. Use a column thermostat to maintain a constant temperature (e.g., 25 °C).[1][11]
-
Check for Leaks and Pump Issues: A small leak in the system can lead to pressure fluctuations and unstable flow rates, causing retention times to drift.[11] Worn pump seals or faulty check valves can also be a cause.[9]
-
Problem: Split Peaks or Shoulders Appear
-
Answer:
-
Check for Column Void: A void or channel at the head of the column can cause the sample band to spread unevenly, resulting in distorted peaks. This can be caused by pressure shocks or improper fitting installation.[11] Reversing the column for a flush (if permitted by the manufacturer) may sometimes help, but replacement is often necessary.
-
Address Column Contamination: A partially blocked frit or contamination at the column inlet can lead to split peaks.[10]
-
Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase itself.
-
Data Presentation: Chromatographic Conditions
The following tables summarize established HPLC methods for the separation of D- and L-Arginine, providing a reference for method development.
Table 1: Method Comparison for Arginine Enantiomer Separation
| Parameter | Method 1[1] | Method 2[3][6] |
| Column | Astec® CHIROBIOTIC® T | Chirobiotic T |
| Dimensions | 25 cm x 4.6 mm, 5 µm | 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) | Methanol:50 mM Sodium Dihydrogen Phosphate Buffer (20:80, v/v) |
| pH | Not specified (acidified with formic acid) | 4.6 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | Not Specified |
| Detection | Not specified (LC-MS compatible) | UV @ 214 nm |
Table 2: Performance Data from a Published Method[1]
| Analyte | Rt1 (min) | Rt2 (min) | Selectivity (α) | Resolution (Rs) |
| DL-Arginine | 7.367 | 9.623 | 1.35 | 4.88 |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Baseline Separation
This protocol outlines a systematic approach to developing a mobile phase for the chiral separation of arginine enantiomers on a teicoplanin-based CSP.
-
System and Column Preparation:
-
Initial Mobile Phase Screening:
-
Prepare Mobile Phase A: 50 mM Sodium Dihydrogen Phosphate, adjust pH to 4.6 with phosphoric acid.[3]
-
Prepare Mobile Phase B: HPLC-grade Methanol.
-
Equilibrate the column with a starting mobile phase of 20% Methanol and 80% Buffer A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the DL-Arginine standard and record the chromatogram.
-
-
Optimization of Organic Modifier Concentration:
-
Adjust the mobile phase composition in 5-10% increments, from 10% Methanol up to 70% Methanol.
-
Allow the system to re-equilibrate for at least 15-20 column volumes after each change in composition.
-
Inject the standard at each composition and record the retention times, selectivity (α), and resolution (Rs).
-
Plot Resolution vs. % Methanol to identify the optimal concentration. Note any "U-shaped" retention behavior.[1]
-
-
Optimization of pH (if necessary):
-
If baseline separation is not achieved, select the organic modifier concentration that provided the best (but still inadequate) resolution.
-
Prepare fresh batches of the aqueous buffer (Mobile Phase A), adjusting the pH in small increments (e.g., to 4.4, 4.8).
-
Repeat the analysis at each pH and evaluate the impact on resolution.
-
-
Final Method Verification:
-
Once optimal conditions are identified, perform multiple replicate injections to confirm the method's precision and robustness.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Validation & Comparative
D-Arginine vs. L-Arginine: A Comparative Analysis of Their Effects on Nitric Oxide Synthase Activity
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals on the stereospecificity of nitric oxide synthase for arginine isomers, supported by experimental data and detailed protocols.
Nitric oxide (NO), a critical signaling molecule in a vast array of physiological processes, is synthesized by the enzyme family of nitric oxide synthases (NOS). A fundamental aspect of this enzymatic reaction is its strict stereoselectivity for its substrate, L-arginine. This guide provides a comprehensive comparison of the effects of L-arginine and its stereoisomer, D-arginine, on the activity of nitric oxide synthase, presenting experimental evidence, detailed methodologies for comparative analysis, and visual representations of the underlying biochemical pathways.
Experimental data unequivocally demonstrates that L-arginine is the exclusive substrate for all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS, or NOS1), inducible NOS (iNOS, or NOS2), and endothelial NOS (eNOS, or NOS3).[1][2] In stark contrast, D-arginine does not serve as a substrate for these enzymes and, consequently, does not lead to the production of nitric oxide.[1][2] This absolute stereospecificity makes D-arginine an ideal negative control in experimental studies investigating the L-arginine-NO pathway.
Quantitative Comparison of NOS Activity
The following table summarizes the quantitative effects of L-arginine and D-arginine on nitric oxide synthase activity. The data for L-arginine represents typical kinetic parameters observed for the various NOS isoforms, while the data for D-arginine reflects its inability to act as a substrate.
| Parameter | L-Arginine | D-Arginine | Key Findings |
| Substrate for NOS | Yes | No | Nitric oxide synthase exhibits absolute stereospecificity for L-arginine. D-arginine is not a substrate for any of the NOS isoforms.[1][2] |
| NO Production in HUVECs | Significant Increase | No Significant Increase | In studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs), treatment with L-arginine results in a marked increase in nitric oxide production, whereas D-arginine shows no such effect.[1] |
| Km for eNOS | ~3 µM | Not Applicable | The Michaelis constant (Km) of endothelial nitric oxide synthase for L-arginine is approximately 3 µM, indicating a high affinity of the enzyme for its substrate.[3] As D-arginine is not a substrate, a Km value is not applicable. |
| General NOS Km Range | 2-20 µM | Not Applicable | Across the different NOS isoforms, the Km for L-arginine typically falls within the range of 2 to 20 µM.[4] |
Signaling Pathways and Experimental Workflow
To visually delineate the biochemical processes and experimental design pertinent to this comparison, the following diagrams are provided.
Caption: L-Arginine-NO signaling pathway.
Caption: Experimental workflow for comparing D- and L-Arginine.
Experimental Protocols
To objectively assess the differential effects of D-arginine and L-arginine on nitric oxide synthase activity, the following experimental protocols are recommended.
NOS Activity Assay using the Griess Reagent (Colorimetric)
This assay measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of nitric oxide.
a. Materials:
-
Purified NOS isoform (e.g., eNOS) or cell/tissue lysate containing NOS
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine solution (e.g., 10 mM stock)
-
D-arginine solution (e.g., 10 mM stock)
-
NADPH (10 mM stock)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH₄) (1 mM stock)
-
Calmodulin (1 µM stock, for eNOS/nNOS)
-
CaCl₂ (10 mM stock, for eNOS/nNOS)
-
Nitrate (B79036) Reductase
-
Griess Reagents (Reagent 1: Sulfanilamide in phosphoric acid; Reagent 2: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing NOS Assay Buffer, NADPH (final concentration ~1 mM), BH₄ (final concentration ~10 µM), Calmodulin (final concentration ~100 nM), and CaCl₂ (final concentration ~1 mM).
-
Experimental Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Blank: Reaction mixture without NOS.
-
Vehicle Control: Reaction mixture with NOS enzyme/lysate but without added arginine.
-
L-Arginine: Reaction mixture with NOS and varying concentrations of L-arginine (e.g., 0-100 µM).
-
D-Arginine: Reaction mixture with NOS and the same concentrations of D-arginine as used for L-arginine.
-
-
Initiation and Incubation: Initiate the reaction by adding the NOS enzyme/lysate to the wells. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrate Reduction: Add nitrate reductase to each well to convert any nitrate (NO₃⁻) to nitrite (NO₂⁻). Incubate as recommended by the supplier.
-
Color Development: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Construct a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each experimental condition and compare the activity in the presence of L-arginine versus D-arginine.
NOS Activity Assay by Monitoring [³H]L-Citrulline Formation (Radiometric)
This is a direct and highly sensitive method that measures the conversion of radiolabeled L-arginine to L-citrulline.
a. Materials:
-
Purified NOS isoform or cell/tissue lysate
-
[³H]L-arginine
-
Unlabeled L-arginine and D-arginine
-
Reaction Buffer (as above)
-
Cofactors (as above)
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
b. Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing the reaction buffer, cofactors, and either L-arginine or D-arginine at various concentrations.
-
Initiation: Add a known amount of [³H]L-arginine and the NOS enzyme/lysate to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding ice-cold Stop Buffer.
-
Separation of [³H]L-Citrulline: Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Quantification: Collect the eluate containing [³H]L-citrulline into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]L-citrulline formed per unit time per amount of enzyme/protein. Compare the results from the L-arginine and D-arginine treated samples.
Conclusion
The experimental evidence is overwhelmingly clear: nitric oxide synthase is stereospecific for L-arginine. D-arginine is not a substrate for NOS and does not contribute to the enzymatic production of nitric oxide. This fundamental difference is critical for researchers designing experiments to investigate the nitric oxide pathway, where D-arginine serves as an essential negative control to ensure that observed effects are specifically due to the metabolism of L-arginine and the subsequent production of nitric oxide. The provided protocols offer robust methods for demonstrating this stereoselectivity in a laboratory setting.
References
D-Arginine vs. L-Arginine: A Comparative Analysis of Their Impact on Endothelial Function
For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers is critical. This guide provides an objective comparison of D-Arginine and L-Arginine on endothelial function, supported by experimental data, to inform research and development in cardiovascular therapeutics.
The vascular endothelium plays a pivotal role in maintaining cardiovascular homeostasis, largely through the production of nitric oxide (NO), a potent vasodilator. The primary substrate for endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production, is L-Arginine. Its stereoisomer, D-Arginine, offers a crucial point of comparison for dissecting the specific mechanisms of L-Arginine-mediated endothelial effects.
Quantitative Comparison of Key Performance Indicators
The functional differences between L-Arginine and D-Arginine on the endothelium are most evident when examining key performance indicators such as nitric oxide production, vasodilation, and eNOS expression.
| Parameter | L-Arginine | D-Arginine | Key Findings |
| Nitric Oxide (NO) Production | Substrate for Nitric Oxide Synthase (NOS) | Not a substrate for NOS | Experimental evidence confirms that L-Arginine is the exclusive substrate for all NOS isoforms, leading to the production of NO and L-Citrulline. D-Arginine, its mirror image, is not utilized by NOS for NO synthesis and is frequently employed as a negative control in such experiments.[1] |
| NO Production in Human Umbilical Vein Endothelial Cells (HUVECs) | Significant Increase | No Significant Increase | In in-vitro studies using HUVECs, treatment with L-Arginine results in a marked increase in nitric oxide production, quantifiable through methods like the Griess assay. Conversely, D-Arginine treatment does not elicit a significant change in NO levels.[1] |
| Vasodilation of Human Coronary Arteries | Significant Dilatation | No Significant Change | Intracoronary infusions of L-Arginine in patients with and without coronary artery disease led to significant dilatation of coronary arteries and stenoses. In contrast, administration of D-Arginine was not associated with any significant changes in vessel diameter.[2][3] |
| Endothelium-Dependent Vasodilation in Hypercholesterolemic Humans | Augments Vasodilation | No Effect | In individuals with hypercholesterolemia, who exhibit impaired endothelium-dependent vasodilation, intravenous L-Arginine augmented the forearm blood flow response to the endothelium-dependent vasodilator methacholine. D-Arginine had no effect on vascular reactivity.[4] |
| eNOS Protein Expression (in vivo, rats) | Significant Increase | Significant Increase | Interestingly, a study involving oral administration of high doses (1000 mg/kg/day for 16 weeks) to Sprague-Dawley rats demonstrated that both L-Arginine and D-Arginine led to a significant increase in the protein expression of eNOS in the aorta and kidneys.[5] This suggests that while D-Arginine does not act as a substrate for eNOS, it may influence the expression of the enzyme itself. |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: L-Arginine transport and eNOS activation pathway leading to vasodilation.
Caption: Experimental workflow for comparing D-Arginine and L-Arginine effects.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Griess Assay for Nitric Oxide (Nitrite) Quantification
This assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 24-well plates. The cells are then treated with vehicle control, L-Arginine (e.g., 100 µM), or D-Arginine (e.g., 100 µM) for a specified incubation period (e.g., 24 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: 50 µL of the collected supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: Nitrite concentration is determined by comparing the absorbance values of the samples to a standard curve generated with known concentrations of sodium nitrite.
Western Blotting for eNOS Protein Expression
This technique is used to detect and quantify the amount of eNOS protein in cell or tissue lysates.
-
Sample Preparation:
-
Cell Lysates: Endothelial cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Tissue Homogenates: Aortic or kidney tissues are homogenized in RIPA buffer on ice.
-
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated by size through electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for eNOS overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to eNOS is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to compare the relative expression of eNOS between different treatment groups.
Vascular Reactivity Studies Using Organ Chambers
This ex vivo method assesses the direct effect of substances on the contractility of isolated blood vessels.
-
Vessel Preparation: A segment of an artery (e.g., thoracic aorta) is carefully dissected and cut into rings of 2-3 mm in length. The endothelium may be intentionally removed in some rings for comparison.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes. Subsequently, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) to induce a stable tone.
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, L-Arginine or D-Arginine is added to the organ bath in a cumulative manner, with increasing concentrations. The isometric tension is recorded after each addition.
-
Data Analysis: The relaxation response to each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. This allows for the generation of concentration-response curves to compare the vasodilatory potency of L-Arginine and D-Arginine.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of L- and D-arginine on the basal tone of human diseased coronary arteries and their responses to substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L- and D-arginine on the basal tone of human diseased coronary arteries and their responses to substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-arginine improves endothelium-dependent vasodilation in hypercholesterolemic humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D-Arginine Hydrochloride vs. Agmatine: A Comparative Guide to their Roles in Modulating Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Arginine hydrochloride and agmatine (B1664431) in their capacity to modulate neurotransmitter release, supported by available experimental data. While extensive research has elucidated the mechanisms of agmatine, direct evidence for this compound's role in neurotransmitter release remains limited. This document summarizes the current understanding of both compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
I. Overview and Mechanisms of Action
Agmatine , an endogenous neuromodulator synthesized from L-arginine, has been extensively studied for its multifaceted effects on the central nervous system.[1][2] A primary mechanism of action for agmatine is its role as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory glutamatergic neurotransmission.[3] By blocking NMDA receptor channels, agmatine can effectively reduce glutamate-induced excitotoxicity.[3] Beyond its interaction with NMDA receptors, agmatine also modulates other neurotransmitter systems, including those for serotonin (B10506) and dopamine (B1211576), and interacts with imidazoline (B1206853) and α2-adrenergic receptors.[1][4]
This compound , the hydrochloride salt of the D-isomer of arginine, is less understood in the context of direct neurotransmitter modulation. Most research has focused on its relationship with L-Arginine and its role as a potential inhibitor of nitric oxide synthase (NOS), particularly at high concentrations. Some studies suggest D-Arginine may have distinct effects on dopamine metabolism compared to L-Arginine, but direct evidence of its ability to modulate the release of key neurotransmitters like glutamate (B1630785) and GABA is not well-documented in the current scientific literature. One study indicated that D-arginine, unlike L-arginine, did not prevent the antidepressant-like effects of zinc, suggesting differing mechanisms of action.
II. Comparative Data on Neurotransmitter Release
The following tables summarize the available quantitative data on the effects of agmatine on the release of various neurotransmitters. Due to a lack of direct experimental evidence, a corresponding table for this compound cannot be provided at this time.
Table 1: Effect of Agmatine on Extracellular Glutamate Levels
| Experimental Model | Method | Treatment | Result | Reference |
| Pentylenetetrazole (PTZ)-induced seizures in rats | In vivo microdialysis | Agmatine (100 mg/kg, i.p.) pre-treatment | Significantly inhibited the two- to three-fold increase in extracellular glutamate in the frontal cortex.[5] | Feng et al. |
| Chronic morphine-treated rats with naloxone-precipitated withdrawal | In vivo microdialysis in the nucleus accumbens | Agmatine (20 mg/kg, s.c.) co-treatment with morphine | Inhibited the marked increase in extracellular glutamate levels. | |
| Chronic morphine-treated rats with naloxone-precipitated withdrawal | Hippocampal synaptosome model | Agmatine (20 mg/kg, s.c.) co-treatment with morphine | Prevented the increase in glutamate release.[6] | Wang et al. |
Table 2: Effect of Agmatine on Dopamine and Serotonin Systems
| Neurotransmitter System | Experimental Finding | Putative Mechanism | Reference |
| Dopamine | Agmatine (1, 10, 80 mg/kg) inhibited morphine-induced increases in extracellular striatal dopamine.[7] | Activation of imidazoline receptors.[7] | Wei et al. |
| Serotonin | Acute (1-3 mg/kg, i.v.) and chronic (40 mg/kg/day, i.p.) agmatine administration significantly increased the firing rate of dorsal raphe nucleus (DRN) 5-HT neurons.[8] | Upregulation of 5-HT1B and 5-HT2A receptor mRNA in the DRN.[8] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. In Vivo Microdialysis for Measuring Extracellular Neurotransmitters
This protocol is a generalized representation based on methods used in studies assessing the in vivo effects of agmatine on neurotransmitter levels.[9][10][11][12]
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., glutamate, dopamine) in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a semipermeable membrane)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-Performance Liquid Chromatography (HPLC) system with appropriate detector (e.g., electrochemical for monoamines, fluorescence for amino acids)
-
Anesthetic and surgical tools
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., frontal cortex, nucleus accumbens, striatum).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Sampling:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period for the extracellular environment to return to baseline.
-
Collect dialysate samples at regular intervals (e.g., every 15-20 minutes).
-
-
Sample Analysis:
-
Inject the collected dialysate samples into an HPLC system.
-
Separate the neurotransmitters using a specific column and mobile phase.
-
Detect and quantify the neurotransmitters using an appropriate detector.
-
Express the results as a percentage of the baseline concentration.
-
B. Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol describes the general procedure for recording NMDA receptor-mediated currents from neurons in brain slices, as employed in studies investigating agmatine's antagonist activity.[13][14][15][16]
Objective: To measure the effect of a compound on NMDA receptor-mediated synaptic currents.
Materials:
-
Vibratome for slicing brain tissue
-
Recording chamber with a microscope
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (for filling the micropipette)
-
Pharmacological agents (e.g., NMDA, glycine, antagonists for other receptors)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Identify a neuron for recording using the microscope.
-
Fill a glass micropipette with intracellular solution and approach the neuron.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
-
Data Acquisition and Analysis:
-
Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.
-
Record the resulting excitatory postsynaptic currents (EPSCs).
-
Isolate the NMDA receptor-mediated component of the EPSC by pharmacologically blocking AMPA and GABA receptors and holding the membrane potential at a depolarized level (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Bath-apply the test compound (e.g., agmatine) and record the changes in the NMDA receptor-mediated EPSC amplitude and kinetics.
-
C. Synaptosome Preparation and Neurotransmitter Release Assay
This in vitro method is used to study the direct effects of compounds on neurotransmitter release from isolated nerve terminals.[17][18][19][20][21]
Objective: To measure the release of neurotransmitters from synaptosomes.
Materials:
-
Brain tissue
-
Homogenizer (e.g., Dounce homogenizer)
-
Centrifuge
-
Sucrose (B13894) solutions of varying concentrations
-
Physiological buffer (e.g., Krebs-Ringer)
-
Depolarizing agent (e.g., high potassium solution)
-
Method for quantifying neurotransmitter concentration (e.g., HPLC, radioactive labeling)
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold isotonic sucrose solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Further purify the synaptosomes using a discontinuous sucrose density gradient centrifugation.
-
Collect the synaptosomal layer from the gradient interface.
-
-
Neurotransmitter Release Assay:
-
Resuspend the purified synaptosomes in a physiological buffer.
-
Pre-incubate the synaptosomes with the test compound (e.g., agmatine).
-
Stimulate neurotransmitter release by depolarizing the synaptosomes with a high potassium solution or another secretagogue.
-
Terminate the release by rapid centrifugation or filtration.
-
Measure the amount of neurotransmitter released into the supernatant.
-
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
V. Conclusion and Future Directions
The available scientific evidence strongly supports the role of agmatine as a significant modulator of neurotransmitter release, primarily through its antagonism of NMDA receptors, leading to a reduction in extracellular glutamate. This mechanism underlies its potential neuroprotective and anticonvulsant properties. Furthermore, agmatine demonstrates the ability to influence dopaminergic and serotonergic systems, suggesting a broad spectrum of action within the central nervous system.
In contrast, the direct impact of This compound on the release of major neurotransmitters is not well-established. While some studies point to its potential to inhibit nitric oxide synthase at high concentrations and to have effects on dopamine metabolism that are distinct from its L-isomer, there is a clear lack of direct, quantitative data on its ability to modulate glutamate, GABA, serotonin, or dopamine release in a manner comparable to agmatine.
For researchers and drug development professionals, this comparative guide highlights agmatine as a compound with a well-defined mechanism for modulating excitatory neurotransmission. The current body of literature on this compound, however, indicates a significant knowledge gap. Future research should focus on elucidating the direct effects of this compound on neurotransmitter release using techniques such as in vivo microdialysis and in vitro synaptosome preparations. A direct head-to-head comparison of this compound and agmatine in various experimental models would be invaluable to determine if D-Arginine possesses similar or distinct neuromodulatory properties. Such studies are crucial for understanding its potential therapeutic applications in neurological and psychiatric disorders.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. vitabase.com [vitabase.com]
- 3. Agmatine as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Agmatine reduces extracellular glutamate during pentylenetetrazole-induced seizures in rat brain: A potential mechanism for the anticonvulsive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agmatine Prevents Adaptation of the Hippocampal Glutamate System in Chronic Morphine-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agmatine inhibits morphine-induced locomotion sensitization and morphine-induced changes in striatal dopamine and metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agmatine Enhances Dorsal Raphe Serotonergic Neuronal Activity via Dual Regulation of 5-HT1B and 5-HT2A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antecscientific.com [antecscientific.com]
- 11. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of D- and L-Arginine Hydrochloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of arginine enantiomers are critical in various fields, from pharmaceutical development to metabolomics. L-Arginine is a proteinogenic amino acid with vital physiological roles, while its enantiomer, D-Arginine, can be an indicator of specific biological processes or an impurity in synthetic preparations. This guide provides an objective comparison of two established High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of D- and L-Arginine hydrochloride, supported by experimental data.
Data Presentation: Performance Comparison
The following table summarizes the chromatographic conditions and performance of two methods utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP) for the direct enantioselective separation of D- and L-Arginine.
| Parameter | Method 1 | Method 2 |
| Column | Astec® CHIROBIOTIC® T | Chirobiotic T |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727):50 mM Sodium Dihydrogen Phosphate (B84403) Buffer (pH 4.6) (20:80, v/v)[1][2] | 20 mM Ammonium (B1175870) Acetate (B1210297):Methanol (pH 4.1) (50:50, v/v)[1][3] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified[1] |
| Detection | UV at 214 nm[2] | Not Specified |
| Resolution (Rs) | > 3.27[2] | Good resolution reported[3] |
Experimental Protocols
Detailed methodologies for the two comparative HPLC separations are provided below. These direct chiral HPLC methods are often preferred as they do not require derivatization, which can introduce analytical errors.[4]
Method 1: Reversed-Phase Separation
This method, employing a teicoplanin macrocyclic antibiotic chiral stationary phase, has been successfully used for determining the enantiomeric purity of L-Arginine.[2]
-
Objective: To separate and quantify D- and L-Arginine enantiomers using a chiral HPLC method with UV detection.[4]
-
Materials:
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the Chirobiotic T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2][4]
-
Prepare standard and sample solutions of Arginine hydrochloride in the mobile phase.[4]
-
Inject the prepared solutions into the HPLC system.
-
Monitor the separation at a UV wavelength of 214 nm.[2]
-
The enantiomers will be separated, with a reported resolution (Rs) greater than 3.27.[2]
-
Method 2: Alternative Reversed-Phase Separation
This method provides an alternative mobile phase composition for the enantioseparation of Arginine.
-
Objective: To achieve chiral separation of D- and L-Arginine using a different buffer system.
-
Materials:
-
Procedure:
-
Prepare and degas the mobile phase.
-
Equilibrate the column with the mobile phase.
-
Prepare Arginine hydrochloride standards and samples in the mobile phase.
-
Inject the solutions into the HPLC system.
-
This method has been shown to provide excellent separation between L- and D-Arginine.[3]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in chiral chromatography.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Caption: Principle of Chiral Recognition and Separation.
References
D-Arginine vs. L-Arginine: A Comparative Guide to Bioavailability and Pharmacokinetics
For Immediate Release
A comprehensive analysis of the stereoisomers of arginine reveals significant differences in their oral bioavailability and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of D-Arginine and L-Arginine, supported by experimental data, to inform future research and therapeutic development.
L-Arginine, a semi-essential amino acid, is widely recognized for its critical role as a precursor to nitric oxide (NO), a key signaling molecule in various physiological processes. However, its therapeutic application via oral administration is often hampered by low bioavailability due to extensive first-pass metabolism. Emerging evidence, primarily from animal studies, suggests that its stereoisomer, D-Arginine, may offer a more bioavailable alternative. This guide delves into the experimental data to objectively compare the pharmacokinetic properties of these two isomers.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for L-Arginine and D-Arginine. It is important to note that the data for L-Arginine is derived from human studies, while the data for D-Arginine is based on animal models, as direct comparative human pharmacokinetic studies on D-Arginine are limited.
Table 1: Pharmacokinetic Parameters of L-Arginine in Humans after Oral Administration
| Parameter | Value | Conditions | Reference(s) |
| Absolute Bioavailability | ~20% (highly variable, 5-50%) | 10 g single oral dose | [1][2] |
| Cmax (Peak Plasma Concentration) | 50.0 ± 13.4 µg/mL | 10 g single oral dose | [1][2] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | 10 g single oral dose | [1][2] |
| Elimination Half-life | 79.5 ± 9.3 min | 6 g single oral dose | [1] |
Table 2: Comparative Plasma Concentrations of L-Arginine and D-Arginine in Mice after Oral Administration
| Time Point (minutes) | L-Arginine Plasma Concentration (nmol/mL) | D-Arginine Plasma Concentration (nmol/mL) |
| 30 | ~400 | ~1000 |
| 60 | ~300 | ~1000 |
| Data adapted from a study in ICR mice orally administered with 2g/kg of either L-Arginine or D-Arginine.[1] |
The data from the mouse study indicates that D-Arginine not only achieves a higher peak plasma concentration but also sustains this elevated level for a longer period compared to L-Arginine, which demonstrates a decline after its peak.[1]
Metabolic Pathways and Bioavailability
The stark differences in the bioavailability of L-Arginine and D-Arginine can be attributed to their distinct metabolic fates following oral administration.
L-Arginine: Upon oral ingestion, L-Arginine is subject to extensive first-pass metabolism, primarily in the small intestine and liver. The enzyme arginase is highly active in these tissues and rapidly converts a significant portion of ingested L-Arginine into ornithine and urea (B33335) as part of the urea cycle.[1] This presystemic elimination is the primary factor contributing to its low and variable oral bioavailability.[1][3]
D-Arginine: In contrast, D-Arginine is not a substrate for arginase.[1] Its metabolism is mainly mediated by D-amino acid oxidase (DAO), an enzyme that exhibits lower activity towards basic amino acids like arginine.[1] This slower metabolic clearance is thought to be the reason for the higher and more sustained plasma concentrations of D-Arginine observed in animal studies.[1] Furthermore, some research suggests that D-amino acids can be converted to their L-enantiomers in vivo, which could potentially provide a sustained release of L-Arginine.[1]
Experimental Protocols
The data presented in this guide is derived from studies employing standardized methodologies to assess the pharmacokinetics of arginine isomers.
Human Pharmacokinetic Study of L-Arginine:
-
Study Design: A crossover study was conducted in healthy human volunteers.[2][4]
-
Dosing: Subjects received a single oral dose of 10g of L-Arginine.[2]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of L-Arginine were quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and absolute bioavailability were calculated from the plasma concentration-time data.[2]
Comparative Animal Study of L- and D-Arginine:
-
Animal Model: ICR mice were used for the study.[1]
-
Dosing: Mice were orally administered a dose of 2g/kg of either L-Arginine or D-Arginine.[1]
-
Sample Collection: Blood samples were collected at specific time points (e.g., 30 and 60 minutes) after administration.[1]
-
Analytical Method: Plasma concentrations of L-Arginine and D-Arginine were quantified using liquid chromatography-mass spectrometry (LC-MS).[1]
-
Data Analysis: The plasma concentrations of the two isomers were compared at each time point to assess differences in their absorption and systemic exposure.[1]
Conclusion and Future Directions
The available evidence, though necessitating direct human comparisons, strongly suggests a significant difference in the oral bioavailability of D-Arginine and L-Arginine. The extensive first-pass metabolism of L-Arginine significantly curtails its utility as an oral therapeutic agent.[1] Conversely, D-Arginine, by circumventing the arginase pathway, demonstrates higher and more sustained plasma levels in animal models, positioning it as a potentially more efficient vehicle for oral arginine delivery.[1]
These findings carry substantial implications for researchers and professionals in drug development. The potential for D-Arginine to serve as a more effective oral pro-drug for L-Arginine, or to exert its own biological effects, warrants rigorous investigation. Future research should prioritize direct comparative pharmacokinetic studies of D- and L-Arginine in humans to validate the promising findings from animal models and to fully elucidate the metabolic fate and therapeutic potential of D-Arginine. A thorough understanding of these stereoisomeric differences is paramount for the rational design of novel therapeutic strategies involving arginine supplementation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of D-Arginine and L-Arginine Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of arginine-rich peptides in mitigating neuronal damage following ischemic events and in neurodegenerative diseases is an area of intense research. A key consideration in the development of these peptides is the stereochemistry of the arginine residues. This guide provides an objective comparison of the neuroprotective effects of peptides composed of D-Arginine versus their natural L-Arginine counterparts, supported by experimental data, detailed protocols, and mechanistic diagrams.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The primary advantage of D-enantiomer peptides lies in their enhanced resistance to enzymatic degradation, which can lead to a longer biological half-life and more sustained therapeutic effects.[1][2] The following tables summarize quantitative data from comparative studies.
In Vivo Neuroprotection: Rat Model of Stroke (Permanent Middle Cerebral Artery Occlusion)
| Parameter | Vehicle (Control) | R18 (L-Arginine Peptide) | R18D (D-Arginine Peptide) | Citation |
| Mean Infarct Volume Reduction (%) | 0% | 12% | 33% | [1] |
| Neurological Score | 3 | 2 | 1.5 | [1] |
| Cerebral Swelling Reduction (%) | 0% | 30% | 27% | [1] |
Data represents effects of peptides administered intravenously (300 nmol/kg) 30 minutes after MCAO. A lower neurological score indicates better function.
In Vitro Neuroprotection: Neuronal Viability in Excitotoxicity Models
| Peptide | Concentration (µM) | Neuronal Viability (%) vs. Glutamic Acid Control | Model | Citation |
| Poly-L-Arginine (R9) | 10 | ~80% | Glutamic Acid Excitotoxicity | [3] |
| Poly-L-Lysine (K10) | 10 | <20% (Limited Efficacy) | Glutamic Acid Excitotoxicity | [3][4] |
| R18D (D-Arginine) | Not specified | Similar efficacy to R18 | Glutamic Acid Excitotoxicity | [5] |
Note: In vitro studies confirm that the presence of arginine, rather than just a positive charge (as provided by lysine), is critical for neuroprotection. Both D- and L-poly-arginine peptides show potent dose-dependent neuroprotection in vitro.[3][4][5]
Mechanisms of Action: A Multimodal Approach
Cationic Arginine-Rich Peptides (CARPs), whether composed of L- or D-amino acids, exhibit a multimodal mechanism of neuroprotection that is not reliant on a single receptor target.[3][6] This broad activity is a significant advantage for treating complex pathologies like stroke.
Key Neuroprotective Actions:
-
Reduction of Excitotoxicity: CARPs reduce the excessive influx of calcium ions (Ca2+) into neurons, a primary driver of cell death following glutamate-induced excitotoxicity.[4][7][8]
-
Internalization of Surface Receptors: It is hypothesized that these peptides induce heparan sulfate (B86663) proteoglycan-mediated endocytosis, leading to the internalization of cell surface structures, including glutamate (B1630785) receptors, thereby reducing their over-activation.[4][7][9]
-
Mitochondrial Stabilization: Arginine-rich peptides can target mitochondria, where they help preserve ATP synthesis, reduce the production of reactive oxygen species (ROS), and prevent the release of pro-apoptotic factors like cytochrome c.[9]
-
Anti-Inflammatory and Antioxidant Effects: The peptides have demonstrated the ability to reduce inflammation and scavenge free radicals, further protecting neuronal tissue from secondary injury cascades.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of poly-arginine peptides R18D and R18 on alteplase and tenecteplase thrombolysis in vitro, and neuroprotective stability to proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 4. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of neuroprotective efficacy of poly-arginine R18 and R18D (D-enantiomer) peptides following permanent middle cerebral artery occlusion in the Wistar rat and in vitro toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
Differential Impact of D- and L-Arginine on Insulin-Mediated Glucose Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of D- and L-arginine on insulin-mediated glucose uptake, supported by experimental data. It is intended to be an objective resource for researchers in metabolic diseases and professionals involved in drug development. The guide summarizes key quantitative findings, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
L-arginine, a substrate for nitric oxide synthase (NOS), has been shown to enhance insulin-mediated glucose uptake, primarily through the activation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This leads to increased blood flow to skeletal muscles and may also directly influence glucose transport machinery. In stark contrast, D-arginine, the stereoisomer of L-arginine, does not serve as a substrate for NOS and has been demonstrated to have no significant effect on insulin-stimulated glucose uptake. This differential activity underscores the stereospecificity of the enzymatic and signaling pathways governing glucose metabolism.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a pivotal human study comparing the effects of L-arginine and D-arginine during a euglycemic-hyperinsulinemic clamp.
| Parameter | Insulin (B600854) + Saline (Control) | Insulin + L-Arginine | Insulin + D-Arginine |
| Whole-Body Glucose Disposal (WBGD) (μmol/kg FFM·min) | 41.3 ± 3.5 | 61.4 ± 4.4 | 42.1 ± 3.4 |
| Blood Flow (% increase from baseline) | 87 ± 5% | 131 ± 7% | 84 ± 4% |
| Plasma cGMP (% increase from baseline) | 39 ± 4% | 88 ± 6% | 43 ± 5% |
Data adapted from Piatti et al. (1997). Values are presented as mean ± SEM.[1]
Key Observations:
-
L-arginine infusion significantly increased whole-body glucose disposal by approximately 48.7% compared to the control group.[1]
-
D-arginine infusion did not produce a statistically significant change in whole-body glucose disposal compared to the control.[1]
-
The increase in glucose uptake with L-arginine was associated with a significant increase in both blood flow and plasma cGMP levels, a second messenger produced downstream of NO activation.[1]
-
D-arginine had no significant effect on blood flow or plasma cGMP levels beyond that of insulin alone.[1]
Signaling Pathways
The differential effects of L- and D-arginine on insulin-mediated glucose uptake are rooted in their distinct roles in the nitric oxide signaling pathway.
L-Arginine Signaling Pathway
L-arginine acts as the substrate for nitric oxide synthase (eNOS in endothelial cells and nNOS in skeletal muscle) to produce nitric oxide (NO). NO then diffuses to smooth muscle cells and skeletal muscle cells, where it activates soluble guanylate cyclase (sGC). sGC, in turn, converts GTP to cyclic GMP (cGMP). Elevated cGMP levels are thought to enhance glucose uptake through two primary mechanisms:
-
Vasodilation: In vascular smooth muscle, cGMP leads to relaxation, causing vasodilation and increased blood flow to skeletal muscles. This enhanced perfusion delivers more insulin and glucose to the target tissues.
-
Direct Effects on Glucose Transport: In skeletal muscle cells, cGMP may directly or indirectly influence the translocation of GLUT4 vesicles to the plasma membrane, a critical step for glucose uptake. This can occur through pathways that may be independent of or synergistic with the canonical insulin signaling pathway involving Akt and AS160.
References
Evaluating the Stereospecificity of Arginine Transporters for D-Arginine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport of L-arginine and its stereoisomer, D-arginine, by mammalian arginine transporters. The information presented is supported by available experimental evidence and provides detailed methodologies for further investigation.
Introduction
Arginine, a semi-essential amino acid, plays a critical role in numerous physiological processes, including nitric oxide synthesis, protein production, and immune function. The cellular uptake of arginine is mediated by specific membrane transport proteins, primarily the cationic amino acid transporters (CATs), which are members of the Solute Carrier 7 (SLC7) family. A key aspect of transporter function is its specificity for the substrate's stereochemistry. This guide evaluates the existing evidence regarding the stereospecificity of arginine transporters, with a focus on their ability to transport D-arginine.
Overview of Arginine Transporters
L-arginine transport into most mammalian cells is predominantly handled by the CAT family, also known as system y+.[1] These transporters are selective for cationic amino acids such as L-arginine, L-lysine, and L-ornithine.[2] While other transport systems can carry arginine, system y+ is the principal pathway in most cell types.[3]
Stereospecificity of Arginine Transporters
Experimental evidence strongly indicates that system y+ transporters exhibit a high degree of stereospecificity for the L-enantiomer of arginine. Multiple studies have shown that D-isomers of cationic amino acids either fail to activate transport through CATs or do so very poorly.[2] While there is some evidence to suggest that D-arginine may bind to the CAT-2A transporter with an affinity similar to that of L-arginine, it does not appear to be translocated across the cell membrane.[2] This suggests that the conformational changes required for the inward transport of the substrate are not induced by the D-enantiomer.[2]
This pronounced stereoselectivity has significant implications for research and drug development. For instance, D-arginine is often utilized as a negative control in studies of nitric oxide synthesis, as it is not a substrate for nitric oxide synthase (NOS).[4] Furthermore, the differential in vivo distribution and metabolic fates of L-arginine and D-arginine may be, in part, attributable to their distinct interactions with cellular transporters.[3]
Quantitative Comparison of Transport Kinetics
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell Type/System | Reference |
| CAT-1 | L-Arginine | 93.8 ± 6.0 | 846 ± 66 | Bovine Aortic Endothelial Cells | [5] |
| L-Arginine | 110 | 1075 | Rat Glomeruli | [6] | |
| CAT-2A | L-Arginine | 2000 - 15000 | High Capacity | - | [2] |
| CAT-2B | L-Arginine | 952 | 15,300,000 | HEK cells overexpressing CAT2B | [5] |
| System y+ | L-Arginine | 106 | 330 | Rat Cerebellar Synaptosomes | [7] |
| D-Arginine | Not readily transported by CATs. Kinetic values are not available in the literature. | - | - | - | [2] |
Note: The lack of reported Km and Vmax values for D-arginine transport via CATs is a strong indicator of its extremely low to non-existent transport rate through these specific carriers.
Experimental Protocols
To directly evaluate the stereospecificity of arginine transporters, a radiolabeled amino acid uptake assay is a standard and robust method. Below is a detailed protocol that can be adapted to compare the uptake of [³H]L-arginine and [¹⁴C]D-arginine in a cell line of interest.
Radiolabeled Arginine Uptake Assay
Objective: To determine and compare the transport kinetics of L-arginine and D-arginine in cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing the arginine transporter(s) of interest (e.g., HEK293, endothelial cells, macrophages)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), pH 7.4
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4
-
Radiolabeled L-arginine (e.g., [³H]L-arginine)
-
Radiolabeled D-arginine (e.g., [¹⁴C]D-arginine)
-
Unlabeled L-arginine and D-arginine
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation for Uptake:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (HBSS).
-
-
Uptake Initiation:
-
Prepare uptake solutions containing a fixed concentration of radiolabeled arginine (e.g., 1 µCi/mL [³H]L-arginine or [¹⁴C]D-arginine) and varying concentrations of unlabeled L-arginine or D-arginine (for kinetic studies, e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
To initiate the uptake, remove the wash buffer and add the uptake solution to each well.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-5 minutes). The incubation time should be within the linear range of uptake for the specific cell type.
-
Uptake Termination:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold transport buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration in each well using a standard protein assay.
-
Data Analysis:
-
Calculate the rate of arginine uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both L-arginine and D-arginine.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing L- and D-arginine transport.
Caption: Experimental workflow for comparing L- and D-arginine transport kinetics.
Conclusion
The available evidence strongly supports the high stereospecificity of the primary arginine transporters (system y+/CATs) for L-arginine. D-arginine is a very poor substrate, if transported at all, by these carriers. This fundamental difference in transport efficiency is a critical consideration for researchers in various fields, from basic cell biology to drug development. The provided experimental protocol offers a robust framework for investigators to quantitatively assess this stereospecificity in their specific cellular models of interest. Future studies could explore whether other, less common, transport systems might exhibit a different stereoselectivity for arginine isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. L-[3H]nitroarginine and L-[3H]arginine uptake into rat cerebellar synaptosomes: kinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Arginine Hydrochloride vs. Other NOS Inhibitors: An In-Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of D-Arginine hydrochloride against a panel of established Nitric Oxide Synthase (NOS) inhibitors. Experimental data is presented to objectively evaluate their performance, with detailed protocols and signaling pathway visualizations to support your research and development endeavors.
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. The production of NO is catalyzed by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various diseases, making NOS isoforms attractive therapeutic targets. This guide focuses on the in-vitro characterization of various compounds that inhibit these enzymes.
A key distinction to be made is the role of L-Arginine's stereoisomer, D-Arginine. While L-Arginine is the natural substrate for all NOS isoforms, D-Arginine is not utilized by these enzymes for the synthesis of nitric oxide. Consequently, in the context of NOS inhibition studies, this compound typically serves as a negative control to demonstrate the specificity of the enzymatic reaction and the inhibitory effects of other compounds.
Quantitative Comparison of NOS Inhibitors
The following tables summarize the in-vitro inhibitory activity of several well-characterized NOS inhibitors against the three main isoforms. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as substrate concentration and the source of the enzyme.
Table 1: Inhibitory Potency (IC50) of Various Compounds on NOS Isoforms (in µM)
| Inhibitor | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Selectivity Profile |
| This compound | No Inhibition | No Inhibition | No Inhibition | N/A (Negative Control) |
| L-NAME (Nω-nitro-L-arginine methyl ester) | ~0.015 (bovine) | ~0.039 (human) | ~4.4 (murine) | Non-selective, potent against nNOS and eNOS |
| L-NIL (L-N6-(1-iminoethyl)lysine) | ~3.0 | ~3.0 | ~0.03 | iNOS selective |
| 1400W (N-(3-(Aminomethyl)benzyl)acetamidine) | ~7.0 | ~50.0 | ~0.002 | Highly selective for iNOS |
| Aminoguanidine | ~20.0 | ~10.0 | ~2.1 | Preferential for iNOS |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Table 2: Inhibition Constants (Ki) of Various Compounds for NOS Isoforms (in µM)
| Inhibitor | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) |
| This compound | Not Applicable | Not Applicable | Not Applicable |
| L-NAME (Nω-nitro-L-arginine methyl ester) | 0.015 (bovine) | 0.039 (human) | 4.4 (murine) |
| L-NIL (L-N6-(1-iminoethyl)lysine) | - | - | 0.033 |
| 1400W (N-(3-(Aminomethyl)benzyl)acetamidine) | - | - | 0.0018 |
| Aminoguanidine | - | - | - |
Experimental Protocols
In-Vitro NOS Inhibition Assay using Griess Reagent
This protocol describes a common method to assess the inhibitory effect of compounds on NO production by measuring the accumulation of nitrite (B80452), a stable and oxidized product of NO.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4; cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (CaCl2; for nNOS and eNOS activation)
-
HEPES buffer (pH 7.4)
-
Test inhibitors (including this compound as a negative control)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the reaction buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing HEPES buffer, L-Arginine, NADPH, BH4, Calmodulin, and CaCl2 (omit Calmodulin and CaCl2 for iNOS assays).
-
Enzyme and Inhibitor Incubation:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the test inhibitors at various concentrations to their respective wells. Include wells with a known inhibitor as a positive control and this compound as a negative control.
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrite Measurement:
-
Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Calculate the IC50 value for each test compound.
Cell-Based NOS Inhibition Assay using RAW 264.7 Macrophages
This protocol outlines the assessment of iNOS inhibition in a cellular context using the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test inhibitors (including this compound as a negative control)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium and replace it with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1 hour.
-
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay as described in the previous protocol to measure nitrite concentration.
-
-
Data Analysis: Determine the inhibitory effect of the compounds on NO production in stimulated macrophages and calculate their IC50 values.
-
(Optional) Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds.
Visualizations
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
Caption: Nitric Oxide Synthesis Pathway and Points of Inhibition.
Experimental Workflow for In-Vitro NOS Inhibitor Screening
Caption: General workflow for screening NOS inhibitors in vitro.
Safety Operating Guide
Proper Disposal of D-Arginine Hydrochloride: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for D-Arginine hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific safety and waste management policies.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses with side shields.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[2][3][4]
-
Body Protection: A standard laboratory coat must be worn.[4]
Handling:
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and ensure safety.
-
Restrict Access: Immediately cordon off the spill area to prevent unauthorized entry.
-
Containment: For larger spills, create a dike around the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Absorption: Carefully cover the spill with an inert absorbent material.[5]
-
Collection: Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][5] Avoid actions that could raise dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.[5]
III. Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2][4][6][7] Do not dispose of this compound down the drain or in regular trash. [1][2][4][7]
Solid Waste:
-
Collection: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.[5]
-
Contaminated Materials: Any disposable items that have come into contact with this compound, such as weigh boats, gloves, and wipes, should be collected in a designated solid hazardous waste container.[5]
Liquid Waste (Solutions):
-
Collection: All aqueous or solvent-based solutions containing this compound must be collected in a designated, labeled liquid hazardous waste container.[5]
-
Rinsate: Rinsate from decontaminating glassware should also be collected as hazardous liquid waste.[5]
Final Disposal:
-
All waste containers must be securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[5]
-
Follow your institution's specific procedures for the pickup and final disposal of chemical waste by the Environmental Health and Safety (EHS) department.[5] Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
IV. Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key properties of this compound relevant to its handling and disposal.
| Property | Data | Citation |
| Appearance | White, crystalline powder | [3] |
| Molecular Formula | C₆H₁₄N₄O₂ · HCl | [3] |
| Melting Point | 226 °C (decomposes) | |
| Solubility | Soluble in water | |
| Hazard Classification | Not classified as a hazardous substance or mixture | [1] |
| Environmental Fate | Bioaccumulation is not expected. Do not release into the environment. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling D-Arginine Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with D-Arginine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or latex) should be worn.[5] Gloves must be inspected prior to use.[6][7] |
| Skin and Body Protection | Lab Coat | A standard laboratory coat or other appropriate protective clothing should be worn to prevent skin exposure.[1][4] |
| Respiratory Protection | Dust Mask | Not generally required under normal use conditions with adequate ventilation.[4][7] If dust is generated, a particulate filter device (e.g., P1 or P95) may be used.[8][9] |
Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area or under a laboratory fume hood.[6]
-
Minimize dust generation and accumulation.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11]
Storage Conditions:
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Emergency and First Aid Procedures
In the event of accidental exposure, follow these first aid measures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7][10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Remove contaminated clothing and wash it before reuse.[3][10] Seek medical attention if irritation develops or persists.[11] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][12] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[6][7] If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink.[10] Never give anything by mouth to an unconscious person.[3][7] Seek medical attention.[3] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
Disposal Guidelines:
-
Do not dispose of the chemical with household garbage or allow it to reach the sewage system.[12]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[9] Do not reuse empty containers.[13]
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for accidental exposure to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. aaronchem.com [aaronchem.com]
- 10. Vector SDS and Chemical Management [smc-keenan.safecollegessds.com]
- 11. sdfine.com [sdfine.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
